8-Bromo-7-quinolinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQSKLVTXZNXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676407 | |
| Record name | 8-Bromoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90224-71-8 | |
| Record name | 8-Bromoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-7-quinolinol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-7-quinolinol is a halogenated derivative of 7-quinolinol, belonging to the quinoline family of heterocyclic compounds. The quinoline scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 8-position and a hydroxyl group at the 7-position of the quinoline ring system imparts unique physicochemical properties and potential biological activities to the molecule. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
The structural integrity of this compound underpins its chemical behavior and biological interactions. Understanding its fundamental properties is crucial for its application in research and development.
Molecular Structure
This compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is substituted at position 8, and the hydroxyl group is at position 7.

Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental protocols, including reaction conditions, purification methods, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| CAS Number | 54439-76-2 | [1] |
| Appearance | Light brown powder | [2] |
| Melting Point | 196-198 °C | [2] |
| Solubility | Soluble in many organic solvents. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 7-quinolinol. The hydroxyl group at the 7-position is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance at the 6-position, bromination predominantly occurs at the 8-position.
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic route for the preparation of this compound from 7-quinolinol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
-
Dissolution: Dissolve 7-quinolinol (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent (1-1.2 equivalents), to the reaction mixture at room temperature. The addition should be done dropwise to control the reaction temperature and prevent the formation of polybrominated byproducts.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. If an acidic solvent was used, neutralize the mixture with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group. For comparison, the ¹H NMR data for the related compound 7-bromo-8-hydroxyquinoline in CDCl₃ shows signals at δ 8.83 (dd, J = 4.4, 1.6 Hz, 1H), 8.51 (dd, J = 8.4, 1.2 Hz, 1H), 7.73 (d, J = 8.4 Hz, 1H), 7.59 (dd, J = 8.4, 4.4 Hz, 1H), and 7.10 (d, J = 8.4 Hz, 1H)[3].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the bromine will experience a downfield shift, while the carbon bearing the hydroxyl group will be shifted upfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio)[4]. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear at m/z values corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br, respectively.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable compound for various applications, particularly in the field of drug discovery and as a tool in chemical biology.
Antimicrobial and Anticancer Potential
Quinoline derivatives are well-known for their broad spectrum of biological activities, including antimicrobial and anticancer properties[5][6]. Halogenated 8-hydroxyquinolines, in particular, have shown significant activity. For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma)[7][8]. The presence of the bromine atom and the hydroxyl group in this compound suggests its potential as a candidate for screening in antimicrobial and anticancer assays. The lipophilicity conferred by the bromine atom may enhance cell membrane permeability, a crucial factor for drug efficacy.
Photoremovable Protecting Group
8-Bromo-7-hydroxyquinoline (BHQ) has been investigated as a photoremovable protecting group (PPG) for caging bioactive molecules[9][10]. PPGs are chemical moieties that can be cleaved from a molecule upon exposure to light, allowing for the controlled release of the active compound with high spatial and temporal precision. This property is particularly valuable in studying dynamic biological processes. BHQ-caged compounds are stable in the dark but can be efficiently photolyzed to release the active molecule[9]. This application opens up possibilities for using this compound in the development of novel tools for cell biology and neurobiology research.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and chemical biology. Its synthesis is achievable through established methods of electrophilic bromination. While detailed experimental data for its spectroscopic characterization and biological activity are still emerging, the known properties of related compounds provide a strong rationale for its further investigation. As a potential antimicrobial and anticancer agent, and as a photoremovable protecting group, this compound represents a valuable building block for the development of new therapeutic agents and research tools. Further studies are warranted to fully elucidate its chemical and biological profile and to exploit its potential in various scientific disciplines.
References
- 1. acgpubs.org [acgpubs.org]
- 2. rsc.org [rsc.org]
- 3. "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acid" by Herman Gershon, Muriel Gershon et al. [research.library.fordham.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photolysis of 8-Bromo-7-quinolinol: Mechanisms and Methodologies
Abstract: This technical guide provides a comprehensive examination of the photolytic behavior of 8-bromo-7-quinolinol (BHQ). Primarily known for its application as a photoremovable protecting group, the underlying photochemical mechanisms are of significant interest to researchers in chemistry, biology, and drug development. This document elucidates the core mechanism of photolysis, explores the generation of reactive intermediates and secondary species, and provides detailed protocols for the experimental investigation of these processes. The content is structured to offer both a deep mechanistic understanding and practical guidance for laboratory application, catering to researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound in Photochemistry
This compound (BHQ) is a heterocyclic aromatic compound that has garnered considerable attention for its unique photochemical properties. Its primary application lies in the field of "caged" compounds, where it serves as a photoremovable protecting group for a variety of biologically active molecules, including carboxylates, phosphates, and diols[1][2]. The ability to control the release of these effectors with high spatial and temporal precision using one-photon (1PE) or two-photon excitation (2PE) makes BHQ an invaluable tool in studying complex biological systems[1][2]. Understanding the intricate mechanism of its photolysis is paramount for optimizing its use and for the rational design of novel photoremovable protecting groups.
This guide delves into the fundamental processes that govern the light-induced degradation of this compound, offering a detailed exploration of its mechanism of action. We will dissect the primary photochemical pathway, investigate the potential for competing reactions such as dehalogenation and the generation of reactive oxygen species (ROS), and provide robust experimental protocols for the characterization of these phenomena.
The Core Mechanism: Solvent-Assisted Photoheterolysis (SN1)
The principal mechanism governing the photolysis of this compound derivatives is a solvent-assisted photoheterolysis, proceeding through a unimolecular nucleophilic substitution (SN1) pathway[1][2]. This process can be broken down into several key steps, initiated by the absorption of light.
Photoexcitation and Intersystem Crossing
Upon absorption of a photon (typically in the UV-A region, around 365 nm for 1PE, or near-infrared for 2PE, around 740 nm), the this compound moiety is promoted from its ground electronic state (S0) to an excited singlet state (S1)[1][2]. While initial hypotheses suggested the reaction proceeds directly from this singlet state, further evidence from nanosecond time-resolved spectroscopic studies on BHQ-acetate (BHQ-OAc) in aqueous solutions points towards the involvement of a triplet excited state (T1)[3][4]. It is proposed that the initially formed S1 state undergoes intersystem crossing (ISC) to the T1 state. This triplet state is believed to be the key precursor to the subsequent chemical transformations[3][4].
Heterolytic Cleavage and Formation of the Nitrenium Ion Intermediate
From the excited triplet state, the molecule undergoes heterolytic cleavage of the C-O bond (in the case of a caged compound) or other susceptible bonds. This cleavage is facilitated by the solvent and results in the formation of a highly reactive quinone methide or a related nitrenium-like ion intermediate and the release of the protected functional group[1][2]. The stability of this intermediate is a critical factor in the efficiency of the photolysis.
Solvent Trapping and Product Formation
The carbocationic intermediate is rapidly trapped by a nucleophilic solvent molecule, typically water in physiological systems[1][2]. This solvent-assisted step is characteristic of an SN1 reaction. For instance, in the photolysis of a BHQ-protected carboxylate, the intermediate reacts with water to yield 8-bromo-7-hydroxy-2-quinolinemethanol and the free carboxylic acid.
Competing Pathways and Side Products
While the SN1 photoheterolysis is the primary pathway for the productive release of a caged molecule, other photochemical reactions can occur, leading to different products and potentially impacting the overall efficiency and biocompatibility of the system.
Dehalogenation
A notable competing reaction observed during the photolysis of BHQ-OAc is dehalogenation, resulting in the formation of 7-hydroxyquinoline-2-methyl acetate (HQ-OAc)[3]. This indicates that the carbon-bromine bond can also be photolytically cleaved. The mechanism of this dehalogenation is not fully elucidated but likely involves radical intermediates. The occurrence of this side reaction is a crucial consideration in applications where the photoproducts might have unintended biological effects.
Generation of Reactive Oxygen Species (ROS)
Quinoline derivatives, particularly in the presence of transition metals, have been shown to generate reactive oxygen species (ROS) such as superoxide radicals[5]. While the direct generation of ROS during the photolysis of pure this compound is not extensively documented, it remains a plausible secondary pathway. The excited triplet state of BHQ could potentially transfer its energy to molecular oxygen (O₂), leading to the formation of singlet oxygen (¹O₂), a highly reactive ROS. Alternatively, electron transfer processes from the excited state could lead to the formation of superoxide anions (O₂⁻).
The potential for ROS generation is a critical aspect to investigate, as these species can induce oxidative stress and have significant biological implications.
Experimental Methodologies for Mechanistic Elucidation
A combination of spectroscopic and analytical techniques is essential to unravel the complex photochemistry of this compound. This section provides an overview and detailed protocols for key experimental approaches.
Product Analysis: HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS), is the cornerstone for identifying and quantifying the photoproducts of this compound.
Experimental Protocol: Photoproduct Identification by HPLC-MS
-
Sample Preparation: Prepare a stock solution of this compound (or its derivative) in a suitable solvent (e.g., a mixture of acetonitrile and water or a buffered aqueous solution to simulate physiological conditions) at a concentration of approximately 100 µM[3].
-
Photolysis: Irradiate the sample solution in a quartz cuvette with a suitable light source (e.g., a 365 nm UV lamp for 1PE). At various time intervals, withdraw aliquots for analysis. A non-irradiated sample should be used as a control.
-
HPLC Separation: Inject the aliquots into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically used to separate the parent compound from its photoproducts.
-
MS Detection: Couple the HPLC eluent to an ESI-MS detector operating in positive ion mode. Monitor the full scan mass spectra to identify the molecular ions of the parent compound and any new species formed. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key identifier for bromine-containing species[6].
-
Data Analysis: Compare the chromatograms and mass spectra of the irradiated samples with the control to identify the photoproducts. The retention times and mass-to-charge ratios (m/z) will provide evidence for the formation of species such as 8-bromo-7-hydroxy-2-quinolinemethanol and debrominated products.
Investigating the Excited State: Stern-Volmer Quenching
Stern-Volmer quenching experiments are a powerful tool to probe the nature of the excited state (singlet vs. triplet) involved in a photochemical reaction. The principle relies on the deactivation of the excited state by a quencher molecule, leading to a decrease in the quantum yield of the photoreaction or fluorescence.
Experimental Protocol: Stern-Volmer Quenching Analysis
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the desired solvent system.
-
Prepare a stock solution of a known triplet state quencher (e.g., sodium 2-naphthalene sulfonate or potassium sorbate)[2].
-
-
Sample Preparation: Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher.
-
Quantum Yield Measurement:
-
Determine the quantum yield (Φ) of the photolysis of this compound in the absence and presence of the quencher. This is typically done using a chemical actinometer to measure the photon flux of the light source.
-
Alternatively, monitor the fluorescence intensity of this compound at each quencher concentration.
-
-
Data Analysis: Plot the ratio of the quantum yield (or fluorescence intensity) in the absence of the quencher (Φ₀) to that in the presence of the quencher (Φ) against the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
Equation: Φ₀ / Φ = 1 + KSV[Q]
-
A linear Stern-Volmer plot indicates a single quenching mechanism. The Stern-Volmer constant (KSV) is obtained from the slope of the line.
-
If the photolysis is significantly quenched by a triplet quencher, it provides strong evidence for the involvement of a triplet excited state. No significant change in the quantum yield in the presence of a triplet quencher suggests a singlet state mechanism[2].
-
Tracking Intermediates: Time-Resolved Infrared (TRIR) Spectroscopy
Time-resolved infrared (TRIR) spectroscopy is a sophisticated technique that provides structural information about short-lived reactive intermediates. By monitoring changes in the vibrational spectrum following photoexcitation, TRIR can directly observe the formation and decay of transient species.
Experimental Setup for TRIR Spectroscopy
A typical TRIR setup employs a pump-probe configuration. A UV-visible laser pulse (the pump) initiates the photoreaction, and a delayed infrared laser pulse (the probe) measures the IR absorption of the sample at different time delays after the pump pulse. By scanning the probe wavelength and the time delay, a time-resolved vibrational spectrum can be constructed, revealing the structural evolution of the molecule during the reaction. This technique has been instrumental in identifying key intermediates in the photolysis of related compounds[2][7].
Elucidating the SN1 Mechanism: ¹⁸O-Labeling Studies
To definitively confirm the involvement of the solvent in the photolysis mechanism, ¹⁸O-labeling experiments are invaluable. By conducting the photolysis in water enriched with the ¹⁸O isotope (H₂¹⁸O), the oxygen atom from the solvent will be incorporated into the photoproduct if the reaction proceeds via a solvent-assisted pathway.
Experimental Protocol: ¹⁸O-Labeling for Mechanistic Confirmation
-
Reaction Setup: Perform the photolysis of this compound in H₂¹⁸O. A parallel experiment in normal water (H₂¹⁶O) should be run as a control.
-
Product Isolation: After photolysis, isolate the primary photoproduct (e.g., 8-bromo-7-hydroxy-2-quinolinemethanol).
-
Mass Spectrometry Analysis: Analyze the isolated product by mass spectrometry.
-
Data Interpretation: If the reaction proceeds via a solvent-assisted SN1 mechanism, the mass spectrum of the product from the H₂¹⁸O experiment will show a +2 Da mass shift compared to the product from the H₂¹⁶O experiment, confirming the incorporation of the ¹⁸O atom from the solvent.
Detection and Quantification of Reactive Oxygen Species (ROS)
Several methods can be employed to detect and quantify the potential generation of ROS during the photolysis of this compound.
Protocol for ROS Detection using Fluorescent Probes
-
Probe Selection: Choose a fluorescent probe that is selective for the ROS of interest. For example:
-
Singlet Oxygen: Singlet Oxygen Sensor Green® or other specific probes.
-
Superoxide: Dihydroethidium (DHE), which is oxidized to the fluorescent ethidium.
-
Hydroxyl Radicals: 3'-(p-aminophenyl) fluorescein (APF) or 3'-(p-hydroxyphenyl) fluorescein (HPF).
-
-
Experimental Setup:
-
Prepare a solution of this compound and the chosen ROS probe in a suitable buffer.
-
Irradiate the solution with the appropriate wavelength of light.
-
Include control experiments: a solution with only the probe (no BHQ), a solution with both but kept in the dark, and a positive control with a known ROS generator.
-
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity of the probe over time using a fluorometer. An increase in fluorescence in the irradiated sample containing BHQ indicates the generation of the corresponding ROS.
-
Quantification: To quantify the amount of ROS produced, a calibration curve can be generated using known concentrations of the specific ROS or a compound that produces a known amount of ROS upon decomposition.
Table 1: Summary of Quantitative Data for BHQ-OAc Photolysis
| Parameter | Solvent System | Value | Reference |
| Quantum Yield (Φ) | 60:40 H₂O/MeCN, pH 7 | 0.25 | [6] |
| Quantum Yield (Φ) | KMOPS buffer, pH 7.2 | 0.26 | [6] |
| Quantum Yield (Φ) | 60:40 H₂O/MeCN, pH 4 | 0.17 | [6] |
Conclusion and Future Directions
The photolysis of this compound is a multifaceted process primarily driven by a solvent-assisted photoheterolysis (SN1) mechanism, likely proceeding through a triplet excited state in aqueous environments. Competing pathways, including dehalogenation, can influence the product distribution. While the generation of reactive oxygen species is a plausible side reaction, further investigation is required to fully elucidate its role and significance in the photochemistry of the parent this compound.
The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate details of this and related photochemical reactions. Future research should focus on:
-
Characterizing the photoproducts and quantum yield of the parent this compound.
-
Directly observing and characterizing the reactive intermediates using advanced time-resolved spectroscopic techniques.
-
Quantitatively assessing the generation of various ROS under different photolysis conditions.
-
Exploring the influence of the local environment (e.g., solvent polarity, pH, presence of metal ions) on the branching ratio between the different photochemical pathways.
A deeper understanding of these fundamental processes will not only enhance the application of this compound as a photoremovable protecting group but also contribute to the broader field of photochemistry and the development of novel light-responsive molecular tools.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scienceopen.com [scienceopen.com]
Spectroscopic properties of 8-Bromo-7-quinolinol
An In-depth Technical Guide to the Spectroscopic Properties of 8-Bromo-7-quinolinol
Abstract
This compound, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold, is a compound of significant interest, particularly for its photochemical properties that enable its use as a photoremovable protecting group in physiological studies.[1][2] A comprehensive understanding of its spectroscopic characteristics is paramount for its effective application and for the development of new functional molecules. This guide provides an in-depth analysis of the key spectroscopic properties of this compound, including UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We delve into the structural and environmental factors that govern these properties, supported by theoretical insights from computational studies. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's spectroscopic behavior.
Introduction to this compound
This compound, also known as 8-Bromo-7-hydroxyquinoline (BHQ), belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The parent molecule, 8-hydroxyquinoline, is renowned for its potent metal-chelating abilities and its wide range of pharmacological applications.[3] The introduction of a bromine atom at the 8-position and a hydroxyl group at the 7-position significantly modulates the electronic and, consequently, the spectroscopic properties of the quinoline core.
One of the most notable applications of this compound is as a "caged" compound.[1][2] It can be attached to bioactive molecules, rendering them inactive. Upon exposure to light of a specific wavelength, the bond breaks, releasing the active molecule with high spatial and temporal control.[1][2] This process relies on the efficient photolysis of this compound, a property directly linked to its UV-Visible absorption characteristics.[1]
Molecular Structure
The foundational step to understanding the spectroscopy of this compound is to visualize its structure.
Caption: Molecular structure of this compound.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is the initial step in its photo-uncaging applications. The spectrum is characterized by bands arising from π → π* transitions within the aromatic quinoline system.
The parent 8-hydroxyquinoline molecule typically exhibits absorption bands around 250 nm and in the 300-350 nm region.[4][5] For this compound, similar absorption patterns are expected, with potential shifts due to the electronic effects of the bromo and hydroxyl substituents. A key application of this compound is its use as a photoremovable protecting group, which is efficiently photolyzed by both one-photon absorption (1PE) at 365 nm and two-photon excitation (2PE) at 740 nm.[1] This indicates significant absorption in the UVA region.
Influence of Solvent and pH
The UV-Vis absorption spectrum of this compound is sensitive to the solvent environment and the pH of the solution.
-
Solvatochromism: In polar solvents, the absorption bands may exhibit shifts (bathochromic or hypsochromic) due to differential solvation of the ground and excited states. Studies on the parent compound, quinolin-8-ol, show a bathochromic (red) shift with increasing solvent polarity, which is indicative of a π → π* transition and a more polar excited state.[6]
-
pH Dependence: The quinoline nitrogen is basic and can be protonated in acidic conditions, while the hydroxyl group is acidic and can be deprotonated in basic conditions. Both protonation and deprotonation alter the electronic structure of the chromophore, leading to significant shifts in the absorption maxima. For its application in physiological studies, its spectroscopic behavior at pH 7.2 is particularly relevant.[1]
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways available to the molecule after absorbing light.
This compound is reported to exhibit low levels of fluorescence.[1][2] This is a crucial property for its use as a caged compound, as strong fluorescence could interfere with the detection of fluorescent indicators used to monitor biological processes.[1][2] The low fluorescence quantum yield is likely due to the "heavy atom effect" of bromine, which promotes intersystem crossing from the excited singlet state to the triplet state, a non-radiative decay pathway.
The parent compound, 8-hydroxyquinoline, can exhibit dual fluorescence in certain solvents, which is attributed to the existence of different emitting species in equilibrium, such as monomers and hydrogen-bonded dimers. The emission is also dependent on the excitation wavelength.
Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For this compound, a low quantum yield is expected. The quantum yield can be determined using a relative method, comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, such as quinine sulfate.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants are characteristic of the substitution pattern on the quinoline ring.
-
Expected Chemical Shifts (in CDCl₃):
-
The protons on the pyridine ring (H-2, H-3, H-4) will appear in the downfield region (typically δ 7.0-9.0 ppm).
-
The protons on the benzene ring (H-5, H-6) will also be in the aromatic region.
-
The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
-
Structural Confirmation: The regiochemistry of the bromination can be confirmed by the absence of a signal for H-8 and the specific splitting patterns of the remaining protons.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
The carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 110-160 ppm).[9]
-
The carbon attached to the nitrogen (C-2 and C-9) will be downfield.
-
The carbons bearing the bromine (C-8) and hydroxyl (C-7) groups will show characteristic shifts influenced by the electronegativity and resonance effects of these substituents.
-
Quaternary carbons (C-7, C-8, C-9, and C-10) will typically show weaker signals.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[11][12]
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic quinoline ring.[11]
-
C=C and C=N Stretches: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system.[12]
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region can be attributed to the C-O stretching of the phenolic hydroxyl group.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
-
Out-of-Plane Bending: The pattern of bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Theoretical calculations using Density Functional Theory (DFT) on 8-hydroxyquinoline and its halogenated derivatives have been shown to be in good agreement with experimental vibrational spectra, aiding in the assignment of the observed bands.[13][14][15]
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic properties of this compound based on available data for the compound and its close analogs.
| Spectroscopic Technique | Parameter | Expected Value/Characteristic | Reference |
| UV-Visible | λmax | ~365 nm (in aqueous buffer, pH 7.2) | [1] |
| Molar Absorptivity (ε) | Dependent on solvent and pH | ||
| Fluorescence | λem | Expected to be in the blue-green region | |
| Quantum Yield (Φ) | Low | [1][2] | |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: 7.0-9.0 ppm | [9] |
| OH proton: variable, broad singlet | |||
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons: 110-160 ppm | [9][10] |
| Infrared (IR) | O-H stretch | 3200-3600 cm⁻¹ (broad) | [11][12] |
| C=C, C=N stretch | 1500-1650 cm⁻¹ | [12] | |
| C-Br stretch | < 700 cm⁻¹ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.
UV-Visible Absorption Spectroscopy
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. <strong>Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical insights into the photophysical characteristics</strong> | MELAVANKI | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscpr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. researchgate.net [researchgate.net]
- 14. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Uncaging the Potential: A Technical Guide to the Photorelease Quantum Yield of 8-Bromo-7-quinolinol
For researchers, medicinal chemists, and professionals in drug development, the precise control over the release of bioactive molecules is a paramount objective. Photoremovable protecting groups (PPGs), or "photocages," offer an unparalleled level of spatiotemporal control, enabling the liberation of active compounds with a pulse of light. Among these, 8-Bromo-7-quinolinol (BHQ) has emerged as a promising scaffold, particularly for its efficiency in releasing a variety of functional groups under both one-photon and two-photon excitation (2PE) conditions.[1][2]
This in-depth technical guide provides a comprehensive overview of the quantum yield of this compound photorelease. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides actionable protocols, and is grounded in authoritative references to ensure scientific integrity.
The this compound (BHQ) Photocage: A Fusion of Stability and Sensitivity
The utility of a photocage is defined by a delicate balance: it must remain stable in the dark to prevent premature release of its cargo, yet be highly sensitive to light to ensure efficient uncaging upon irradiation. BHQ excels in this regard. It is stable in the dark under physiological conditions (aqueous buffer, pH 7.2) and possesses low intrinsic fluorescence, which is advantageous when working with fluorescent indicators of biological activity.[1][2]
The core of BHQ's functionality lies in its photochemical properties. It can be efficiently photolyzed using near-UV light (e.g., 365 nm) for one-photon excitation or near-infrared light (e.g., 740 nm) for two-photon excitation.[1][2] The latter is particularly valuable for in vivo and tissue studies, as the lower energy IR light minimizes tissue damage and allows for deeper penetration.[1][2]
The Photorelease Mechanism: A Solvent-Assisted Heterolysis
Understanding the mechanism of photorelease is crucial for optimizing uncaging experiments and designing new BHQ-based probes. Experimental evidence from Stern-Volmer quenching, time-resolved infrared (TRIR), and ¹⁸O-labeling studies suggests that the photolysis of BHQ-caged compounds proceeds through a solvent-assisted photoheterolysis (SN1) reaction mechanism.[1][2] More recent investigations have revealed the involvement of a triplet excited state in the pathway to product formation.[3]
It is also important to note that for BHQ, a competing reaction of dehalogenation (loss of the bromine atom) can occur alongside the desired photorelease of the caged molecule.[3] However, the yields of the released cargo are consistently in the range of 60-70%.
Caption: Proposed photorelease mechanism of BHQ-caged compounds.
Quantum Yield: The Measure of Photorelease Efficiency
The quantum yield (Φ) of a photochemical reaction is the ultimate measure of its efficiency. It is defined as the ratio of the number of molecules undergoing a specific event (in this case, photorelease) to the number of photons absorbed by the reactant. A high quantum yield is a desirable characteristic for a photocage, as it means that fewer photons are required to release a given amount of the active molecule, minimizing light exposure and potential phototoxicity.
The quantum yield of photorelease for BHQ-caged compounds is notably high. For BHQ-protected carboxylates and phosphates, the quantum efficiency has been reported to be in the range of 0.30-0.32 .[4] For BHQ-protected diols, the values are slightly higher, at 0.37 and 0.39 .[4] In another study, the quantum yield for (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc) was determined to be 0.29 upon irradiation at 365 nm.[3]
| BHQ-Caged Compound Type | Reported Quantum Yield (Φ) | Reference(s) |
| Carboxylates and Phosphates | 0.30 - 0.32 | [4] |
| Diols | 0.37 - 0.39 | [4] |
| Acetate (BHQ-OAc) | 0.29 (at 365 nm) | [3] |
| Acetate (BHQ-OAc) | 0.25 - 0.26 (at 254 nm) | [3] |
Experimental Determination of Quantum Yield: A Step-by-Step Protocol
Accurate determination of the quantum yield is essential for the characterization of new caged compounds and for ensuring the reproducibility of experiments. The following is a detailed protocol for determining the photorelease quantum yield using potassium ferrioxalate actinometry, a robust and widely accepted chemical method.
Principle of Potassium Ferrioxalate Actinometry
This method relies on the photochemical reduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution, a reaction with a well-characterized and wavelength-dependent quantum yield. The amount of Fe²⁺ produced is quantified spectrophotometrically after complexation with 1,10-phenanthroline, which forms an intensely colored red complex. By measuring the amount of Fe²⁺ formed in the actinometer solution upon irradiation, the photon flux of the light source can be determined. This information is then used to calculate the quantum yield of the photorelease reaction of the BHQ-caged compound under identical irradiation conditions.
Caption: Workflow for quantum yield determination using actinometry.
Reagents and Solutions
-
Actinometer Solution (0.006 M Potassium Ferrioxalate): Dissolve 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Prepare this solution fresh and store it in a dark bottle wrapped in aluminum foil, as it is light-sensitive.
-
Developer Solution (1,10-Phenanthroline, 0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.
-
Buffer Solution: Prepare a solution of sodium acetate in water.
Experimental Procedure
-
Determine the Photon Flux (I₀): a. Pipette a known volume of the actinometer solution into a quartz cuvette. b. Irradiate the solution with the light source intended for your photorelease experiment for a precisely measured time (t). The irradiation time should be short enough to keep the conversion below 10%. c. After irradiation, take a known aliquot of the irradiated solution and add it to a volumetric flask. d. Add the 1,10-phenanthroline solution and the buffer solution, and dilute to the mark with deionized water. e. Allow the color to develop in the dark for at least 30 minutes. f. Measure the absorbance of the solution at 510 nm using a spectrophotometer. g. Calculate the moles of Fe²⁺ produced using the Beer-Lambert law (A = εcl), where ε for the Fe²⁺-phenanthroline complex is approximately 11,100 M⁻¹cm⁻¹. h. Calculate the photon flux (I₀) in Einsteins per second using the known quantum yield of the actinometer at the irradiation wavelength.
-
Photorelease of the BHQ-Caged Compound: a. Prepare a solution of your BHQ-caged compound of known concentration. b. Irradiate a known volume of this solution under the exact same conditions (light source, geometry, cuvette) as the actinometer. c. At various time points, take aliquots of the irradiated solution and analyze the concentration of the photoreleased product using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). d. Plot the concentration of the released product versus irradiation time to determine the rate of photorelease.
-
Calculate the Quantum Yield (Φ): a. From the rate of photorelease, determine the number of moles of the caged compound that reacted per unit time. b. The quantum yield is then calculated as: Φ = (moles of product formed / time) / (I₀ × f) where f is the fraction of light absorbed by the sample solution at the irradiation wavelength (f = 1 - 10⁻ᴬ).
Synthesis of BHQ-Caged Compounds: A General Approach
The versatility of the BHQ photocage extends to its synthetic accessibility. BHQ can be used to cage a variety of functional groups, including carboxylates, phosphates, and diols.[1] A general approach for caging carboxylic acids involves the esterification of the 7-hydroxyl group of a suitable BHQ derivative.
General Protocol for the Synthesis of BHQ-Caged Esters
-
Preparation of a reactive BHQ derivative: A common strategy is to first synthesize a derivative of BHQ that can be readily coupled to the carboxylic acid of interest. For example, (8-bromo-7-hydroxyquinolin-2-yl)methanol can be prepared and then used for esterification.
-
Esterification: The carboxylic acid "cargo" can be coupled to the hydroxyl group of the BHQ derivative using standard esterification methods, such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
-
Purification: The resulting BHQ-caged ester is then purified, typically by column chromatography.
The synthesis of the BHQ core itself can be achieved through various routes, often starting from 8-hydroxyquinoline or a related precursor, followed by bromination.[2][5][6]
Conclusion and Future Outlook
This compound has established itself as a robust and efficient photoremovable protecting group with significant applications in chemical biology and drug delivery. Its favorable photophysical properties, including a high quantum yield of photorelease and compatibility with two-photon excitation, make it an invaluable tool for researchers seeking to control biological processes with light. This guide has provided a comprehensive overview of the principles and practices related to the quantum yield of BHQ photorelease, from its mechanistic underpinnings to detailed experimental protocols. As the field of photopharmacology continues to expand, the rational design of new and improved BHQ derivatives, guided by a thorough understanding of their photochemical properties, will undoubtedly lead to even more powerful tools for dissecting and controlling the complex machinery of life.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 6. acgpubs.org [acgpubs.org]
An In-Depth Technical Guide to the Potential Applications of 8-Bromo-7-quinolinol in Neuroscience
Foreword: Unlocking the Latent Potential of a Halogenated Quinoline
To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide into the prospective applications of 8-Bromo-7-quinolinol in the intricate field of neuroscience. While this molecule is primarily recognized for a specific photochemical utility, this guide posits a broader, intrinsic neuropharmacological role. We will deconstruct its known attributes, build a hypothesis-driven framework for its potential as a neuroactive compound, and provide the detailed experimental methodologies required to rigorously test these hypotheses. This is not merely a review but a proposed journey of scientific inquiry, grounded in established principles and designed to be a self-validating exploration.
Part 1: this compound - A Molecule of Known and Unknown Quantities
This compound is a halogenated derivative of 7-hydroxyquinoline. Its chemical structure, characterized by a quinoline core with a bromine atom at the 8th position and a hydroxyl group at the 7th, bestows upon it specific chemical and physical properties that are critical to its biological interactions.
Chemical and Physical Properties Summary
| Property | Value/Prediction | Significance in Neuropharmacology |
| Molecular Formula | C₉H₆BrNO | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 224.05 g/mol | Influences diffusion and transport across biological membranes. |
| Predicted LogP | ~2.5-3.0 | The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross the blood-brain barrier (BBB). A value in this range suggests moderate lipophilicity, which is often favorable for CNS drug candidates. |
| Predicted pKa | ~7.5-8.5 (phenolic OH) | The dissociation constant (pKa) determines the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and interaction with biological targets. |
The presence of the bromine atom is particularly noteworthy. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound. Studies on other quinoline derivatives have shown that bromine substitution can significantly impact their biological activity.[1][2][3]
The Established Role: A Photoremovable Protecting Group
Currently, the most well-documented application of this compound (often referred to as BHQ in this context) in neuroscience is as a photoremovable protecting group, or "caging" group.[4][5] This technology allows for the precise spatial and temporal release of bioactive molecules, such as neurotransmitters, in response to light.
The key advantages of BHQ as a caging group include:
-
Efficient Photolysis: It can be cleaved with high quantum efficiency by both one-photon (near-UV) and two-photon (near-IR) excitation. The latter is particularly valuable for in-tissue applications due to deeper penetration and lower phototoxicity.[4][5]
-
Physiological Compatibility: It is stable in physiological buffers and exhibits low fluorescence, minimizing interference with common fluorescent indicators.[4][5]
This application, while significant, treats this compound as a vehicle rather than an active agent. The remainder of this guide will explore the compelling, yet underexplored, possibility of its intrinsic neuropharmacological activity.
Part 2: A Hypothesis-Driven Exploration of Intrinsic Neuroactivity
Based on the chemical structure of this compound and the known activities of related quinoline derivatives, we can formulate a multi-faceted hypothesis for its potential intrinsic applications in neuroscience.
Central Hypothesis: this compound possesses intrinsic neuroprotective, anti-neuroinflammatory, and enzyme-inhibitory properties, making it a candidate for investigation as a therapeutic agent for neurological disorders.
This hypothesis is built upon the following pillars:
-
Antioxidant and Neuroprotective Potential: Quinoline derivatives are known to exhibit neuroprotective effects, often attributed to their antioxidant properties and ability to modulate signaling pathways involved in cell survival.[6][7][8][9] The phenolic hydroxyl group in this compound is a potential site for free radical scavenging.
-
Anti-Neuroinflammatory Activity: Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[9] 7-Hydroxyquinoline derivatives have been reported to possess anti-inflammatory properties.[10][11]
-
Enzyme Inhibition: The quinoline scaffold is present in numerous enzyme inhibitors. A particularly relevant target in neuroscience is acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission and a therapeutic target in Alzheimer's disease.[12][13]
The following sections will detail the experimental workflows to systematically investigate each facet of this hypothesis.
Part 3: Experimental Roadmap for a Comprehensive Neuropharmacological Profile
This section provides detailed, step-by-step methodologies for the key experiments required to evaluate the potential of this compound.
In Vitro Neuroprotection Assays
The objective of these assays is to determine if this compound can protect neurons from various forms of stress that mimic pathological conditions.
Experimental Workflow for In Vitro Neuroprotection
Caption: General workflow for in vitro neuroprotection assays.
Detailed Protocol: MTT Assay for Cell Viability [4][14]
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plating: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock in the culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.1%. Pre-treat the cells with the compound for 2 to 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, introduce the neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress) to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Anti-Neuroinflammatory Assays in Microglia
These assays will determine if this compound can suppress the inflammatory response of microglia, the primary immune cells of the brain.
Experimental Workflow for Anti-Neuroinflammatory Assays
Caption: Workflow for assessing anti-neuroinflammatory effects.
Detailed Protocol: Griess Assay for Nitric Oxide Production [9]
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells into a 24-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, will determine if this compound can inhibit the activity of AChE.[6][7][13][15]
Signaling Pathway for AChE Inhibition Assay
Caption: Principle of the colorimetric AChE inhibition assay.
Detailed Protocol: AChE Inhibition Assay [6][13]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE from Electrophorus electricus in the assay buffer (e.g., 0.2 U/mL).
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
ATCI Solution: 14 mM Acetylthiocholine iodide in deionized water (prepare fresh).
-
Inhibitor Solutions: Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the inhibitor solution (or buffer for control).
-
Add 10 µL of the AChE working solution (add buffer to the blank wells).
-
Incubate for 15 minutes at 25°C.
-
Start the reaction by adding 20 µL of the ATCI solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Receptor Binding Assays
To explore if this compound interacts with specific neurotransmitter receptors, radioligand binding assays can be performed. This is a more advanced step, to be undertaken if the initial screening assays show promise.
General Protocol for a Radioligand Competition Binding Assay [5][8][16][17][18]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells expressing a specific serotonin or dopamine receptor subtype) or from brain tissue.
-
Assay Setup: In a 96-well plate, combine:
-
The membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., ³H-spiperone for D₂ receptors).
-
Increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Part 4: Data Interpretation and Future Directions
The results from the proposed experimental roadmap will provide a comprehensive initial profile of the neuropharmacological activity of this compound.
-
Positive neuroprotection data would warrant further investigation into the underlying mechanisms, such as the modulation of specific cell survival pathways (e.g., Nrf2, Akt).
-
Significant anti-inflammatory activity would lead to studies on its effects on microglial morphology, phagocytosis, and the expression of pro- and anti-inflammatory genes.
-
AChE inhibition would position the compound as a potential candidate for Alzheimer's disease research, prompting further studies on its selectivity and in vivo efficacy.
-
Receptor binding affinity would open up new avenues for exploring its role in specific neurotransmitter systems.
Should these in vitro studies yield promising results, the subsequent logical step would be to progress to in vivo models of neurological disorders, such as rodent models of stroke, Parkinson's disease, or Alzheimer's disease, to assess its therapeutic efficacy and safety profile.
Part 5: Conclusion - A Call for a Deeper Investigation
This compound stands at a fascinating intersection of known utility and untapped potential. While its role as a photoremovable protecting group is well-established and valuable, the evidence from the broader family of quinoline derivatives strongly suggests that it may possess intrinsic neuropharmacological properties worthy of investigation. This guide has laid out a hypothesis-driven, experimentally rigorous path to explore this potential. By systematically evaluating its neuroprotective, anti-inflammatory, and enzyme-inhibitory activities, the scientific community can determine if this compound is more than just a clever tool, but a potential therapeutic agent in its own right. The journey from a caged compound to a candidate drug is a challenging one, but for this compound, it is a journey that is scientifically justified and compellingly poised for exploration.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. attogene.com [attogene.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
A Technical Guide to the Strategic Use of 8-Bromo-7-Quinolinol as a Versatile Precursor in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 8-bromo-7-quinolinol, a heterocyclic compound distinguished by its significant potential as a precursor in the synthesis of novel molecules for pharmaceutical and materials science applications. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The strategic placement of a hydroxyl group at the 7-position and a bromine atom at the 8-position makes this compound a particularly versatile building block, offering two distinct and reactive sites for chemical modification.
This document will detail the physicochemical properties of this compound, outline key synthetic transformations, provide validated experimental protocols, and present case studies of novel compounds derived from this precursor, thereby offering a comprehensive resource for researchers in the field.
Physicochemical Properties and Strategic Importance
This compound is a solid, typically a light brown powder, with a molecular formula of C₉H₆BrNO.[4] Its structure features two key functional groups that are central to its utility as a precursor:
-
The 7-Hydroxyl Group (-OH): This phenolic group is nucleophilic and can readily undergo reactions such as etherification, esterification, and O-arylation. Its acidity also allows it to act as a directing group in certain electrophilic substitution reactions.
-
The 8-Bromo Group (-Br): The carbon-bromine bond on the aromatic ring is a prime site for modern cross-coupling reactions.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of precision and control, which is a cornerstone of modern drug discovery.[5]
The combination of these two functionalities allows for a sequential and controlled diversification of the quinoline core, enabling the creation of large libraries of novel compounds from a single, readily accessible precursor.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | - |
| Molecular Weight | 224.05 g/mol | [6] |
| Appearance | Light brown powder | [4] |
| CAS Number | 90224-71-8 | [4] |
Core Synthetic Strategies and Methodologies
The true power of this compound lies in its capacity to undergo a variety of high-yield, selective chemical transformations. Below are detailed protocols for the most critical reactions, grounded in established literature.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most powerful tool for modifying the 8-position of the quinoline ring.[5][7] It facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is highly valued for its broad functional group tolerance and reliability.[5]
This protocol is a generalized procedure adapted from established methods for similar bromoquinoline substrates.[7][9]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).[7][9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.[7]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or THF/water (e.g., in a 4:1 ratio), via syringe.[7][9]
-
Reaction: Heat the mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.[7][10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[1][9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-aryl-7-quinolinol derivative.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 4. 90224-71-8 | this compound, 95% [aspirasci.com]
- 5. jocpr.com [jocpr.com]
- 6. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Solubility of 8-Bromo-7-quinolinol
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
8-Bromo-7-quinolinol is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for understanding, measuring, and interpreting the solubility of this compound across a range of relevant solvent systems. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper serves as a first-principles guide for research scientists tasked with its characterization. We will delve into the theoretical underpinnings of its solubility, provide validated, step-by-step experimental protocols for its determination, and discuss the critical interpretation of the resulting data.
Introduction: The Physicochemical Landscape of this compound
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is central to its solubility behavior.
-
Structure and Functional Groups: The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle.
-
The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic, with a predicted pKa value analogous to quinoline itself (pKa ≈ 4.9).[1][2][3] This site can be protonated under acidic conditions to form a cationic species.
-
The 7-Hydroxyl Group: This phenolic hydroxyl group is weakly acidic. The pKa of the parent 7-quinolinol is reported to have two values: a basic pKa of 5.48 for the protonated nitrogen and an acidic pKa of 8.85 for the hydroxyl group.[4][5]
-
The 8-Bromo Substituent: The electron-withdrawing nature of the bromine atom ortho to the hydroxyl group is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to the unsubstituted 7-quinolinol.[6][7] This occurs because the bromine atom helps to stabilize the resulting phenoxide anion through an inductive effect.
-
The interplay between these groups dictates that the molecule's net charge—and therefore its interaction with polar solvents—is highly dependent on the pH of the medium.
Theoretical Principles Governing Solubility
A compound's solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For this compound, this equilibrium is influenced by several key factors.
"Like Dissolves Like": The Role of Intermolecular Forces
The general principle of "like dissolves like" provides a qualitative starting point.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the hydroxyl group (as a donor and acceptor) and the quinoline nitrogen (as an acceptor). The solubility in these solvents is expected to be significant, but heavily modulated by pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They are generally good solvents for multifunctional molecules like this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the hydroxyl and nitrogen groups, solubility in nonpolar solvents is expected to be very low.
pH-Dependent Solubility: The Amphoteric Nature in Action
As an amphoteric substance, this compound can exist as a neutral molecule, a cation, or an anion depending on the pH. This behavior dictates a classic "U-shaped" or "V-shaped" pH-solubility profile.
-
Isoelectric Point (pI): There will be a specific pH, the isoelectric point, where the molecule has no net charge. At this pH, intermolecular interactions are strongest, and aqueous solubility is at its minimum. This is often referred to as the intrinsic solubility (S₀) .
-
Acidic pH (pH < pKa of Nitrogen): Below the pKa of the quinoline nitrogen (~4.9-5.5), the nitrogen atom becomes protonated, forming a cation. This charged species has much greater electrostatic interaction with water, leading to a significant increase in solubility as the pH decreases.[8]
-
Alkaline pH (pH > pKa of Hydroxyl): Above the pKa of the 7-hydroxyl group (~8.8, likely lower due to the bromine), the proton is removed, forming a phenoxide anion. This charged species is also much more soluble in water, causing solubility to increase as pH rises.
The relationship between pH, pKa, and the solubility of the ionized species can be described by the Henderson-Hasselbalch equation.[8]
Caption: pH-dependent equilibrium and its effect on the solubility of this compound.
Experimental Design for a Comprehensive Solubility Profile
A robust solubility assessment requires careful planning. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[9][10] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[11]
Material Characterization
Before any measurement, the test material must be characterized. Solubility is highly dependent on the solid-state form (polymorph, hydrate, solvate).
-
Purity: Confirm purity using HPLC and/or LC-MS.
-
Solid Form: Analyze the solid form using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). It is critical to re-analyze the solid material remaining after the experiment to ensure no phase transformation has occurred.
Selection of Solvents and Media
A well-chosen set of solvents provides a comprehensive understanding of the molecule's behavior.
| Solvent Class | Examples | Rationale for Inclusion |
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 (Phosphate/Acetate) | Simulates physiological conditions (stomach, intestine) and maps the pH-solubility profile.[12] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Evaluates hydrogen bonding capabilities. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Assesses solubility in common laboratory and formulation solvents. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Determines lipophilicity and suitability for organic synthesis workup. |
| Co-solvent Mixtures | Ethanol/Water, DMSO/Buffer | Relevant for creating formulations and for kinetic solubility assays in drug discovery. |
Experimental Protocol: The Shake-Flask Method
This protocol details the steps for determining the thermodynamic solubility of this compound.
Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume of the chosen solvent (e.g., 1-2 mL). The key is to ensure an excess of solid remains visible throughout the experiment, confirming that equilibrium with the solid phase is maintained.[9]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C for physical chemistry data or 37°C for biorelevance). Agitate for a sufficient period to ensure equilibrium is reached. Causality Insight: 24 to 72 hours is a standard duration, as shorter times may lead to an underestimation of solubility, especially for compounds that dissolve slowly.[13]
-
Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration is the most robust method. Filter an aliquot of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Trustworthiness Check: This step is critical. Failure to completely remove undissolved solid particles will lead to a gross overestimation of solubility.
-
Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear filtrate with an appropriate solvent (often the mobile phase for HPLC or the blank solvent for UV-Vis) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as UV-Vis Spectroscopy or HPLC, to determine the concentration.[14]
Analytical Quantification of Solute
Accurate quantification is paramount. UV-Vis spectroscopy is a rapid and accessible method, while HPLC offers greater specificity.
Protocol: Quantification by UV-Vis Spectroscopy
-
Determine λmax: Prepare a dilute stock solution of this compound in a suitable solvent. Scan the solution using a spectrophotometer (typically from 200-800 nm) to identify the wavelength of maximum absorbance (λmax).[15] This wavelength will be used for all subsequent measurements as it provides the highest sensitivity.
-
Prepare Calibration Standards: From a primary stock solution of known concentration, prepare a series of at least five standard solutions of decreasing concentration via serial dilution.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot Absorbance vs. Concentration. The resulting graph should be linear and pass through or close to the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[16] Trustworthiness Check: An R² value > 0.999 is indicative of a reliable calibration curve.
-
Analyze Experimental Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.
-
Calculate Solubility: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration in the saturated solution, which is the solubility.
Note on HPLC: For complex media or when specificity is a concern, an HPLC-UV method is superior. The principle is the same, but quantification is based on the peak area from the chromatogram instead of absorbance.[17][18][19]
Data Presentation and Interpretation
The final data should be presented clearly to allow for easy comparison and interpretation.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent/Medium | Classification | Expected Solubility Range | Quantitative Result (mg/mL) | Quantitative Result (mM) |
| 0.1 M HCl (pH 1.2) | Aqueous Buffer | High | Experimental Data | Experimental Data |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | Moderate | Experimental Data | Experimental Data |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Low (near pI) | Experimental Data | Experimental Data |
| Phosphate Buffer (pH 10.0) | Aqueous Buffer | High | Experimental Data | Experimental Data |
| Methanol | Polar Protic | Moderate-High | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | Low-Moderate | Experimental Data | Experimental Data |
| Hexane | Nonpolar | Very Low / Insoluble | Experimental Data | Experimental Data |
This table serves as a template for reporting experimentally determined values.
Conclusion
The solubility of this compound is a complex property dictated by its amphoteric chemical nature. While publicly available quantitative data is scarce, this guide provides the theoretical foundation and practical, field-proven protocols necessary for its thorough and accurate characterization. By employing the gold-standard shake-flask method coupled with a validated analytical technique like UV-Vis spectroscopy or HPLC, researchers and drug development professionals can generate the high-quality, reliable solubility data essential for advancing their projects, whether in designing new therapeutics or developing novel materials.
References
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. 580-20-1 CAS MSDS (7-Hydroxyquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 7. sips.org.in [sips.org.in]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. impactfactor.org [impactfactor.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmaguru.co [pharmaguru.co]
- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Methodological & Application
8-Bromo-7-quinolinol synthesis protocol for laboratory use
An In-Depth Technical Guide to the Laboratory Synthesis of 8-Bromo-7-quinolinol
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive protocol for the synthesis of this compound. This document emphasizes scientific integrity, causality behind experimental choices, and robust safety procedures to ensure a reliable and safe laboratory workflow.
Introduction and Significance
8-Bromo-7-hydroxyquinoline (BHQ) is a heterocyclic compound of significant interest in biochemical and pharmaceutical research. Its primary utility lies in its function as a photoremovable protecting group ("caging group").[1] BHQ can be attached to biologically active molecules, rendering them inert. Upon exposure to light (via one-photon or two-photon excitation), the BHQ group is cleaved, releasing the active molecule with high spatial and temporal precision.[1] This property is invaluable for studying complex biological processes such as neurotransmission.[1]
The synthesis of this compound is typically achieved through the electrophilic bromination of a 7-quinolinol precursor. The methodology presented herein is based on established principles of aromatic chemistry, adapted for this specific target molecule.
Scientific Principles: The Chemistry of Bromination
The synthesis hinges on the principle of electrophilic aromatic substitution . The quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group (-OH) at the 7-position is a powerful activating group and an ortho, para-director. This means it preferentially directs incoming electrophiles (in this case, Br⁺) to the positions ortho (C8) and para (C5) to itself.
In this specific case, the electronic properties of the bicyclic system favor substitution at the C8 position. The reaction proceeds via the attack of the electron-rich aromatic ring on a brominating agent, forming a positively charged intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final this compound product.
Common brominating agents for such reactions include molecular bromine (Br₂) or N-Bromosuccinimide (NBS). NBS is often preferred as it is a solid that is easier and safer to handle than liquid bromine and allows for a slow, controlled generation of the bromine electrophile.[2][3]
Caption: Electrophilic bromination of 7-quinolinol.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of this compound using N-Bromosuccinimide. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Materials and Equipment
Materials:
-
7-Quinolinol (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃), anhydrous
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel for column chromatography
-
Deionized Water
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel or powder funnel
-
Ice bath
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Reagent Quantitation
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 7-Quinolinol | 145.16 | 10.0 | 1.0 | 1.45 g |
| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.0 | 1.78 g |
| Chloroform (CHCl₃) | - | - | - | 50 mL |
Step-by-Step Synthesis Procedure
1. Reaction Setup:
-
Place 1.45 g (10.0 mmol) of 7-quinolinol into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous chloroform to dissolve the starting material.
-
Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring.
2. Addition of Brominating Agent:
-
Carefully add 1.78 g (10.0 mmol) of N-Bromosuccinimide (NBS) to the cooled solution in small portions over a period of 20-30 minutes.[2]
-
Rationale: Portion-wise addition at low temperature is crucial to control the reaction's exothermicity and to minimize the formation of undesired side products, such as di-brominated species.
3. Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the progress of the reaction by TLC, using a mixture of ethyl acetate and hexane (e.g., 1:4) as the eluent.[2] The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progression.
4. Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any acidic byproducts, followed by deionized water (1 x 30 mL).[2][4]
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude product should be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane to separate the desired product from any remaining starting material or impurities.[2][5]
-
Collect the fractions containing the pure product (identified by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to obtain this compound as a solid, typically a light brown powder.[6]
Caption: Experimental workflow for the synthesis of this compound.
Environment, Health, and Safety (EHS) Precautions
Adherence to safety protocols is paramount. This synthesis involves hazardous chemicals that require careful handling.
-
Engineering Controls: All steps of this procedure must be performed in a properly functioning chemical fume hood to avoid inhalation of toxic vapors.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield must be worn at all times.[8][9]
-
Gloves: Wear heavy-duty, chemically resistant nitrile or neoprene gloves. Disposable gloves are not sufficient for handling reagents like bromine or chloroform.[8]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[7]
-
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Chloroform (CHCl₃): Is a suspected carcinogen and is harmful if swallowed or inhaled. It can cause serious damage to organs through prolonged or repeated exposure.
-
Bromine (if used as an alternative): Is extremely corrosive, toxic upon inhalation, and causes severe skin burns and eye damage.[10][11] An emergency spill kit containing a sodium thiosulfate solution should be readily available when working with bromine.[8]
-
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[11]
Product Characterization and Validation
To ensure the successful synthesis of the target compound and to verify its purity, the following analytical techniques are recommended:
-
Melting Point: Determine the melting point of the purified solid and compare it to the literature value. A sharp melting point range is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most critical technique for confirming the structure and regiochemistry. The spectrum of this compound should show distinct aromatic proton signals. The key confirmation will be the disappearance of the signal for the proton at the C8 position and the specific splitting patterns of the remaining aromatic protons, which can be confirmed by 2D NMR techniques if necessary.[1]
-
¹³C NMR: The spectrum should show the expected number of carbon signals for the this compound structure.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should exhibit a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the signature isotopic pattern for a compound containing one bromine atom.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 90224-71-8 | this compound, 95% [aspirasci.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. tatachemicals.com [tatachemicals.com]
- 10. Bromine handling and safety | DOCX [slideshare.net]
- 11. carlroth.com [carlroth.com]
The Expert's Guide to 8-Bromo-7-quinolinol (BHQ): A High-Performance Photoremovable Protecting Group for Modern Research
For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to control biological processes with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools in this endeavor, allowing for the light-mediated release of bioactive molecules. This guide provides a deep dive into the application of 8-Bromo-7-quinolinol (BHQ), a versatile and highly efficient PPG, particularly advantageous for two-photon excitation (2PE) applications in physiological systems.
Introduction to this compound (BHQ) as a Photoremovable Protecting Group
The ideal photoremovable protecting group should exhibit a suite of favorable properties: high sensitivity to light (quantified by quantum yield and absorption cross-section), stability in the dark, water solubility for biological applications, and the generation of non-toxic, non-interfering byproducts upon photolysis. This compound (BHQ) has garnered significant attention as it excels in many of these areas, making it a superior choice for a wide range of applications, from fundamental cell biology to drug delivery.
One of the standout features of BHQ is its high efficiency under both one-photon (1PE) and two-photon excitation (2PE). While traditional 1PE using UV light (e.g., 365 nm) is effective, the use of near-infrared (NIR) light in 2PE (e.g., 740 nm) offers deeper tissue penetration, reduced light scattering, and lower phototoxicity, making it exceptionally well-suited for in vivo and tissue-level studies.
The Mechanism of Photoremoval
The photoremoval of the BHQ protecting group proceeds through a solvent-assisted photoheterolysis (SN1) reaction mechanism. Upon absorption of a photon (either one high-energy photon or two lower-energy photons), the BHQ moiety enters an excited state. This leads to the heterolytic cleavage of the benzylic C-O or C-O-P bond, generating a carbocation intermediate and releasing the protected molecule. The carbocation is then quenched by a solvent molecule, typically water in physiological systems.
Synthesis of this compound and BHQ-Protected Compounds
The synthetic accessibility of BHQ-caged compounds is a key advantage for its widespread adoption. The synthesis of the core 8-bromo-7-hydroxyquinoline can be achieved through the bromination of 8-hydroxyquinoline.
Synthesis of 8-Bromo-7-hydroxyquinoline
A common method for the synthesis of 7-bromo-8-hydroxyquinoline involves the reaction of 8-hydroxyquinoline with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform. While this provides the 7-bromo isomer, further optimization of reaction conditions or alternative synthetic routes may be required to obtain the 8-bromo isomer in high yield.
Protocols for the Protection of Functional Groups with BHQ
The versatility of BHQ allows for the protection of a variety of functional groups, most notably carboxylates, phosphates, and diols.
Protection of Carboxylic Acids (Esterification)
The protection of a carboxylic acid with BHQ involves the formation of an ester linkage. A general and effective method for this is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is known for its mild reaction conditions and high yields, even with sterically hindered substrates.
Protocol: Steglich Esterification of a Carboxylic Acid with 8-Bromo-7-hydroxymethylquinoline
-
Dissolve the carboxylic acid (1.0 eq) and 8-bromo-7-hydroxymethylquinoline (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protection of Phosphates
BHQ can be used to cage phosphates, which is particularly useful for controlling the activity of phosphorylated signaling molecules. The synthesis of BHQ-protected phosphates can be achieved from a tosylhydrazone precursor of BHQ-aldehyde, which is then reacted with the desired phosphate.
Protocol: Synthesis of a BHQ-Protected Dimethyl Phosphate
-
Synthesize the tosylhydrazone of 8-bromo-7-hydroxy-2-quinolinecarboxaldehyde.
-
Treat the tosylhydrazone with sodium methoxide to generate the corresponding diazo species in situ.
-
Trap the diazo species with dimethyl phosphate to yield the BHQ-protected dimethyl phosphate.
-
Purify the product using appropriate chromatographic techniques.
Protection of Diols
Diols can be protected with BHQ through the formation of a cyclic acetal. This is achieved by reacting the BHQ-aldehyde with the diol in the presence of an acid catalyst.
Protocol: Synthesis of a BHQ-Protected Diol
-
Combine 8-bromo-7-hydroxy-2-quinolinecarboxaldehyde (1.0 eq) and the diol (1.1 eq) in toluene.
-
Add pyridinium para-toluenesulfonate (PPTS) as a catalyst and anhydrous magnesium sulfate as a dehydrating agent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and filter to remove the magnesium sulfate.
-
Wash the filtrate with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Protocols for the Photoremoval (Uncaging) of BHQ
The deprotection of BHQ-caged compounds is achieved by irradiation with light of an appropriate wavelength. The specific experimental setup will depend on whether one-photon or two-photon excitation is employed.
One-Photon Excitation (1PE) Protocol
1PE is typically performed using a high-intensity lamp source with a filter to select the desired wavelength, or a laser. For BHQ, irradiation at 365 nm is effective.
Experimental Setup:
-
Light Source: Mercury arc lamp with a 365 nm bandpass filter, or a 365 nm LED array.
-
Sample Holder: Quartz cuvette for solutions, or a microscope slide for cellular experiments.
-
Procedure:
-
Prepare a solution of the BHQ-caged compound in a suitable buffer (e.g., KMOPS buffer, pH 7.2 for physiological experiments).
-
Place the sample in the light path and irradiate for a predetermined amount of time.
-
Monitor the progress of the uncaging reaction by a suitable analytical method, such as HPLC or by observing the biological response.
-
Two-Photon Excitation (2PE) Protocol
2PE requires a high peak power, pulsed laser, typically a mode-locked Ti:sapphire laser, tuned to twice the wavelength of the one-photon absorption maximum. For BHQ, the optimal 2PE wavelength is around 740 nm .
Experimental Setup:
-
Light Source: Mode-locked Ti:sapphire laser tuned to 740 nm.
-
Microscope: A two-photon microscope equipped with appropriate optics for focusing the laser beam to a small focal volume.
-
Procedure:
-
Introduce the BHQ-caged compound to the biological preparation (e.g., cell culture, tissue slice).
-
Locate the region of interest using the microscope.
-
Deliver focused laser pulses to the target area to induce uncaging.
-
Monitor the resulting biological effect, for example, by electrophysiological recording or fluorescence imaging of a downstream reporter.
-
Quantitative Data and Comparison with Other PPGs
The efficiency of a photoremovable protecting group is characterized by its quantum yield (Φu) for one-photon uncaging and its two-photon action cross-section (δu) for two-photon uncaging. A higher value for these parameters indicates a more efficient PPG.
| Photoremovable Protecting Group | Abbreviation | One-Photon Quantum Yield (Φu) | Two-Photon Action Cross-Section (δu) (GM)a | Excitation Wavelength (nm) | Reference(s) |
| This compound | BHQ | 0.29 | 0.59 | 365 (1PE), 740 (2PE) | |
| 8-Chloro-7-hydroxyquinoline | CHQ | 0.10 | 0.12 | 365 (1PE), 740 (2PE) | |
| 8-Cyano-7-hydroxyquinoline | CyHQ | ~0.3 | 0.32 | ~365 (1PE), ~740 (2PE) | |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl | Bhc | ~0.02 | ~1.2 | ~365 (1PE), ~720 (2PE) | |
| 4-Methoxy-7-nitroindolinyl | MNI | ~0.05 | ~0.07 | ~350 (1PE), ~720 (2PE) |
a 1 GM (Goeppert-Mayer) = 10-50 cm4 s photon-1 molecule-1
As the table illustrates, BHQ exhibits a high one-photon quantum yield and a respectable two-photon action cross-section, making it a well-balanced and efficient PPG for both 1PE and 2PE applications.
Troubleshooting and Optimization
Even with a high-performance PPG like BHQ, challenges can arise during experimental application. Here are some common issues and potential solutions:
-
Incomplete Uncaging:
-
Cause: Insufficient light dose (power or duration).
-
Solution: Increase the irradiation time or the light intensity. However, be mindful of potential photodamage. For 2PE, ensure the laser is correctly focused on the target.
-
-
Photodamage to the Substrate or Biological Preparation:
-
Cause: High-intensity light, especially in the UV range, can be damaging to cells and tissues.
-
Solution: Use the minimum light dose necessary for effective uncaging. For sensitive applications, 2PE is highly recommended due to the use of lower-energy NIR light. The inclusion of antioxidants in the medium can also help mitigate oxidative stress.
-
-
Poor Solubility of the Caged Compound:
-
Cause: The BHQ moiety and the protected substrate may have limited solubility in aqueous buffers.
-
Solution: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the biological system.
-
-
Unexpected Side Reactions:
-
Cause: The photogenerated carbocation intermediate can potentially react with other nucleophiles in the system. For some quinoline-based PPGs, an unexpected Hofmann-Martius rearrangement has been observed with certain substrates like dialkylanilines.
-
Solution: Carefully analyze the photoproducts to ensure the desired reaction is occurring. If side reactions are observed, modification of the solvent system or the use of scavengers may be necessary.
-
Safety Precautions
As with all laboratory chemicals, proper safety precautions must be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
When performing photochemical reactions, always use appropriate eye protection to shield against the high-intensity light source. For UV light sources, ensure that the experimental setup is properly shielded to prevent accidental exposure.
Visualization of Workflows
Experimental Workflow for BHQ-Mediated Uncaging
Caption: A generalized workflow for the synthesis, uncaging, and analysis of BHQ-protected compounds.
Signaling Pathway Activation via Photoremoval of a BHQ-Caged Agonist
Caption: Light-induced activation of a signaling pathway using a BHQ-caged agonist.
Application Note: High-Precision Spatiotemporal Control of Bioactive Molecules via Two-Photon Uncaging of 8-Bromo-7-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setup and application of two-photon uncaging of 8-Bromo-7-quinolinol (BHQ), a versatile photoremovable protecting group. Two-photon excitation (2PE) offers unprecedented spatiotemporal resolution for the release of bioactive molecules, enabling precise investigation of complex biological processes.[1][2][3] This application note details the principles of 2PE, the photophysical properties of BHQ, the requisite instrumentation, and step-by-step protocols for conducting successful uncaging experiments.
Introduction: The Power of Two-Photon Uncaging
The ability to control the concentration of a bioactive molecule at a specific time and location within a biological system is a powerful tool for dissecting complex signaling pathways.[1] "Caged" compounds, where a photoremovable protecting group (PPG) renders a molecule biologically inert, provide this control.[1][4] The active molecule is released upon photolysis of the PPG.[1][4]
While traditional one-photon excitation (1PE) has been widely used, it suffers from limitations such as limited tissue penetration and out-of-focus excitation. Two-photon excitation (2PE) overcomes these challenges by utilizing the near-simultaneous absorption of two lower-energy photons to induce a transition that would typically require a single high-energy photon.[4][5][6] This nonlinear optical process confines the excitation to a femtoliter-sized focal volume, offering subcellular precision and minimizing photodamage to the surrounding tissue.[1][2][3][5]
This compound (BHQ) has emerged as an excellent PPG for 2PE applications.[1][2][3] It exhibits efficient photolysis under physiological conditions and can be used to cage a wide variety of functional groups, including carboxylates, phosphates, and diols, which are common in neurotransmitters, nucleic acids, and other signaling molecules.[1][2][3]
The BHQ Photoremovable Protecting Group: Properties and Advantages
BHQ possesses a suite of properties that make it highly suitable for two-photon uncaging experiments in biological systems:
-
Efficient Two-Photon Absorption: BHQ can be efficiently cleaved using 2PE with near-infrared light, typically around 740 nm.[1][2][3] This wavelength offers good penetration depth in biological tissues.[1][2][3]
-
Physiological Compatibility: BHQ is stable in aqueous buffer at physiological pH (7.2) in the absence of light.[1][2][3] It is also water-soluble, facilitating its application in cellular and tissue-based assays.[1][2][3]
-
Low Fluorescence: A key advantage of BHQ is its low fluorescence quantum yield.[1][2][3] This minimizes interference with fluorescent reporters that are often used to monitor the biological response to the uncaged molecule.[1][2][3]
-
Versatile Chemistry: The quinoline scaffold of BHQ allows for the caging of a diverse range of bioactive molecules, making it a broadly applicable tool for various research areas.[1][2][3]
The photolysis of BHQ-caged compounds is believed to occur through a solvent-assisted photoheterolysis (SN1) mechanism.[1][2][3]
Experimental Setup for Two-Photon Uncaging
A dedicated two-photon microscope is essential for performing BHQ uncaging experiments. The core components of this system are outlined below.
Core Instrumentation
A typical two-photon uncaging setup integrates the following components:
-
Ultrafast Pulsed Laser: A mode-locked Titanium-Sapphire (Ti:Sapphire) laser is the most common choice, providing tunable, femtosecond pulses in the near-infrared range (typically 700-1000 nm).[5]
-
Beam Conditioning Optics: This includes a Pockels cell for rapid intensity modulation of the laser beam and beam expanders to appropriately fill the back aperture of the objective.
-
Scanning System: Galvanometer-based scanning mirrors are used to precisely direct the laser beam across the sample in a raster pattern for imaging or to a specific point for uncaging.
-
Inverted or Upright Microscope: The choice depends on the sample type. The microscope must be equipped with a high numerical aperture (NA) objective lens to achieve the tight focusing required for 2PE.[5]
-
Dichroic Mirrors and Filters: These are crucial for separating the excitation light from the emitted fluorescence and for directing the fluorescence to the detectors.
-
Detectors: Highly sensitive photomultiplier tubes (PMTs) are used to detect the emitted fluorescence for imaging purposes.
-
Control Software: Sophisticated software is required to synchronize the laser, scanning mirrors, and detectors, and to acquire and analyze the resulting images and data.
System Configuration for BHQ Uncaging
For uncaging BHQ, the Ti:Sapphire laser should be tuned to approximately 740 nm.[1][2][3] It is often advantageous to have a second laser line for simultaneous two-photon imaging of a fluorescent reporter (e.g., a calcium indicator).[7][8] This dual-laser setup allows for real-time monitoring of the biological response to the uncaged molecule.[9]
Protocols
Preparation of BHQ-Caged Compound Stock Solutions
Caution: Caged compounds are light-sensitive. Handle them in low-light conditions to prevent premature uncaging.[10]
-
Solvent Selection: Dissolve the BHQ-caged compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, light-protected tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Two-Photon Uncaging Protocol in Cell Culture
This protocol provides a general framework. Specific parameters will need to be optimized for your particular cell type and BHQ-caged molecule.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Loading the Caged Compound:
-
Dilute the BHQ-caged compound stock solution to the final working concentration (typically in the micromolar to low millimolar range) in your physiological buffer (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid).
-
Incubate the cells with the caged compound solution for an appropriate duration to allow for sufficient loading. This will need to be empirically determined.
-
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Tune the uncaging laser to 740 nm.
-
If performing simultaneous imaging, tune the imaging laser to the appropriate wavelength for your fluorescent reporter.
-
-
Locating the Target Region:
-
Using two-photon imaging (if available) or other microscopy techniques, identify the cell or subcellular region of interest.
-
-
Uncaging:
-
Position the uncaging laser beam at the target location.
-
Deliver a short laser pulse (or a train of pulses) to uncage the BHQ-protected molecule. The laser power and pulse duration are critical parameters that must be carefully optimized to achieve efficient uncaging without causing photodamage.
-
-
Data Acquisition:
-
Simultaneously acquire images of your fluorescent reporter to monitor the biological response.
-
Record any other relevant data, such as electrophysiological recordings.
-
Data and Parameters
The following table summarizes key parameters for the two-photon uncaging of BHQ-caged compounds.
| Parameter | Value | Reference |
| BHQ-Acetate 2P Uncaging Wavelength | 740 nm | [1][2][3] |
| BHQ-Acetate Two-Photon Action Cross-Section (δu) | 0.59 GM | [11][12] |
| Typical Laser Pulse Duration | ~100 fs | [5] |
| Typical Laser Repetition Rate | ~80 MHz | [6] |
| pH for Photolysis | 7.2 | [1][2][3] |
Visualizations
Two-Photon Excitation Principle
Caption: The principle of two-photon excitation for uncaging.
Experimental Workflow for BHQ Uncaging
Caption: A typical workflow for a two-photon uncaging experiment.
Conclusion
Two-photon uncaging of this compound provides an exceptional level of control for the release of bioactive molecules in living systems. The inherent advantages of 2PE, combined with the favorable photophysical properties of BHQ, empower researchers to investigate cellular and subcellular processes with high precision. By carefully optimizing the experimental setup and protocols outlined in this guide, scientists can unlock new insights into the intricate dynamics of biological signaling.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Fluorescence Microscopy [newport.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. frontiersin.org [frontiersin.org]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. Setup and use of a two-laser multiphoton microscope for multichannel intravital fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
Application Notes & Protocols: 8-Bromo-7-quinolinol Derivatives for Targeted Drug Delivery
Introduction: Repurposing a Classic Scaffold for Precision Oncology
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Among its isomers, 8-hydroxyquinoline (8-HQ) stands out for its potent metal-chelating and ionophoric properties, which are intrinsically linked to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][4] The anticancer mechanisms of 8-HQ derivatives are often tied to their ability to disrupt metal homeostasis in cancer cells, particularly with copper and zinc, leading to proteasome inhibition, generation of reactive oxygen species (ROS), and induction of apoptosis.[3][5][6]
However, the clinical translation of potent bioactive molecules is often hampered by a lack of specificity, leading to off-target toxicity. Targeted drug delivery aims to overcome this hurdle by concentrating therapeutic agents at the site of disease, thereby enhancing efficacy and minimizing systemic side effects.[7][8] This guide focuses on the strategic use of 8-Bromo-7-quinolinol , a halogenated derivative of 8-HQ, as a versatile platform for developing targeted anticancer agents. The introduction of a bromine atom not only modulates the electronic properties and potential anticancer activity of the quinoline core but also provides a synthetic handle for further derivatization.[9][10]
Herein, we provide a conceptual framework and detailed protocols for the synthesis, conjugation, and evaluation of this compound derivatives designed for targeted drug delivery. We will explore the rationale behind chemical strategies and provide step-by-step methodologies for assessing the final conjugates in relevant preclinical models.
Section 1: The Scientific Rationale for Targeted this compound
The core principle of this drug delivery system is to link the therapeutically active this compound moiety (the "payload") to a targeting ligand that recognizes and binds to specific receptors overexpressed on the surface of cancer cells.[11][12] This transforms a broadly cytotoxic agent into a precision-guided therapeutic.
Expertise & Experience: The choice of this compound is deliberate. Halogenation at the C7 position can enhance the lipophilicity and cytotoxic potential of the 8-HQ scaffold.[9] Furthermore, the phenolic hydroxyl group at C8 and the nitrogen at position 1 are crucial for the molecule's metal-chelating ability, which is a key component of its anticancer mechanism.[13] By derivatizing at other positions (e.g., via the bromine atom or other points on the ring), we can attach targeting moieties without compromising this essential pharmacophore.
The overall mechanism involves a three-stage cascade:
-
Targeting: The conjugate circulates in the bloodstream and preferentially accumulates in tumor tissue due to the high affinity of the targeting ligand for its receptor.[11]
-
Internalization: Upon binding, the entire conjugate is internalized by the cancer cell, often through receptor-mediated endocytosis.[11]
-
Payload Release & Action: Inside the cell, the linker connecting the payload is cleaved (e.g., by pH changes or enzymes in the endosome/lysosome), releasing the active this compound derivative to exert its cytotoxic effects by disrupting metal ion balance and inducing cell death.[6]
Caption: Conceptual workflow of a targeted this compound derivative.
Section 2: Synthesis and Conjugation Protocols
A successful targeted conjugate requires a modular synthesis strategy. This typically involves three components: the functionalized payload, a linker, and the targeting ligand. "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific method for joining these components.[14][15]
Protocol 2.1: Synthesis of an Alkyne-Functionalized this compound Payload
Principle: This protocol describes the O-alkylation of the phenolic hydroxyl group of this compound with propargyl bromide to introduce a terminal alkyne. This alkyne serves as a chemical handle for subsequent conjugation via click chemistry.
Materials:
-
This compound
-
Propargyl bromide (80% wt. solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and EtOAc.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% EtOAc in hexanes) to yield 8-bromo-7-(prop-2-yn-1-yloxy)quinoline.
Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity before proceeding to the next step.
Protocol 2.2: Conjugation to an Azide-Modified Targeting Peptide (CuAAC "Click" Reaction)
Principle: This protocol joins the alkyne-functionalized payload from Protocol 2.1 with a targeting peptide containing an azide group. A common example is a peptide terminating in azidolysine or a peptide modified with an azido-PEG linker. The Cu(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate, catalyzes the formation of a stable triazole linkage.[15]
Materials:
-
Alkyne-functionalized payload (from Protocol 2.1)
-
Azide-modified targeting peptide (e.g., RGD-azide, NGR-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of DMSO and water or t-BuOH and water)
-
HPLC system for purification
Procedure:
-
Dissolve the alkyne-functionalized payload (1.2 eq) and the azide-modified peptide (1.0 eq) in the chosen solvent system (e.g., DMSO/H₂O 4:1).
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).
-
Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may turn a yellow-orange color.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using LC-MS.
-
Upon completion, the crude product can be purified using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to yield the final conjugate.
Scientist's Note: The use of a PEG linker between the peptide and the azide can improve the solubility and pharmacokinetic properties of the final conjugate.[16] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to oxidation.
Caption: Workflow for synthesis and conjugation of the targeted derivative.
Section 3: In Vitro Evaluation Protocols
Once the targeted conjugate is synthesized and purified, its biological activity must be rigorously evaluated. This involves a series of cell-based assays to confirm its cytotoxicity, targeting specificity, and mechanism of action.[17]
Protocol 3.1: Cytotoxicity Assessment via MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay will compare the cytotoxicity of the targeted conjugate against both receptor-positive (target) and receptor-negative (control) cell lines.
Materials:
-
Target cell line (e.g., MGC-803, human gastric cancer) and control cell line (e.g., a non-cancerous cell line)[18]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Targeted conjugate, unconjugated payload, and a relevant clinical drug (e.g., 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed cells from both the target and control lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the targeted conjugate, the unconjugated payload, and the control drug in complete medium.
-
Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Data Presentation & Interpretation:
| Compound | Target Cell Line IC₅₀ (µM) | Control Cell Line IC₅₀ (µM) | Selectivity Index (SI) |
| Targeted Conjugate | e.g., 1.5 | e.g., 25.0 | 16.7 |
| Unconjugated Payload | e.g., 2.0 | e.g., 3.5 | 1.75 |
| Control Drug (5-FU) | e.g., 10.0 | e.g., 12.0 | 1.2 |
| Note: Data are hypothetical. The Selectivity Index (SI) is calculated as IC₅₀ (Control) / IC₅₀ (Target). A higher SI indicates better target specificity. |
Expertise & Experience: A successful targeted conjugate should exhibit significantly higher potency (lower IC₅₀) against the target cell line compared to the control cell line, resulting in a high Selectivity Index. It should also ideally be more potent and selective than the unconjugated payload.
Protocol 3.2: Cellular Uptake and Localization via Confocal Microscopy
Principle: The intrinsic fluorescence of the 8-hydroxyquinoline scaffold can be exploited to visualize the uptake and subcellular localization of the conjugate. This experiment confirms that the conjugate is being internalized by the target cells.
Materials:
-
Target and control cell lines
-
Glass-bottom confocal dishes
-
Targeted conjugate
-
Hoechst 33342 (for nuclear staining)
-
LysoTracker Red (for lysosomal staining)
-
Paraformaldehyde (PFA) for fixation
-
Confocal microscope
Procedure:
-
Seed target and control cells onto glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the targeted conjugate at a concentration near its IC₅₀ for various time points (e.g., 1, 4, 12 hours).
-
In the final 30 minutes of incubation, add LysoTracker Red and Hoechst 33342 to the medium to stain lysosomes and nuclei, respectively.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and add fresh PBS for imaging.
-
Image the cells using a confocal microscope with appropriate laser lines for the quinoline (blue/green fluorescence), Hoechst (blue), and LysoTracker (red).
Expected Outcome: Strong intracellular fluorescence from the conjugate should be observed in the target cells, but not in the control cells. Co-localization of the conjugate's signal (green) with the LysoTracker signal (red) would appear as yellow/orange puncta, suggesting that the conjugate is internalized into the endo-lysosomal pathway, which is consistent with receptor-mediated endocytosis.
Section 4: Framework for In Vivo Evaluation
While detailed in vivo protocols are beyond the scope of these application notes, a logical progression from in vitro success is crucial. The primary goals of in vivo studies are to assess the conjugate's biodistribution, tumor accumulation, and therapeutic efficacy in a living system.[9][18][19]
Conceptual Workflow:
-
Model Selection: Establish a tumor xenograft model by subcutaneously injecting human cancer cells (the target cell line used in vitro) into immunodeficient mice (e.g., nude mice).[9][18]
-
Pharmacokinetics (PK) & Biodistribution: Administer the conjugate to non-tumor-bearing mice to determine its circulation half-life and general distribution in major organs.
-
Tumor Accumulation Study: In tumor-bearing mice, administer the conjugate (which could be labeled with a fluorescent dye or radionuclide for imaging) and monitor its accumulation in the tumor versus other organs over time.
-
Efficacy Study: Once tumor xenografts reach a specified size, randomize mice into groups: (1) Vehicle control, (2) Unconjugated payload, (3) Control drug (e.g., Cisplatin), and (4) Targeted conjugate. Administer treatments according to a defined schedule and dose.[18]
-
Endpoint Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, excise tumors for weight measurement and histological analysis.
A successful in vivo study will demonstrate that the targeted conjugate significantly inhibits tumor growth with minimal toxicity (e.g., no significant body weight loss) compared to the control groups.
References
- 1. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ttp.com [ttp.com]
- 8. scilit.com [scilit.com]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Mastering the Use of 8-Bromo-7-quinolinol in Physiological Buffers: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 8-Bromo-7-quinolinol
This compound is a halogenated derivative of 8-hydroxyquinoline, a scaffold renowned for its metal-chelating properties and diverse biological activities[1][2]. The introduction of a bromine atom at the 8-position modulates the electronic properties and lipophilicity of the parent molecule, potentially influencing its bioactivity and target engagement. This compound has garnered interest primarily as a photoremovable protecting group ("caged" compound), where it can release bioactive molecules upon light stimulation under physiological conditions (e.g., pH 7.2)[3][4]. Beyond this application, its structural similarity to other biologically active bromo-quinolines suggests its potential utility in studies involving metal ion homeostasis and as a modulator of cellular pathways.
This guide will delve into the practical aspects of working with this compound, from solubilization in physiological buffers to its application in cellular assays, with a focus on scientific integrity and experimental reproducibility.
Physicochemical Properties and Their Implications
Understanding the physicochemical properties of this compound is paramount for its successful application. While specific experimental data for this compound is not extensively available, we can infer its likely behavior based on related structures and general chemical principles.
| Property | Estimated Value/Information | Implication for Use in Physiological Buffers |
| Molecular Formula | C₉H₆BrNO | - |
| Molecular Weight | 224.05 g/mol | Essential for calculating molar concentrations. |
| Appearance | White to off-white or faintly yellow crystalline powder | Visual confirmation of the compound's physical state. |
| Solubility | Soluble in aqueous buffers at pH 7.2[3][4]. Likely has low intrinsic aqueous solubility, requiring an organic co-solvent for stock solutions. | A stock solution in an organic solvent like DMSO is recommended, followed by dilution into the desired physiological buffer. |
| pKa | Not experimentally determined. Predicted pKa for the related 5,7-dibromo-8-hydroxyquinoline is ~2.23[5]. The hydroxyl group of 8-hydroxyquinoline has a pKa of ~9.9. | The hydroxyl group is likely to be protonated at physiological pH (~7.4), influencing its chelating ability and interactions with biological targets. |
| Stability | Stable in the dark in aqueous buffers[3]. | Solutions should be protected from light to prevent photodegradation, especially if not used as a photoremovable protecting group. |
Core Application: A Versatile Tool in Biological Research
The utility of this compound in a research setting is twofold, stemming from its unique chemical attributes:
-
Photoremovable Protecting Group: This is the most well-documented application. By covalently attaching this compound to a bioactive molecule, the activity of that molecule is "caged" or inhibited. Upon exposure to a specific wavelength of light, the bond is cleaved, releasing the active molecule with high spatial and temporal control[3][4]. This is particularly useful for studying dynamic cellular processes.
-
Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, capable of binding a variety of metal ions, including those with significant biological roles such as iron, copper, and zinc[1][5][6]. By chelating these ions, this compound can be used to study the effects of metal ion availability on cellular functions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Rationale: Due to the predicted low aqueous solubility of the free base, a concentrated stock solution in a biocompatible organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the solvent of choice for its high solubilizing power and compatibility with most cellular assays at low final concentrations.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare the Vial: Accurately weigh a sterile microcentrifuge tube or amber glass vial.
-
Weigh the Compound: Add the desired amount of this compound to the tared vial.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Physiological Buffer
Rationale: This protocol details the dilution of the DMSO stock solution into a physiological buffer (e.g., Phosphate-Buffered Saline, PBS) for use in experiments. The key is to avoid precipitation of the compound upon dilution.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile physiological buffer (e.g., PBS, pH 7.4)
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm the Buffer: Warm the physiological buffer to the experimental temperature (e.g., 37°C) to increase the solubility of the compound.
-
Serial Dilution (Recommended): To avoid localized high concentrations that can lead to precipitation, perform a serial dilution.
-
Prepare a series of tubes containing the physiological buffer.
-
Add a small volume of the DMSO stock solution to the first tube of buffer and vortex immediately. The final DMSO concentration should be kept below 0.5% in the final working solution to minimize solvent toxicity in cellular assays.
-
Transfer an aliquot from this first dilution to the next tube of buffer, and so on, until the final desired working concentration is reached.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. Add the required volume of the DMSO stock solution dropwise to the pre-warmed buffer while vortexing to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and include a vehicle control (buffer with the same percentage of DMSO) in your experiments.
-
Use Freshly Prepared Solutions: It is recommended to prepare working solutions fresh for each experiment to ensure consistency and avoid potential degradation or precipitation over time.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Working solutions of this compound in culture medium
-
Vehicle control (culture medium with the same final DMSO concentration)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound, vehicle control, and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Troubleshooting Common Issues
-
Precipitation in Buffer: If the compound precipitates upon dilution into the physiological buffer, try pre-warming the buffer, using a more gradual serial dilution, or lowering the final concentration. Ensure the final DMSO concentration is as low as possible.
-
Inconsistent Experimental Results: This can be due to the degradation of the compound. Always prepare fresh working solutions and protect them from light. Inconsistent results in cellular assays could also indicate cytotoxicity; therefore, a thorough dose-response analysis is essential.
-
Unexpected Biological Effects: As a metal chelator, this compound can alter the concentration of essential metal ions in the culture medium, which may lead to off-target effects. It is important to consider the metal ion composition of your buffer and culture medium and to include appropriate controls.
Conclusion
This compound is a promising research tool with applications as both a photoremovable protecting group and a potential metal ion chelator. By understanding its physicochemical properties and following robust protocols for its solubilization and use in physiological buffers, researchers can obtain reliable and reproducible data. The experimental protocols and troubleshooting guide provided herein serve as a foundation for the successful integration of this compound into a wide range of biological investigations.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Purification Method for 8-Bromo-7-quinolinol Conjugates
Introduction: The Challenge of Purifying Quinolinol Conjugates
8-Bromo-7-quinolinol is a valuable heterocyclic scaffold used in the synthesis of novel chemical entities, including potential therapeutics and molecular probes. When conjugated to other molecules—such as peptides, linkers for antibody-drug conjugates (ADCs), or other small molecules—the resulting products often require rigorous purification to remove unreacted starting materials, reagents, and side products.[1] The purity of these conjugates is critical for the accuracy of downstream biological assays and for meeting the stringent requirements of preclinical and clinical development.[2]
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and scalability.[3][4] However, the unique chemical nature of the this compound core, which is both aromatic and contains a basic nitrogen atom, presents specific challenges, such as the potential for poor peak shape due to interactions with the stationary phase.[5] This application note presents a systematic approach to developing a reliable purification method, ensuring both high purity and efficiency.
Foundational Principles: Method Development Strategy
The development of a successful HPLC purification method hinges on a clear understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
Analyte Characteristics: this compound Conjugates
The core this compound moiety possesses several key features that dictate chromatographic behavior:
-
Hydrophobicity: The quinoline ring system is aromatic and largely hydrophobic, promoting retention on reverse-phase columns.
-
Polarity: The hydroxyl (-OH) group and the nitrogen atom introduce polarity. The nature of the conjugated partner molecule will significantly influence the overall polarity and, therefore, the retention time.
-
Basicity: The quinoline nitrogen is basic. At acidic pH, it will be protonated, which can improve solubility in aqueous mobile phases and lead to sharper, more symmetrical peaks by minimizing secondary interactions with the column's stationary phase.[5]
-
UV Absorbance: The extended aromatic system of quinoline acts as a strong chromophore, making UV detection a highly sensitive and suitable method for monitoring the purification. Quinoline derivatives typically exhibit strong absorbance around 254 nm and 326 nm.[1][6]
The Logic of Column and Mobile Phase Selection
The choice between different HPLC modes and columns depends on the polarity of the target conjugate.[7] Reverse-Phase HPLC (RP-HPLC) is the most common and versatile method for compounds of moderate polarity, such as many this compound conjugates.[3][7]
For this protocol, we will focus on the most broadly applicable technique: Reverse-Phase HPLC .
-
Column Selection:
-
C18 (Octadecylsilane): This is the universal workhorse for RP-HPLC and the recommended starting point. It separates molecules primarily based on hydrophobicity.[4]
-
Phenyl-Hexyl: This stationary phase is an excellent alternative for aromatic compounds like quinolines. It provides secondary π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte, which can offer unique selectivity compared to a C18 column.[8][9][10]
-
-
Mobile Phase Composition:
-
Solvents: A mixture of HPLC-grade water (Mobile Phase A) and an organic solvent, typically acetonitrile (ACN) or methanol (MeOH) (Mobile Phase B), is used.[11] ACN is often preferred due to its lower viscosity and superior UV transparency.[11]
-
Acidic Modifier: The addition of 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to both mobile phases is critical. This serves two purposes: 1) It maintains an acidic pH (typically 2-3), which protonates the quinoline nitrogen, ensuring it exists as a single, positively charged species. 2) It suppresses the ionization of residual silanol groups on the silica-based stationary phase, thereby preventing secondary ionic interactions that cause severe peak tailing for basic analytes.[5][7]
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the purification of a generic this compound conjugate. Optimization will likely be required based on the specific properties of the conjugated molecule.
Materials and Reagents
-
Crude this compound conjugate sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
0.22 µm or 0.45 µm Syringe filters (PTFE or other chemically resistant membrane)
HPLC System and Column
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector with fraction collection capabilities.
-
Column (Recommended Starting Point): C18 reverse-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size).
Preparation of Mobile Phases
-
Mobile Phase A: 0.1% TFA in Water.
-
To 999 mL of ultrapure water, add 1 mL of TFA. Mix thoroughly.
-
-
Mobile Phase B: 0.1% ACN in Water.
-
To 999 mL of ACN, add 1 mL of TFA. Mix thoroughly.
-
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump and detector.[12]
Sample Preparation
Proper sample preparation is crucial for protecting the column and achieving reproducible results.[3][13][14]
-
Dissolution: Dissolve the crude conjugate in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Dilution: Dilute a small aliquot of the stock solution with Mobile Phase A or a mixture that mimics the starting gradient conditions to ensure it is fully dissolved and miscible with the mobile phase.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column inlet frit.[5][15]
HPLC Method Parameters
The following table summarizes a typical starting gradient method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 10 x 250 mm, 5 µm | Standard for reverse-phase; provides good capacity and resolution. |
| Mobile Phase A | 0.1% TFA in Water | Polar phase; acid modifier ensures sharp peaks for basic analytes.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar phase; ACN is a strong solvent with good UV transparency.[11] |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID semi-preparative column. Adjust as needed. |
| Column Temp. | 30 °C | Elevated temperature can lower viscosity and improve peak shape. |
| Detection | UV at 254 nm or λmax | Quinoline core absorbs strongly at 254 nm; determine λmax for best sensitivity.[1] |
| Injection Vol. | 100 - 500 µL | Dependent on sample concentration and column loading capacity. |
| Gradient | See table below | Separates compounds based on hydrophobicity. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Linear |
| 35.0 | 5 | 95 | Linear |
| 40.0 | 5 | 95 | Linear |
| 41.0 | 95 | 5 | Linear |
| 50.0 | 95 | 5 | Linear |
Execution and Fraction Collection
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Data Acquisition: Start the gradient program and monitor the chromatogram in real-time.
-
Fraction Collection: Collect fractions corresponding to the target peak. Use peak-based collection if available; otherwise, collect timed fractions throughout the elution of the peak of interest.
Data Analysis and Post-Purification
-
Purity Analysis: Re-analyze small aliquots of the collected fractions using an analytical scale HPLC method (e.g., 4.6 mm ID column with a faster gradient) to confirm the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity threshold (e.g., >95%).
-
Solvent Removal: Remove the HPLC solvents, typically via lyophilization (freeze-drying) if the conjugate is non-volatile and stable, or by rotary evaporation. Lyophilization is often preferred as it effectively removes water and the volatile TFA salt.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silanol groups.[5][16]- Mobile phase pH too high. | - Ensure mobile phase contains 0.1% TFA or FA.- Use a high-purity, end-capped column.- Consider a column with a different stationary phase (e.g., Phenyl-Hexyl).[8] |
| Broad Peaks | - Column overload.[17]- Column degradation or void formation.[16][17]- Sample solvent incompatible with mobile phase. | - Reduce injection volume or sample concentration.[5]- Flush the column or replace if necessary.- Dissolve sample in the initial mobile phase whenever possible.[12] |
| Poor Resolution | - Gradient is too steep.- Inappropriate stationary phase. | - Flatten the gradient around the elution time of the target peak (e.g., change from 5-95% B over 30 min to 30-60% B over 30 min).- Screen alternative columns (e.g., Phenyl-Hexyl, Polar C18).[8] |
| Ghost Peaks | - Contamination in mobile phase or system.- Sample carryover from previous injection.[17] | - Use fresh, high-purity solvents and reagents.- Implement a needle wash step and run blank gradients to clean the system. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 小分子高效液相色谱 [sigmaaldrich.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. benchchem.com [benchchem.com]
- 6. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 10. waters.com [waters.com]
- 11. mastelf.com [mastelf.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. organomation.com [organomation.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 16. waters.com [waters.com]
- 17. mastelf.com [mastelf.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 8-Bromo-7-quinolinol
Welcome to the technical support center for 8-Bromo-7-quinolinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these experimental hurdles. Our approach is rooted in fundamental physicochemical principles to provide you with a robust framework for developing your experimental protocols.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
Scenario 1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
This is a common observation as this compound, a halogenated quinolinol derivative, is expected to have low intrinsic water solubility due to its aromatic structure.[1][2][3] The key to improving its solubility often lies in altering the properties of the solvent or the compound itself.
Initial Steps: pH Adjustment
The structure of this compound contains both a weakly acidic hydroxyl group and a weakly basic quinoline nitrogen, making it an amphoteric molecule. This means its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[2][3] By adjusting the pH, we can ionize the molecule, which generally leads to a significant increase in aqueous solubility.
-
Understanding the Ionization States:
-
Acidic pH: At a pH below the pKa of the quinoline nitrogen, the nitrogen atom will be protonated, resulting in a positively charged cation which is more soluble in water.
-
Alkaline pH: At a pH above the pKa of the hydroxyl group, the proton will be removed, forming a negatively charged phenolate anion which is also more soluble in water.
-
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 12 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10, and glycine-NaOH for pH 10-12).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter or centrifuge the samples to remove the undissolved solid.
-
Carefully take an aliquot from the clear supernatant.
-
Determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the measured solubility against the pH of the buffers. This will give you a pH-solubility profile and indicate the optimal pH for dissolving your compound.
Diagram: pH-Dependent Ionization of this compound
Caption: Ionization states of this compound at different pH values.
Scenario 2: pH adjustment is not a viable option for my experiment, or the solubility is still insufficient.
If your experimental conditions are sensitive to pH changes, or if pH adjustment alone does not provide the desired concentration, the use of co-solvents is the next logical step.
Intermediate Steps: Co-solvency
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[1][6][7]
Commonly Used Co-solvents in Research:
| Co-solvent | Recommended Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful solvent, but can have effects on cell viability at higher concentrations. |
| Ethanol | 5-20% | A commonly used and relatively non-toxic co-solvent.[6] |
| Propylene Glycol | 10-30% | Often used in pharmaceutical formulations.[6] |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Low toxicity and widely used in drug delivery.[8] |
Experimental Protocol: Screening for an Effective Co-solvent
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a pure co-solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to achieve the desired final concentrations of both the compound and the co-solvent.
-
Observation: Visually inspect the solutions for any precipitation immediately after preparation and after a period of incubation under your experimental conditions.
-
Optimization: If precipitation occurs, you can either decrease the final concentration of this compound or increase the percentage of the co-solvent. It is crucial to run a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.
Scenario 3: My compound is still precipitating even with co-solvents, or I need to avoid organic solvents altogether.
For challenging cases or when organic solvents must be avoided, complexation with cyclodextrins offers an excellent alternative.
Advanced Steps: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][9] They can encapsulate poorly soluble "guest" molecules, like this compound, into their hydrophobic core, forming a water-soluble inclusion complex.[10][11]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and lower toxicity, making it a preferred choice in many applications.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. The concentration can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Addition of Compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate the formation of the inclusion complex.
-
Equilibration and Filtration: Allow the solution to equilibrate (e.g., overnight) and then filter or centrifuge to remove any un-complexed, undissolved compound.
-
Concentration Determination: Analyze the concentration of the dissolved this compound in the clear supernatant.
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Formation of a water-soluble inclusion complex.
Frequently Asked Questions (FAQs)
Q1: What are the expected pKa values for this compound?
Q2: What is the best starting solvent for making a stock solution of this compound?
Based on the properties of similar compounds, this compound is expected to be soluble in organic solvents.[1][2][3] For preparing a concentrated stock solution, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent starting choices. Ethanol can also be used. It is always recommended to test the solubility in a small amount of solvent before preparing a large stock solution.
Q3: Can surfactants be used to improve the solubility of this compound?
Yes, surfactants can be effective in solubilizing poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[13] Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) are commonly used.[3] This approach is generally considered after pH adjustment, co-solvency, and cyclodextrin complexation have been explored, as surfactants can sometimes interfere with biological assays.
Q4: Will particle size reduction help to improve the solubility?
Techniques like micronization can increase the dissolution rate of a compound by increasing its surface area.[11][14] However, it does not increase the equilibrium solubility.[14] For laboratory-scale experiments where a true solution is required, particle size reduction is less commonly employed as a primary method for overcoming poor solubility compared to the other techniques discussed.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 [sigmaaldrich.com]
- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. peerj.com [peerj.com]
- 14. CAS 876-86-8: 7-Chloro-8-hydroxyquinoline | CymitQuimica [cymitquimica.com]
Preventing byproduct formation during 8-Bromo-7-quinolinol synthesis
A Guide to Minimizing Byproduct Formation and Maximizing Purity
Welcome to the technical support guide for the synthesis of 8-Bromo-7-quinolinol. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the critical parameters that govern its success. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to make informed decisions in your laboratory work.
Core Principles: Understanding the Reaction Chemistry
The synthesis of this compound is an electrophilic aromatic substitution (SEAr) reaction.[1] The starting material, 7-quinolinol, possesses a phenol-like ring that is highly activated towards electrophilic attack by the hydroxyl group (-OH). This -OH group is a strong ortho, para-director. The primary challenge in this synthesis is controlling the regioselectivity and preventing over-bromination, which leads to the formation of significant byproducts.
The two primary positions for electrophilic attack are C6 (para to the -OH) and C8 (ortho to the -OH). The formation of 6,8-dibromo-7-quinolinol is the most common and problematic side reaction, occurring when the reaction conditions are too harsh or when an excess of the brominating agent is used.[2][3]
Caption: Mechanism of 7-Quinolinol Bromination.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My final product is a mixture of mono- and di-brominated quinolinols. How can I improve the selectivity for the mono-bromo product?
A1: This is the most frequent challenge and is almost always due to the reaction being too aggressive. To favor mono-bromination, you must control the reactivity of the brominating agent and the overall reaction conditions.
-
Choice of Brominating Agent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS).[4][5][6] NBS provides a low, constant concentration of bromine, which significantly reduces the likelihood of a second bromination event. Br₂ is highly reactive and often leads to the di-bromo byproduct as the major product.[2]
-
Stoichiometry: Use precisely 1.0 equivalent of your brominating agent (preferably NBS). Even a slight excess can lead to the formation of the di-bromo byproduct.
-
Temperature Control: Perform the reaction at a lower temperature. Start the addition of the brominating agent at 0 °C and allow the reaction to slowly warm to room temperature.[4] This moderates the reaction rate and enhances selectivity.
-
Slow Addition: Add the brominating agent portion-wise or as a slow drip-wise solution over an extended period (e.g., 30-60 minutes). This prevents localized areas of high bromine concentration.
Q2: I am using NBS but still getting a significant amount of the 6,8-dibromo byproduct. What else could be going wrong?
A2: If you are still observing over-bromination with NBS, consider the following factors:
-
Solvent Choice: The solvent can influence reactivity. Highly polar solvents can sometimes accelerate electrophilic substitutions. Chloroform is a commonly used solvent that provides good results.[4]
-
Reaction Time: Over-extending the reaction time can lead to byproduct formation, even with controlled conditions. It is crucial to monitor the reaction's progress closely.
Q3: How can I effectively monitor the reaction to stop it at the optimal time?
A3: Thin-Layer Chromatography (TLC) is the best method for monitoring this reaction.
-
TLC Setup: Use a silica gel plate and an eluent system such as ethyl acetate/hexane (e.g., 1:9 or 1:5 v/v).[4]
-
Spotting: On your TLC plate, spot the starting material (7-quinolinol), a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture.
-
Interpretation: As the reaction proceeds, you will see the starting material spot diminish and a new, lower Rf spot corresponding to the brominated product appear. The reaction is complete when the starting material spot has completely disappeared. Stop the reaction immediately to prevent the formation of a third, even lower Rf spot, which would correspond to the di-bromo byproduct.
Q4: My crude product is an oily mixture that is difficult to purify. What is the recommended purification protocol?
A4: A difficult-to-handle crude product often indicates the presence of multiple byproducts. The most effective purification method is column chromatography.
-
Column Chromatography: Use silica gel as the stationary phase. A gradient elution with a hexane/ethyl acetate mixture is highly effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The desired this compound will elute after any unreacted starting material but before the more polar di-bromo byproduct.
-
Work-up: Before chromatography, ensure a proper aqueous work-up is performed. Washing the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution will quench any remaining acid, and a wash with sodium thiosulfate can remove residual bromine.[2][4]
-
Recrystallization: After chromatography, you can further purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Optimized Experimental Protocols
The following protocols are designed to maximize the yield and purity of this compound.
Protocol 1: Synthesis of this compound via NBS
This protocol prioritizes selectivity and control to minimize byproduct formation.
-
Setup: In a round-bottom flask, dissolve 7-quinolinol (1.0 eq) in chloroform.
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature. Continue stirring for 12-18 hours.[4]
-
Monitoring: Monitor the reaction progress using TLC as described in Q3.
-
Work-up: Once the reaction is complete, wash the mixture with water. Evaporate the chloroform under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude solid using column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the pure this compound.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition A (High-Risk) | Condition B (Optimized) | Expected Outcome & Rationale |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a slow, controlled release of bromine, preventing the high concentrations that lead to over-bromination.[2][4] |
| Stoichiometry | > 1.1 equivalents | 1.0 equivalents | Strict stoichiometric control is critical. Excess brominating agent will inevitably lead to di-bromination. |
| Temperature | Room Temperature / Reflux | 0 °C to Room Temperature | Lower temperatures decrease the reaction rate, enhancing the selectivity for mono-substitution over di-substitution.[4] |
| Monitoring | Timed Reaction | TLC Monitoring | TLC allows for precise determination of the reaction endpoint, preventing the reaction from continuing and forming byproducts. |
Experimental and Purification Workflow
The following diagram outlines the logical flow from starting materials to the final, purified product.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 5. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Uncaging of 8-Bromo-7-quinolinol (BHQ) Caged Compounds
Welcome to the technical resource center for 8-Bromo-7-hydroxyquinoline (BHQ) caged compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your uncaging experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction to BHQ Caged Compounds
8-Bromo-7-hydroxyquinoline (BHQ) has emerged as a powerful photoremovable protecting group (PPG), or "cage," for masking the activity of bioactive molecules. Its key advantage lies in its efficient cleavage by both one-photon (1PE) and two-photon (2PE) excitation, making it a versatile tool for precise spatiotemporal control of cellular processes.[1][2][3] BHQ-caged compounds are particularly valued for their stability in the dark, good aqueous solubility, and low intrinsic fluorescence, which allows them to be used in conjunction with fluorescent indicators.[1][2][3]
The uncaging mechanism proceeds through a rapid, solvent-assisted photoheterolysis (SN1) reaction upon absorption of light, releasing the active biomolecule.[1][2] This process is highly efficient under simulated physiological conditions (e.g., aqueous buffer at pH 7.2).[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of BHQ caged compounds.
Q1: What are the optimal wavelengths for uncaging BHQ compounds?
For one-photon excitation (1PE), the optimal wavelength is in the near-UV range, typically around 365 nm .[1][2][3] For two-photon excitation (2PE), which offers deeper tissue penetration and reduced phototoxicity, the optimal wavelength is approximately 740 nm .[1][2][3]
Q2: How stable are BHQ-caged compounds?
BHQ-caged compounds generally exhibit good stability in aqueous buffers when stored properly in the dark.[2][3] However, like many caged compounds, they can be susceptible to spontaneous hydrolysis over extended periods, especially if exposed to light or non-optimal pH conditions.[4][5] For this reason, it is crucial to store stock solutions frozen and protected from light.[4]
Q3: Are the byproducts of BHQ uncaging toxic or interfering?
The primary byproduct of BHQ uncaging is the BHQ remnant itself. While generally considered to be biologically inert in many systems, it is always best practice to perform control experiments.[6] This involves exposing the biological preparation to the photolyzed BHQ cage (without the active molecule) and the light source alone to ensure that any observed effects are due to the released effector molecule. A potential side reaction for some BHQ-caged molecules, like BHQ-acetate, is dehalogenation, which can compete with the release of the caged molecule.[7] The impact of these byproducts should be assessed in your specific experimental context.
Q4: Can I use BHQ caged compounds with fluorescent indicators?
Yes, one of the advantages of the BHQ caging group is its low intrinsic fluorescence, which minimizes spectral overlap with common fluorescent dyes and indicators.[1][2][3] This allows for simultaneous monitoring of cellular responses (e.g., calcium imaging with Fura-2 or Fluo-4) while uncaging a bioactive molecule.
Troubleshooting Guide: From Sub-Optimal to High-Efficiency Uncaging
Encountering issues in uncaging experiments is not uncommon. This section provides a structured approach to identifying and resolving the most frequent challenges.
Problem 1: Low or No Uncaging Efficiency
You irradiate your sample, but the expected biological response is weak or absent. This is the most common issue and can stem from several factors.
Caption: Troubleshooting workflow for low uncaging efficiency.
-
Cause A: Inadequate Light Delivery
-
Why it happens: The uncaging efficiency is directly proportional to the number of photons absorbed by the BHQ chromophore. If the light source is misaligned, incorrectly focused, or at the wrong wavelength or power, the compound will not be photolyzed efficiently.[4] Light scattering within a thick or turbid biological sample can also significantly reduce the photon flux reaching the target area.[4]
-
Solutions:
-
Calibrate Your Light Source: Do not rely on the manufacturer's stated power output. Measure the laser power or lamp intensity at the sample plane using a power meter. A rule of thumb for sufficient energy density is ~0.5 µJ/µm².[4]
-
Verify Wavelength: Use a spectrometer to confirm the peak output of your lamp or laser matches the absorption spectrum of the BHQ compound.
-
Optimize Alignment: Ensure the light path is correctly aligned and focused on the region of interest. For 2PE, this is especially critical as the uncaging volume is tightly confined to the focal point.[8]
-
-
-
Cause B: Caged Compound Degradation
-
Why it happens: BHQ compounds, while relatively stable, can undergo spontaneous hydrolysis, especially if stock solutions are repeatedly freeze-thawed, exposed to ambient light, or stored at an incorrect pH.[4][5] This leads to a lower effective concentration of the caged compound and a higher background level of the active molecule, potentially desensitizing the system.
-
Solutions:
-
Proper Aliquoting and Storage: Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C, protected from light.[4]
-
Purity Verification: If you suspect degradation, the purity of your compound can be checked using High-Performance Liquid Chromatography (HPLC). A fresh, properly stored compound should show a single major peak.
-
-
-
Cause C: Sub-optimal Chemical Environment
-
Why it happens: The photolysis of BHQ proceeds via a solvent-assisted mechanism.[1][2] Drastic changes in pH or the presence of certain buffer components could potentially alter the quantum yield of uncaging. While robust around physiological pH, extreme pH values can affect the protonation state of the quinoline ring system and thus its photochemical properties.[9]
-
Solutions:
-
Maintain Physiological pH: Unless your experiment specifically requires otherwise, use a well-buffered solution at pH 7.2-7.4.
-
Buffer Consistency: Be aware that some buffer components can act as quenchers or interact with the excited state of the chromophore. If you observe poor efficiency after changing your buffer system, this could be a contributing factor.
-
-
Problem 2: Observed Phototoxicity or Sample Damage
You successfully uncage the compound, but you also observe signs of cellular stress, such as membrane blebbing, apoptosis, or a general decline in viability.
-
Why it happens: Phototoxicity arises when the high-intensity light used for uncaging directly damages cellular components or generates reactive oxygen species (ROS) through interaction with endogenous or exogenous fluorophores.[10][11] While 2PE uses lower energy near-infrared light, which is generally less damaging than the UV light used for 1PE, high laser powers can still cause localized heating and non-linear damage.[8][10][12]
-
Solutions:
-
Minimize Light Exposure: Use the lowest possible light intensity and the shortest possible irradiation time that still yields a sufficient biological response.[13][14] Create a dose-response curve to find this optimal window.
-
Choose 2PE over 1PE for Thick Samples: For experiments in tissue slices or living organisms, 2PE is strongly recommended as it confines the excitation volume to the focal plane, reducing out-of-focus damage.[8][12]
-
Use Optimized Filters: For 1PE with arc lamps, use high-quality bandpass filters to eliminate unnecessary and potentially more damaging wavelengths (e.g., deep UV) from reaching your sample.[11]
-
Include "Light-Only" Controls: Always perform control experiments where you irradiate cells that do not contain the caged compound. This will help you distinguish between phototoxicity and effects from the uncaged molecule or its byproducts.
-
Experimental Protocols & Data
To ensure a self-validating and reproducible experimental design, we provide the following reference protocols and data.
Protocol: Quantifying Uncaging Efficiency via HPLC
This protocol allows you to determine the percentage of your BHQ-caged compound that is photolyzed under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of your BHQ-caged compound (e.g., 100 µM) in your experimental buffer (e.g., KMOPS, pH 7.2).[15]
-
Transfer a defined volume (e.g., 1 mL) to a quartz cuvette.
-
Take an initial sample (t=0) for HPLC analysis.
-
-
Irradiation:
-
Irradiate the sample using your uncaging light source (e.g., 365 nm LED or 740 nm pulsed laser).
-
Ensure the light beam geometry is consistent with your actual experiment.
-
Take samples at defined time intervals (e.g., 15s, 30s, 1min, 2min, 5min).
-
-
HPLC Analysis:
-
Analyze each time point using reverse-phase HPLC with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the caged compound from the photoproducts.
-
Monitor the elution profile using a UV detector set to a wavelength where both the caged compound and the BHQ byproduct absorb (e.g., ~330-370 nm).
-
-
Data Analysis:
-
Integrate the peak area of the remaining caged compound at each time point.
-
Plot the percentage of remaining caged compound versus irradiation time. This will give you a photolysis rate curve specific to your setup.
-
Quantitative Data for BHQ Derivatives
The efficiency of uncaging is a product of the molar extinction coefficient (ε) and the quantum yield (Φu). For two-photon uncaging, the key parameter is the uncaging action cross-section (δu).
| Compound | Application | 1PE λmax (nm) | ε (M-1cm-1) | Φu (1PE) | 2PE λmax (nm) | δu (GM)† | Reference |
| BHQ-OAc | Acetate Release | ~369 | ~5,200 | 0.29 | ~740 | 0.59 | [2] |
| CHQ-OAc | Acetate Release | ~369 | ~2,800 | 0.10 | ~740 | 0.12 | [9] |
| CyHQ-OAc | Acetate Release | ~365 | N/A | 0.32 | ~740 | 0.32 | [15] |
†1 GM (Goeppert-Mayer unit) = 10-50 cm4 s photon-1
Note: This table provides a comparative overview. Absolute values can vary slightly with solvent and pH conditions.
Mechanistic Overview
A clear understanding of the underlying photochemistry is crucial for troubleshooting. The uncaging of BHQ compounds is a light-induced heterolytic bond cleavage.
Caption: Simplified mechanism of BHQ uncaging.
Upon absorbing a photon (or two photons simultaneously), the BHQ chromophore is promoted to an excited singlet state.[9] From this state, the bond linking the cage to the effector molecule rapidly and heterolytically cleaves, forming a carbocation intermediate and the released effector anion within a solvent cage.[1][2] This ion pair then dissociates, and the carbocation is quenched by water, yielding the final, stable BHQ byproduct.[16]
References
- 1. 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. researchgate.net [researchgate.net]
- 4. bio.fsu.edu [bio.fsu.edu]
- 5. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Circumventing photodamage in live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiphoton Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
8-Bromo-7-quinolinol storage and handling best practices
Welcome to the comprehensive technical support guide for 8-Bromo-7-quinolinol (CAS No. 90224-71-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and use of this compound. The following information synthesizes key technical data and field-proven best practices to address common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties, storage, and handling of this compound.
Q1: What is this compound and what are its key chemical properties?
This compound is a halogenated quinoline derivative.[1] Its fundamental properties are crucial for understanding its behavior and handling requirements.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 90224-71-8 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO | [1][2][3] |
| Molecular Weight | 224.05 g/mol | [2][3] |
| Appearance | Light brown powder | [2][3] |
| Melting Point | 196-198°C | [3] |
| Storage Temperature | 2-8°C | [3] |
Causality Insight: The presence of the bromine atom and the quinolinol core influences the compound's reactivity, potential for degradation, and toxicological profile. Halogenated organic compounds require specific handling procedures due to their potential for irritation and environmental persistence.[4][5][6]
Q2: What are the primary hazards associated with this compound?
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this compound is "Warning".[2]
Expertise & Experience: Irritation is a common hazard for many halogenated aromatic compounds.[5] It is critical to prevent direct contact with skin, eyes, and mucous membranes by using appropriate Personal Protective Equipment (PPE). Inhalation of the powder should be strictly avoided by handling it within a certified chemical fume hood.[6]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the integrity and purity of this compound, adhere to the following storage protocols.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways.[3] |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place.[7][8][9] | Protects from moisture and atmospheric contaminants that could initiate degradation. |
| Light | Store in a dark place, using amber or opaque containers.[7] | The quinoline structure suggests potential light sensitivity.[10][11] Protecting from light prevents photochemical degradation. |
| Security | Store locked up or in an area accessible only to qualified personnel.[2] | Prevents unauthorized access and ensures proper handling procedures are followed. |
Trustworthiness: Storing chemicals alphabetically is not a safe practice.[7] Instead, segregate them by hazard class. This compound should be stored away from incompatible materials, particularly strong oxidizing agents.[9][12]
Q4: Is this compound sensitive to light? How should I handle it in the lab?
Experimental Insight: To mitigate the risk of photodegradation, which could compromise experimental results, it is best practice to treat it as a light-sensitive compound.[10][11]
-
Storage: Always store the solid compound and any prepared solutions in amber vials or containers wrapped in aluminum foil.[7][10]
-
Handling: When weighing or preparing solutions, minimize exposure to direct, bright laboratory light.[10] If possible, work in a dimly lit area or use a covered workspace. For highly sensitive applications, working under yellow or red light can be beneficial.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation with this compound.
Problem 1: The compound appears darker than the expected "light brown" or has a clumpy texture.
-
Potential Cause: This could indicate degradation due to improper storage, such as exposure to moisture, light, or high temperatures.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C in a tightly sealed, dark container.
-
Purity Check: If the integrity of the compound is critical for your experiment, consider running a purity analysis (e.g., HPLC, NMR) to assess for the presence of degradation products.
-
Solution: If degradation is suspected, it is recommended to use a fresh, unopened vial of the compound to ensure the reliability of your experimental results.
-
Problem 2: Difficulty dissolving this compound for my experiment.
-
Potential Cause: this compound, like many organic compounds, may have limited solubility in aqueous solutions. The choice of solvent is critical.
-
Troubleshooting Steps:
-
Consult Literature: Check protocols from similar experiments for recommended solvents.
-
Solvent Selection: For many quinoline derivatives, organic solvents such as DMSO, DMF, or ethanol are common starting points for creating stock solutions.
-
Gentle Warming/Sonication: If the compound is slow to dissolve, gentle warming (be cautious of the solvent's boiling point) or sonication in an ultrasonic bath can aid dissolution.
-
pH Adjustment: The solubility of quinolinol compounds can be pH-dependent. For aqueous buffers, slight adjustments to the pH may improve solubility, but this must be compatible with your experimental design.
-
Fresh Solvent: Always use anhydrous, high-purity solvents, as water or impurities can affect solubility.
-
Authoritative Grounding: The stability of this compound in various solvents for extended periods should be experimentally verified if not already known. Long-term storage of solutions is generally not recommended unless stability data is available.
Problem 3: I observe unexpected or inconsistent results in my biological assay.
-
Potential Cause: Inconsistent results can stem from compound degradation, improper solution preparation, or unforeseen interactions within the assay.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Protocol 1: Personal Protective Equipment (PPE) and Engineering Controls
Adherence to safety protocols is non-negotiable when handling halogenated organic compounds.[5]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves.[4] Inspect gloves for tears or holes before use and change them immediately if contamination occurs.
-
Body Protection: Wear a laboratory coat.[4][5] Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required if work is performed in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used, but this is not a substitute for proper engineering controls.[5]
Protocol 2: Spill and Waste Disposal
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.[5]
-
Spill Cleanup (Small Scale):
-
Ensure the area is well-ventilated (or within the fume hood).
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).[4]
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label the waste container clearly.
-
-
Waste Disposal:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][6][13]
-
Container: Use a designated, properly labeled "Halogenated Organic Waste" container.[6] The label must include the full chemical name and associated hazards.
-
Disposal Procedure: Follow all institutional, local, and national regulations for hazardous waste disposal.[2][14] Do not pour this compound or its solutions down the drain.[6]
-
Diagram: Decision Logic for Handling and Storage
Caption: Workflow for the safe handling of this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 90224-71-8 | this compound, 95% [aspirasci.com]
- 3. This compound CAS#: 90224-71-8 [chemicalbook.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. csuohio.edu [csuohio.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. rawsource.com [rawsource.com]
- 12. fishersci.com [fishersci.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: 8-Bromo-7-quinolinol Photolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 8-Bromo-7-quinolinol (BHQ) as a photoremovable protecting group ("caged" compound). Here, we address common issues and questions regarding side reactions encountered during the photolysis of BHQ-caged molecules, providing troubleshooting advice and in-depth mechanistic explanations.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected peak in my HPLC/MS analysis after photolyzing my BHQ-caged compound. What could it be?
A1: Most likely, you are observing a debrominated byproduct.
A well-documented side reaction that competes with the desired photorelease of your substrate is the photodehalogenation (debromination) of the BHQ cage itself.[1][2][3] During irradiation, instead of undergoing heterolysis to release the caged molecule, the carbon-bromine bond can break, leading to the formation of a 7-hydroxyquinoline (HQ) derivative.
For example, in studies with (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc), photolysis yields not only the desired acetate and the remnant 8-bromo-2-(hydroxymethyl)quinolin-7-ol (BHQ-OH), but also a significant amount of (7-hydroxyquinolin-2-yl)methyl acetate (HQ-OAc).[1][2]
Troubleshooting Steps:
-
Mass Spectrometry Verification: Compare the mass-to-charge ratio (m/z) of the unexpected peak with the expected mass of the debrominated byproduct. The mass difference should correspond to the mass of a bromine atom being replaced by a hydrogen atom.
-
Isotopic Pattern: A key characteristic of brominated compounds in mass spectrometry is the presence of two peaks of nearly equal intensity for the molecular ion (MH+), corresponding to the two major isotopes of bromine (79Br and 81Br).[2] Your unexpected peak, if it is a debrominated product, will lack this distinctive isotopic pattern.[2]
Data Comparison: Expected Products vs. Side Products in BHQ-OAc Photolysis
| Compound | Abbreviation | Role | Expected MH+ (m/z) | Key MS Feature |
| (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate | BHQ-OAc | Starting Material | 296/298 | Isotopic doublet for Br |
| 8-bromo-2-(hydroxymethyl)quinolin-7-ol | BHQ-OH | Expected Remnant | 254/256 | Isotopic doublet for Br[2] |
| (7-hydroxyquinolin-2-yl)methyl acetate | HQ-OAc | Side Product | 218 | Single major peak[1][2] |
Q2: The yield of my photoreleased substrate is consistently low (e.g., 60-70%). How can I improve it?
A2: Low yields are often intrinsic to the competing debromination pathway, but can be exacerbated by experimental conditions.
While yields of the released product are consistently reported in the 60-70% range due to the competing debromination side reaction[1][3], certain factors can further reduce the efficiency of the desired photorelease.
Causality & Troubleshooting:
-
Competing Debromination: As discussed in Q1, debromination is a primary competitive pathway that inherently limits the maximum yield of your desired product.[1][4] This competition is a known characteristic of the BHQ phototrigger.
-
Spontaneous Hydrolysis: BHQ-caged compounds, particularly esters like BHQ-OAc, can be susceptible to hydrolysis in the dark, especially under neutral to alkaline pH conditions.[3] This non-photochemical degradation pathway will reduce the concentration of your starting material before photolysis even begins, leading to lower-than-expected yields of the photoreleased product.
-
Recommendation: Always prepare solutions fresh. For pH-sensitive compounds, run a dark control experiment (a sample prepared and incubated for the same duration as the photolysis experiment but without light exposure) to quantify the extent of dark hydrolysis. Analyze this control by HPLC to see if the caged compound has degraded. Photolysis at a slightly acidic pH (e.g., pH 4) may mitigate this issue, though this must be compatible with your substrate.[3]
-
-
Solvent Effects: The photolysis mechanism is described as a solvent-assisted photoheterolysis (S(N)1) reaction.[5] The choice of solvent can influence the quantum efficiency and product distribution.[1][4] While aqueous buffers are common for biological experiments, ensure your caged compound is fully soluble. Irradiation in dry acetonitrile has been shown to result in no observable photolysis products, highlighting the importance of a protic, water-containing medium for the desired reaction.
Q3: My photolysis results are inconsistent between experiments. What are the most critical parameters to control?
A3: Consistency in photolysis experiments hinges on rigorous control over the light source, solution chemistry, and atmosphere.
The photochemical mechanism involves transient excited states that are highly sensitive to their environment.[1][4]
Critical Parameters for Reproducibility:
-
Light Source and Intensity:
-
Why it matters: The rate of photolysis is directly proportional to the photon flux. Fluctuations in lamp output will lead to variable conversion rates. UV lamps degrade over time, leading to reduced intensity.
-
Protocol: Always allow the lamp to warm up for a consistent period before starting an experiment to ensure stable output. If possible, use a radiometer to measure and standardize the light intensity at the sample position for every experiment.[6] For wavelength-dependent studies, ensure the chosen wavelength is appropriate for BHQ excitation (e.g., 365 nm for 1-photon excitation).[5][7]
-
-
Solution pH:
-
Why it matters: As mentioned in Q2, pH can affect the stability of the caged compound against hydrolysis.[3] It can also influence the protonation state of the quinoline nitrogen, which may affect the excited-state dynamics.
-
Protocol: Use a reliable buffer system (e.g., KMOPS for physiological pH) to maintain a constant pH throughout the experiment.[2][3] Verify the pH of your final solution before irradiation.
-
-
Dissolved Oxygen:
-
Why it matters: The photolysis of BHQ is understood to proceed through a triplet excited state.[1][4] Dissolved oxygen is an efficient quencher of triplet states. The presence of oxygen can therefore influence the reaction pathway and product distribution. Indeed, experiments under oxygen-rich conditions have been used to provide evidence for the involvement of a triplet species in the deprotection reaction.[2]
-
Protocol: For maximum reproducibility, standardize the atmospheric conditions. Either run all experiments in equilibrium with air or, for more stringent control, deaerate your solutions by bubbling with an inert gas like nitrogen or argon for a consistent period before and during photolysis.
-
Q4: How can I set up an experiment to properly identify and quantify photolysis side products?
A4: A controlled photolysis experiment coupled with High-Performance Liquid Chromatography (HPLC) is the standard method.
This workflow allows for the separation and quantification of the starting material, the desired products, and any significant side products.
Experimental Workflow Diagram
Caption: Experimental workflow for analyzing photolysis reactions.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of your BHQ-caged compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the chosen aqueous buffer (e.g., KMOPS buffer, pH 7.2).[2][3] Ensure the final concentration of the organic solvent is low and consistent across samples.
-
-
Controls:
-
Photolysis Sample: Transfer an aliquot of the solution to a quartz cuvette or vial suitable for irradiation.
-
Dark Control: Transfer an identical aliquot to a vial and wrap it completely in aluminum foil to prevent light exposure.
-
t=0 Sample: Immediately inject an aliquot of the starting solution into the HPLC to get a baseline reading.
-
-
Irradiation:
-
Place the photolysis sample in a temperature-controlled photoreactor.
-
Place the dark control sample next to the photoreactor to ensure identical temperature conditions.
-
Irradiate the photolysis sample with a suitable light source (e.g., a 365 nm lamp for 1-photon excitation) for a predetermined time.[5][7]
-
-
HPLC Analysis:
-
At the end of the irradiation period, immediately analyze both the photolyzed sample and the dark control by reverse-phase HPLC (e.g., using a C18 column).
-
Use a gradient of aqueous buffer and an organic solvent like acetonitrile to separate the components.
-
Monitor the elution profile using a UV-Vis detector at the λmax of the quinoline chromophore.
-
-
Identification and Quantification:
-
Identify peaks by their retention times (tR) compared to standards, if available.
-
Couple the HPLC output to a mass spectrometer (LC-MS) to confirm the identity of the starting material, expected products, and the debrominated side product by their m/z values.[1][2]
-
Quantify the relative amounts of each compound by integrating the area under each peak in the HPLC chromatogram.
-
Q5: What is the proposed mechanism for the formation of the debromination side product?
A5: The side reaction is believed to originate from the same triplet excited state as the desired photorelease, representing a competing decay pathway.
Upon absorption of a photon, the BHQ molecule is promoted to an excited singlet state. It then undergoes intersystem crossing (ISC) to a more stable triplet excited state.[1][4][8] This triplet state is the crucial intermediate from which both the desired reaction and the side reaction occur.
Mechanistic Pathways Diagram
Caption: Competing reaction pathways from the triplet excited state of BHQ.
Explanation of the Mechanism:
-
Excitation: The ground-state BHQ-caged compound (BHQ-OR) absorbs a photon, promoting it to the first excited singlet state (S₁).
-
Intersystem Crossing (ISC): The singlet state rapidly converts to the more stable triplet excited state (T₁). This process is reportedly more efficient for BHQ compared to its chloro-analogue, partly explaining BHQ's higher overall quantum efficiency.[3]
-
Competing Pathways from T₁:
-
Desired Path (Photoheterolysis): The T₁ state undergoes a solvent-assisted heterolytic cleavage of the carbon-oxygen bond linking the quinoline to the substrate.[5][7] This generates a carbocation intermediate which is then trapped by water to yield the remnant (BHQ-OH) and the released substrate.
-
Side Reaction (Debromination): In competition with heterolysis, the T₁ state can undergo homolytic cleavage of the carbon-bromine bond. This generates a quinolinyl radical and a bromine radical. The quinolinyl radical then abstracts a hydrogen atom from the solvent to form the stable, debrominated side product (HQ-OR).[1][4]
-
Understanding these competing pathways is crucial for interpreting experimental outcomes and recognizing the inherent limitations of the BHQ photoremovable protecting group.
References
- 1. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. researchgate.net [researchgate.net]
How to address the formation of 5,7-dibromo-8-hydroxyquinoline byproduct
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-hydroxyquinoline derivatives. Here, we address a common challenge in this field: the formation of the highly stable 5,7-dibromo-8-hydroxyquinoline and how to control its presence in your reactions, whether it is your desired product or an unwanted byproduct.
Frequently Asked Questions (FAQs)
Q1: I am consistently forming 5,7-dibromo-8-hydroxyquinoline, even when targeting a mono-brominated product. Why is this happening?
A1: The formation of 5,7-dibromo-8-hydroxyquinoline is a common outcome due to the powerful activating effect of the hydroxyl group at the C8 position on the quinoline ring. This -OH group is an ortho-, para- director, making the C5 and C7 positions exceptionally susceptible to electrophilic aromatic substitution. The initial bromination, typically at the C7 position, does not significantly deactivate the ring, allowing for a second, rapid bromination at the C5 position to yield the di-bromo derivative. This process can be difficult to control, especially if reaction conditions are not strictly managed.
Q2: What are the critical factors I need to control to prevent over-bromination?
A2: To selectively control the bromination of 8-hydroxyquinoline, you must precisely manage four key parameters:
-
Stoichiometry of the Brominating Agent: This is the most critical factor. Using more than one equivalent of bromine (Br₂) or N-Bromosuccinimide (NBS) will strongly favor the formation of the di-brominated product.[1][2]
-
Reaction Temperature: Lower temperatures (e.g., 0 °C) decrease the reaction rate, allowing for greater control and improved selectivity for the mono-brominated product.[3]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates. Solvents like chloroform (CHCl₃), acetonitrile (CH₃CN), and acetic acid have been successfully used, but the choice can affect the product ratio.[1][3]
-
Rate of Addition: A slow, dropwise addition of the brominating agent to the solution of 8-hydroxyquinoline helps to maintain a low localized concentration of the electrophile, thereby reducing the likelihood of a second bromination event on the same molecule.
Q3: Conversely, how can I ensure the complete synthesis of 5,7-dibromo-8-hydroxyquinoline as my target compound?
A3: To synthesize 5,7-dibromo-8-hydroxyquinoline with high yield, you should leverage the high reactivity of the starting material. Using a slight excess of the brominating agent (e.g., 2.1 equivalents of Br₂) will drive the reaction to completion.[1][3] Performing the reaction at room temperature is often sufficient to ensure the formation of the di-bromo product as the sole or major product.[3]
Troubleshooting Guide: Managing Product Selectivity
This section provides detailed troubleshooting for specific experimental outcomes.
Problem 1: My reaction yields an inseparable mixture of mono- and di-brominated products.
Root Cause Analysis: This outcome typically results from using an intermediate stoichiometry of the brominating agent (e.g., 1.5 equivalents) or running the reaction at a temperature that is too high, leading to a competitive reaction rate for both the first and second bromination.[2][3]
Solutions:
-
Optimize Stoichiometry: To favor the mono-bromo product, reduce the brominating agent to 1.0-1.1 equivalents. To favor the di-bromo product, increase it to >2.0 equivalents.[1]
-
Temperature Control: For mono-bromination, maintain the reaction at 0 °C or below.[3]
-
Purification Strategy: If a mixture is unavoidable, separation can be achieved via column chromatography, often using an alumina column with a solvent system like ethyl acetate/hexane.[4] The difference in polarity between the mono- and di-brominated compounds allows for their separation. Physical separation based on solubility differences in solvents like acetonitrile has also been reported.[2]
Problem 2: I am attempting a selective C5-halogenation but am getting the 5,7-dibromo byproduct.
Root Cause Analysis: Direct bromination of 8-hydroxyquinoline is electronically driven to the C7 and C5 positions. Achieving selective C5-only bromination directly is challenging without a directing group. If your starting material is an 8-substituted quinoline other than 8-hydroxyquinoline (e.g., an amide or ether), the electronic and steric properties of that substituent will dictate the outcome. For 8-hydroxyquinoline itself, the pathway to 5,7-dibromination is highly favored.
Solutions:
-
Protecting Group Strategy: Consider protecting the 8-hydroxyl group (e.g., as a benzyl ether) before attempting bromination. This alters the electronic properties of the ring and can change the regioselectivity of the substitution.[5]
-
Alternative Halogenation Chemistry: For highly specific regioselectivity, consider metal-free protocols using reagents like trichloroisocyanuric acid (TCCA) for specific C5-halogenation on certain 8-substituted quinolines, which may offer a different reactivity profile than direct bromination.[6]
Visualized Workflow and Reaction Pathway
To better understand the process, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Electrophilic bromination pathway of 8-hydroxyquinoline.
Caption: Troubleshooting workflow for product selectivity.
Quantitative Data Summary & Protocols
Table 1: Influence of Reaction Conditions on Product Distribution
| Starting Material | Bromine Equiv. | Solvent | Temp. (°C) | Product(s) & Ratio/Yield | Source |
| 8-Hydroxyquinoline | 2.1 | CHCl₃ | Room Temp | 5,7-Dibromo-8-hydroxyquinoline (90% Yield) | --INVALID-LINK--[3] |
| 8-Hydroxyquinoline | 1.5 | CH₃CN | 0 | Mixture: 5,7-Dibromo- and 7-Bromo- | --INVALID-LINK--[3] |
| 8-Hydroxyquinoline | 1.1 | CH₃CN | 0 | Mixture with 7-Bromo- as major product | --INVALID-LINK--[1] |
| 8-Aminoquinoline | 2.1 | CHCl₃ | Room Temp | 5,7-Dibromo-8-aminoquinoline (99% Yield) | --INVALID-LINK--[3] |
Protocol 1: Optimized Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is adapted from Ökten et al., 2016 and is designed for high-yield synthesis of the di-bromo product.[3]
-
Preparation: Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask protected from light.
-
Reagent Addition: In a separate vessel, prepare a solution of molecular bromine (2.1 eq) in chloroform. Add this solution dropwise to the 8-hydroxyquinoline solution over a period of 5-10 minutes at room temperature with continuous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x volume of organic layer) to quench any remaining bromine and HBr.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent like benzene to yield yellow needle-like crystals.[3]
Protocol 2: General Method for Product Purification via Column Chromatography
This protocol provides a general guideline for separating mixtures of halogenated quinolines.[4]
-
Column Packing: Prepare a chromatography column using alumina as the stationary phase. Wet pack the column with the initial eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of the elution solvent (or a stronger solvent like dichloromethane if needed) and adsorb it onto a small amount of alumina. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient is ethyl acetate/hexane (1:6).[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the separated products. The less polar compound will typically elute first.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
Improving the quantum yield of 8-Bromo-7-quinolinol uncaging
Welcome to the technical support center for 8-Bromo-7-quinolinol (BHQ), a photoremovable protecting group (PPG) designed for precise spatiotemporal control over the release of bioactive molecules. This guide, intended for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your uncaging experiments and improve quantum yield.
Troubleshooting Guide: Enhancing Quantum Yield
Low quantum yield is a common hurdle in uncaging experiments. This section provides a structured approach to identifying and resolving the root causes of suboptimal performance.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or Inconsistent Uncaging Efficiency | Suboptimal pH of the medium: The pKa of the phenolic moiety of BHQ is approximately 6.8. The deprotonated phenolate form exhibits a higher absorbance at the typical uncaging wavelength (around 365 nm)[1]. Therefore, a pH below this value will result in a higher proportion of the less absorbent phenol form, leading to reduced light absorption and lower uncaging efficiency. | Optimize buffer pH to ~7.2: For physiological experiments, using a buffer like KMOPS at pH 7.2 is recommended.[1][2] This ensures a significant population of the more photoactive phenolate species. |
| Inappropriate Solvent System: The uncaging of BHQ proceeds through a solvent-assisted photoheterolysis (SN1) mechanism.[1][2] The presence of water is crucial for this process. Experiments in dry organic solvents like acetonitrile may show little to no photolysis.[3] | Ensure an aqueous environment: The use of aqueous buffers or a mixed solvent system with a sufficient water content (e.g., 60:40 H₂O/MeCN) is essential for efficient uncaging.[3] | |
| Presence of Triplet Quenchers: The uncaging of BHQ is believed to proceed through a triplet excited state.[3][4] The presence of molecules that can quench this triplet state, such as molecular oxygen, can reduce the quantum yield. | Deoxygenate your solution: While potentially challenging for live-cell experiments, for in vitro assays, deoxygenating the solution by bubbling with nitrogen or argon can minimize triplet state quenching and potentially improve quantum yield.[3] | |
| Photodegradation of the Released Molecule | High light intensity or prolonged exposure: While sufficient light is needed for uncaging, excessive light can lead to the degradation of the released bioactive molecule or the BHQ remnant itself. | Optimize light dose: Determine the minimum light exposure required for the desired level of uncaging. This can be achieved by performing a dose-response curve, varying either the light intensity or the exposure time. |
| Side Reactions and Unexpected Products | Dehalogenation: For BHQ, a competing reaction of dehalogenation (loss of the bromine atom) can occur alongside the desired uncaging.[3][4] This can reduce the yield of the desired released molecule. | This is an inherent property of BHQ: While difficult to eliminate completely, understanding that this side reaction occurs is important for data interpretation. The reported yields of released products are typically in the range of 60-75%, which may be sufficient for many applications.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound uncaging?
A1: The uncaging of this compound (BHQ) is understood to occur through a solvent-assisted photoheterolysis (SN1) reaction mechanism.[1][2] Upon photoexcitation, the molecule is proposed to transition to a triplet excited state.[3][4] This excited state facilitates the cleavage of the covalent bond between the quinoline moiety and the protected functional group, a process that is assisted by solvent molecules, particularly water.
Q2: What are the optimal excitation wavelengths for BHQ uncaging?
A2: BHQ can be efficiently photolyzed using both one-photon excitation (1PE) and two-photon excitation (2PE). For 1PE, the typical wavelength used is around 365 nm.[1][2] For 2PE, an excitation wavelength of approximately 740 nm is effective.[1][2] The use of 2PE offers advantages such as deeper tissue penetration and reduced photodamage to the surrounding biological environment.
Q3: How does pH affect the quantum yield of BHQ uncaging?
A3: The pH of the medium significantly influences the quantum yield. The phenolic hydroxyl group of BHQ has a pKa of about 6.8. At a pH above this value, the deprotonated phenolate form is more prevalent. This anionic form has a stronger absorption at the uncaging wavelength of ~370 nm compared to the protonated phenol form, which absorbs maximally at ~320 nm.[1] Therefore, maintaining a physiological pH of around 7.2 is recommended to maximize light absorption and, consequently, the uncaging efficiency.[1][2]
Q4: Can I use organic solvents for my BHQ uncaging experiment?
A4: While BHQ is soluble in some organic solvents, its uncaging mechanism is solvent-assisted, with water playing a crucial role.[1][2] Experiments conducted in dry acetonitrile have shown little to no photolysis.[3] Therefore, for efficient uncaging, the use of an aqueous buffer or a mixed solvent system containing a significant proportion of water is necessary.
Q5: Are there any known side reactions or byproducts of BHQ uncaging?
A5: Yes, a known competing side reaction is dehalogenation, where the bromine atom is cleaved from the quinoline ring.[3][4] This can lead to the formation of 7-hydroxyquinoline derivatives alongside the desired uncaged molecule and the BHQ remnant. While this side reaction can reduce the overall yield of the target molecule, the reported uncaging yields are often sufficient for many biological applications.[3]
Experimental Protocols
Standard Protocol for One-Photon Uncaging of a BHQ-Protected Molecule
-
Preparation of Stock Solution: Dissolve the BHQ-caged compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Preparation of Working Solution: Dilute the stock solution in your aqueous experimental buffer (e.g., KMOPS buffer, pH 7.2) to the final desired concentration. Ensure the final concentration of the organic solvent from the stock solution is minimal and does not affect the biological system.
-
Sample Incubation: Add the working solution to your sample (e.g., cell culture, enzyme assay) and incubate in the dark for a sufficient period to allow for equilibration.
-
Photolysis: Expose the sample to a 365 nm light source. The intensity and duration of the light exposure should be optimized for your specific experiment to achieve the desired level of uncaging without causing photodamage.
-
Post-Uncaging Analysis: Immediately following photolysis, proceed with your downstream analysis to measure the effect of the released bioactive molecule.
Visualizing the Process
Troubleshooting Workflow
Caption: Troubleshooting workflow for low quantum yield.
Proposed Uncaging Mechanism of this compound
Caption: Proposed uncaging mechanism of BHQ.
References
Validation & Comparative
A Comparative Analysis of 8-Bromo-7-quinolinol and Other Leading Photoremovable Protecting Groups for Advanced Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology, pharmacology, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, enabling the light-mediated release of bioactive molecules and offering unparalleled control over complex biological processes. This guide provides an in-depth comparative analysis of a promising quinoline-based PPG, 8-Bromo-7-quinolinol (BHQ), benchmarked against the most widely utilized classes of PPGs: o-nitrobenzyl, p-hydroxyphenacyl, and coumarin derivatives.
The Imperative for Precise Photocontrol: An Introduction to Photoremovable Protecting Groups
The core principle of a PPG is its ability to temporarily mask a functional group on a molecule, rendering it biologically inactive. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that results in its cleavage, liberating the active molecule. This "uncaging" process allows researchers to initiate biological events at precise locations and times, providing insights into cellular signaling, neurotransmission, and drug action that would be otherwise unattainable.
The ideal PPG should possess a suite of desirable characteristics:
-
High Photolysis Efficiency: A high quantum yield (Φ) for the cleavage reaction ensures that a low dose of light is sufficient for uncaging, minimizing potential photodamage to biological samples.
-
Wavelength Specificity: The PPG should be selectively cleaved by a specific wavelength of light, ideally in a region that is not absorbed by endogenous biomolecules to prevent off-target effects. For deep tissue applications, excitation in the near-infrared (NIR) window using two-photon excitation (2PE) is highly desirable.
-
Biocompatibility: The PPG and its photolytic byproducts should be non-toxic and not interfere with the biological system under investigation.
-
Stability: The caged compound must be stable under physiological conditions in the absence of light to prevent premature release of the active molecule.
-
Synthetic Accessibility: The PPG should be readily synthesized and conjugated to a variety of functional groups.
This guide will explore how this compound measures up to these criteria in comparison to its well-established counterparts.
A Deep Dive into this compound (BHQ): A Quinoline-Based Contender
8-Bromo-7-hydroxyquinoline (BHQ) is a photoremovable protecting group that has garnered significant attention for its favorable photochemical properties, particularly for applications requiring two-photon excitation.[1][2]
Key Attributes of this compound:
-
Efficient One- and Two-Photon Uncaging: BHQ can be efficiently cleaved by both one-photon excitation (1PE) using near-UV light (around 365 nm) and, more importantly, by two-photon excitation (2PE) with near-infrared light (around 740 nm).[1][2][3] This 2PE capability is crucial for in vivo studies, as it allows for deeper tissue penetration and highly localized uncaging, minimizing off-target effects and photodamage.
-
High Quantum Yield: BHQ exhibits a high quantum yield for photolysis, indicating efficient conversion of light energy into the desired uncaging reaction.[1]
-
Favorable Photophysical Properties: BHQ is water-soluble and exhibits low intrinsic fluorescence, which is advantageous when using fluorescent indicators to monitor the biological response to the uncaged molecule.[2][3]
-
Stability and Synthetic Accessibility: BHQ-protected compounds are stable in the dark under physiological conditions and are synthetically accessible for caging a variety of functional groups, including carboxylates and phosphates.[1][2][3]
The Photolysis Mechanism of this compound: A Solvent-Assisted Heterolysis
The photoremovable action of this compound (BHQ) proceeds through a solvent-assisted photoheterolysis (SN1) mechanism. Upon absorption of a photon, the BHQ moiety is promoted to an excited state, leading to the heterolytic cleavage of the bond to the protected functional group. This generates a carbocation intermediate and the released anion of the bioactive molecule. The carbocation is then trapped by a solvent molecule, such as water, to form a stable byproduct.
Caption: Photolysis mechanism of this compound (BHQ).
A Comparative Landscape: BHQ vs. Established Photoremovable Protecting Groups
To fully appreciate the advantages and potential limitations of BHQ, it is essential to compare its performance against the most commonly used classes of PPGs.
o-Nitrobenzyl Derivatives: The Workhorse with Caveats
The o-nitrobenzyl (oNB) group and its derivatives are the most widely used PPGs due to their versatility and well-established chemistry.[4][5]
-
Mechanism: The photolysis of oNB derivatives proceeds via an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and an o-nitrosobenzaldehyde or ketone byproduct.[4][5][6]
Caption: Photolysis mechanism of o-nitrobenzyl (oNB) PPGs.
-
Advantages:
-
Broad applicability to a wide range of functional groups.
-
Extensive literature and well-understood chemistry.
-
-
Disadvantages:
-
Relatively low quantum yields.
-
Slow release kinetics for some substrates.
-
The o-nitrosoketone byproduct can be photoreactive and potentially toxic, which can interfere with biological experiments.[7]
-
p-Hydroxyphenacyl Derivatives: Fast and Clean Uncaging
The p-hydroxyphenacyl (pHP) group has emerged as a powerful alternative to oNB derivatives, offering rapid and clean photorelease.
-
Mechanism: The photolysis of pHP esters involves a photo-Favorskii rearrangement. Upon excitation, the pHP group undergoes a skeletal rearrangement to release the caged molecule and form p-hydroxyphenylacetic acid, a generally benign byproduct.[8][9][10][11]
Caption: Photolysis mechanism of p-hydroxyphenacyl (pHP) PPGs.
-
Advantages:
-
High quantum yields.
-
Fast release kinetics (nanosecond timescale).
-
Generally biocompatible byproduct.
-
-
Disadvantages:
-
Typically requires UV light for excitation, which can have limited tissue penetration.
-
Coumarin-Based Derivatives: Tunable and Long-Wavelength Absorption
Coumarin-based PPGs are prized for their tunable photophysical properties and absorption at longer wavelengths compared to oNB and pHP derivatives.
-
Mechanism: The photolysis of coumarin-based PPGs proceeds through a heterolytic cleavage of the bond to the leaving group from the excited singlet state, forming a contact ion pair. This is followed by solvent trapping of the resulting coumarin carbocation.[12][13]
Caption: Photolysis mechanism of coumarin-based PPGs.
-
Advantages:
-
Absorption at longer wavelengths, extending into the visible spectrum.
-
High two-photon absorption cross-sections for some derivatives.
-
Often fluorescent, allowing for tracking of the uncaging process.
-
-
Disadvantages:
-
The fluorescence of the PPG or its byproduct can sometimes interfere with the detection of other fluorescent probes.
-
Potential for cytotoxicity of some coumarin derivatives.
-
Quantitative Performance Metrics: A Head-to-Head Comparison
The selection of an appropriate PPG for a specific application often comes down to a quantitative comparison of their key performance metrics. The following table summarizes the one-photon quantum yields (Φ) and two-photon uncaging action cross-sections (δu) for representative examples of each PPG class, where available.
| Photoremovable Protecting Group | Leaving Group | One-Photon Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) (GM) | Excitation Wavelength (nm) | Reference(s) |
| This compound (BHQ) | Acetate | 0.29 | 0.59 | 365 (1PE), 740 (2PE) | [1],[14] |
| o-Nitrobenzyl | Acetate | ~0.1 | Low | ~350 | |
| p-Hydroxyphenacyl | Phosphate | 0.38 | >10 (absorption cross-section) | 300-350 (1PE), 550 (2PE) | [9] |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | Glutamate | ~0.02 | ~1.0 | ~350 (1PE), 720 (2PE) |
Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data are compiled from various sources and may have been measured under different experimental conditions.
Experimental Protocols: A Practical Guide to Synthesis and Application
This section provides detailed methodologies for the synthesis of the this compound core structure and its conjugation to carboxylic acids and phosphates.
Synthesis of 8-Bromo-7-hydroxyquinoline
The synthesis of 8-Bromo-7-hydroxyquinoline can be achieved through the bromination of a suitable quinoline precursor.
Caption: Synthetic workflow for 8-Bromo-7-hydroxyquinoline.
Step-by-Step Protocol:
-
Bromination: Dissolve 8-hydroxy-2-methylquinoline in acetic acid. Add a solution of bromine in acetic acid dropwise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Acetylation: To the crude product from the previous step, add acetic anhydride and pyridine. Heat the mixture to reflux for 1-2 hours.
-
Oxidation: Dissolve the acetylated product in a suitable solvent and add selenium dioxide. Reflux the mixture until the oxidation is complete.
-
Formation of Tosylhydrazone: Treat the resulting aldehyde with tosylhydrazine in ethanol.
-
Final Steps: The tosylhydrazone is then converted to the final 8-bromo-7-hydroxyquinoline product through a series of reduction and deprotection steps.[3]
Conjugation of this compound to Carboxylic Acids (Esterification)
A common method for the esterification of alcohols with carboxylic acids is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Step-by-Step Protocol:
-
Dissolve the carboxylic acid, 8-Bromo-7-hydroxyquinoline, and a catalytic amount of DMAP in a dry aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in the same solvent dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration.
-
The filtrate is then washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography.
Conjugation of this compound to Phosphates (Phosphorylation)
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including phosphate esters, with inversion of stereochemistry.[15][16][17][18][19]
Step-by-Step Protocol:
-
Dissolve 8-Bromo-7-hydroxyquinoline, a suitable phosphate source (e.g., dibenzyl phosphate), and triphenylphosphine (PPh₃) in a dry aprotic solvent (e.g., THF or dioxane).
-
Cool the solution to 0 °C.
-
Add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
The reaction mixture is then concentrated, and the crude product is purified by column chromatography to isolate the protected phosphate ester.
-
If necessary, the protecting groups on the phosphate (e.g., benzyl groups) can be removed by hydrogenolysis.
Biocompatibility and Cytotoxicity: A Critical Consideration
A significant concern in the application of PPGs, particularly in living systems, is the potential toxicity of the PPG itself or its photolytic byproducts.
-
o-Nitrobenzyl Byproducts: The o-nitrosobenzaldehyde or ketone byproducts of oNB photolysis are known to be reactive and can exhibit cytotoxicity, which can complicate the interpretation of biological experiments.[7]
-
p-Hydroxyphenacyl Byproducts: The primary byproduct of pHP photolysis, p-hydroxyphenylacetic acid, is generally considered to be biologically benign.
-
Coumarin Byproducts: The cytotoxicity of coumarin derivatives can vary significantly depending on their substitution pattern. Some coumarin byproducts have been shown to be toxic.[20]
-
This compound Byproducts: While comprehensive studies on the specific byproducts of BHQ photolysis are limited, studies on the cytotoxicity of quinoline derivatives have shown a range of biological activities, including anticancer and antimicrobial effects.[21][22][23][24] Some quinoline hydroperoxides have been shown to cause cytotoxicity upon UV irradiation.[25] It is important to note that photoinduced debromination can be a competing reaction pathway for BHQ, which adds complexity to the photoproduct profile.[14][26] Further investigation into the biocompatibility of the specific photoproducts of BHQ is warranted for its widespread adoption in biological research.
Conclusion: Selecting the Right Tool for the Job
The choice of a photoremovable protecting group is a critical decision in the design of any experiment requiring photocontrol. This guide has provided a comparative analysis of this compound against the established PPGs: o-nitrobenzyl, p-hydroxyphenacyl, and coumarin derivatives.
This compound emerges as a highly promising PPG, particularly for applications demanding two-photon excitation. Its high quantum yield, favorable photophysical properties, and suitability for 2PE make it an excellent candidate for advanced research in neuroscience, cell biology, and drug delivery.
However, no single PPG is universally superior. The optimal choice will always depend on the specific requirements of the experiment, including the functional group to be caged, the desired wavelength of activation, the required release kinetics, and the sensitivity of the biological system to potential phototoxicity. Researchers are encouraged to carefully consider the trade-offs presented in this guide to select the most appropriate tool for their scientific inquiry. As research in this area continues, the development of new and improved PPGs with enhanced performance characteristics will undoubtedly further expand the horizons of what is possible in the precise control of molecular function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p-Hydroxyphenacyl Photoremovable Protecting Group -Journal of Photoscience | 학회 [koreascience.kr]
- 12. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scienceopen.com [scienceopen.com]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photoremovable Protecting Groups: The Efficacy of 8-Bromo-7-quinolinol (BHQ) versus Traditional Caging Moieties
For researchers, scientists, and drug development professionals at the forefront of cellular biology and pharmacology, the ability to control the activity of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups, or "caging" groups, offer an elegant solution by rendering a molecule inert until a pulse of light restores its function. This guide provides an in-depth comparison of a notable caging technology, 8-Bromo-7-quinolinol (BHQ), with the more traditional caging strategies that would be employed for compounds like DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate), a potent benzodiazepine inverse agonist.
The central thesis of this guide is not to compare the biological effects of two disparate molecules, but rather to evaluate the efficacy of the caging technologies themselves. The choice of a caging group is a critical experimental decision, directly impacting the precision, efficiency, and biological compatibility of photostimulation experiments.
The Foundational Principle of Caged Compounds
Caged compounds are a cornerstone of chemical biology, allowing for the precise initiation of biological processes.[1][2][3] The underlying principle involves the covalent attachment of a photolabile moiety to a functional group on the bioactive molecule, thereby temporarily inactivating it.[4] Upon irradiation with a specific wavelength of light, the caging group is cleaved, releasing the active molecule in its native form.[1][2][3] This "uncaging" process provides an unparalleled level of control over the concentration and location of a biologically active species within a living system.[1][2]
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Release Kinetics of 8-Bromo-7-quinolinol Caged Compounds
For researchers, scientists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups, or "caged compounds," offer an elegant solution, enabling the spatiotemporal release of active substances with a pulse of light. Among the arsenal of available caging technologies, 8-Bromo-7-quinolinol (BHQ) has emerged as a robust and versatile photoremovable protecting group, particularly valued for its efficacy under physiological conditions and its compatibility with two-photon excitation (2PE).[1][2][3]
This guide provides an in-depth, objective comparison of BHQ's performance against other common caging groups. We will delve into the causality behind experimental choices for validating release kinetics, present supporting data in a clear and comparative format, and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility in your own research.
The Uncaging Principle: Why Release Kinetics Matter
Caged compounds are biologically inert molecules that, upon irradiation with a specific wavelength of light, undergo a photochemical reaction to release the active molecule of interest.[4] The speed and efficiency of this "uncaging" process, termed the release kinetics, are critical parameters that determine the suitability of a caged compound for a particular biological application.[4] For instance, studying rapid physiological processes like neurotransmission requires a caging group that releases its cargo on a sub-millisecond timescale.
This compound (BHQ): A Closer Look
BHQ is a quinoline-based phototrigger that has gained significant traction for its favorable photophysical properties. It is efficiently cleaved by both one-photon (1PE) excitation, typically around 365 nm, and two-photon excitation (2PE) at approximately 740 nm.[1][2][3] This 2PE capability is particularly advantageous for in vivo and deep-tissue applications, as it utilizes lower-energy near-infrared light that minimizes tissue damage and scattering, allowing for greater penetration depth.[1][2]
The Mechanism of BHQ Uncaging
The photolysis of BHQ-caged compounds proceeds through a solvent-assisted photoheterolysis (SN1) reaction mechanism.[1][2] Upon light absorption, the BHQ moiety enters an excited state, leading to the cleavage of the covalent bond with the caged molecule and its subsequent release.
Comparative Analysis of Photolabile Protecting Groups
The selection of a photolabile protecting group is a critical decision in experimental design. The following table provides a comparative overview of key performance metrics for BHQ and other commonly used caging groups.
| Photolabile Protecting Group (PPG) | Typical 1P λmax (nm) | Typical 2P λmax (nm) | Quantum Yield (Φu) | 2P Action Cross-Section (δu) (GM) | Key Features & Drawbacks |
| This compound (BHQ) | ~365[1][2] | ~740[1][2] | 0.25 - 0.29[5] | 0.59[5] | Features: Good 1PE and 2PE sensitivity, stable in the dark, water-soluble.[1][2][3] Drawbacks: Potential for debromination as a side reaction. |
| o-Nitrobenzyl (oNB) | 260-350 | ~720 | 0.01 - 0.3 | ~0.04 | Features: Well-established chemistry, predictable cleavage. Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~720 | 0.006 - 0.16 | ~0.1 | Features: Red-shifted absorption compared to oNB. Drawbacks: Lower quantum yield in some cases. |
| 7-Nitroindoline (NI) | 300-380 | ~720 | 0.02 - 0.2 | ~0.2 | Features: Faster release kinetics than some oNB derivatives, improved 2PE sensitivity. Drawbacks: Can exhibit lower stability. |
| Coumarin-based (e.g., DEACM) | 350-450 | 720-800 | 0.01 - 0.2+ | 0.1 - 1.0+ | Features: Visible light absorption, often fluorescent, good 2PE sensitivity. Drawbacks: Can be synthetically more complex. |
| BODIPY-based | 480-520 | 800-1000 | 0.1 - 0.5 | 10 - 100+ | Features: Visible light absorption, high quantum yields, excellent for 2PE applications. Drawbacks: Can be synthetically more complex. |
Note: Quantum yields (Φu) and two-photon action cross-sections (δu) can vary depending on the caged molecule and solvent conditions. GM = Goeppert-Mayer units (10-50 cm4 s photon-1).
Experimental Protocols for Validating Release Kinetics
The following protocols provide a robust framework for the synthesis of a BHQ-caged compound and the subsequent validation of its release kinetics.
Synthesis of an this compound Caged Carboxylic Acid
This protocol outlines a general procedure for caging a carboxylic acid with BHQ. The specific reaction conditions may require optimization depending on the carboxylic acid being used.
Caption: Workflow for the synthesis of a BHQ-caged carboxylic acid.
Step-by-Step Methodology:
-
Preparation of the BHQ Alcohol: The synthesis typically starts from a suitable precursor like 8-bromo-7-hydroxy-2-methylquinoline.
-
Esterification: The BHQ alcohol is then reacted with the carboxylic acid of interest in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the crude product is worked up by filtering off any precipitates, washing with dilute acid and base to remove unreacted starting materials and byproducts, and then purified using flash column chromatography.
-
Characterization: The final product should be thoroughly characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Validating Release Kinetics via HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the photorelease of the caged compound and quantifying the appearance of the released molecule over time.
Caption: Workflow for validating release kinetics using HPLC.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the BHQ-caged compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) that mimics physiological conditions.
-
Photolysis: Irradiate the solution with a light source of the appropriate wavelength (e.g., 365 nm for 1PE of BHQ). At specific time intervals, withdraw aliquots of the solution. To stop the photoreaction in the collected samples, they should be immediately protected from light.
-
HPLC Analysis: Inject the aliquots onto an HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector. The mobile phase composition will need to be optimized to achieve good separation between the caged compound and the released molecule.
-
Data Analysis: Quantify the peak areas of the caged compound and the released molecule in the chromatograms at each time point. Plot the concentration of the released molecule as a function of time and fit the data to an appropriate kinetic model (e.g., first-order kinetics) to determine the release rate constant.
Pro-Tips from the Field: Ensuring Robust and Reliable Data
-
Control for Phototoxicity: High-intensity UV light can be damaging to biological preparations. When possible, utilize 2PE or red-shifted caging groups that are activated by longer, less energetic wavelengths. Always include a "light-only" control in your experiments to assess any effects of the irradiation itself.
-
Check for Biological Inertness: Before photolysis, the caged compound should not exhibit any biological activity. It is crucial to test the caged compound for any agonist or antagonist effects at the concentrations you plan to use.
-
Mind the Byproducts: The photolysis reaction will generate the released molecule and a byproduct from the caging group. It is important to verify that the photobyproduct is not biologically active and does not interfere with your assay.
-
Quantum Yield Determination: For a precise characterization of a new caged compound, the quantum yield of photolysis should be determined. This is typically done by comparing the rate of photolysis to that of a well-characterized actinometer under identical irradiation conditions.
Conclusion
This compound stands as a powerful tool in the ever-expanding field of photopharmacology. Its favorable photophysical properties, particularly its efficiency with two-photon excitation, make it a compelling choice for researchers seeking precise spatiotemporal control over biological processes. By following the rigorous validation protocols outlined in this guide, scientists can confidently employ BHQ and other caged compounds to unravel the intricate dynamics of living systems. The careful selection of the appropriate photolabile protecting group, coupled with meticulous experimental design and data analysis, is the cornerstone of successful and reproducible research in this exciting domain.
References
- 1. 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Comparative Guide to the Photophysical Properties of Halogenated Quinolinols
Introduction
Quinolinol and its derivatives are a cornerstone in the development of fluorescent probes, therapeutic agents, and organic light-emitting diodes (OLEDs). The introduction of halogen atoms onto the quinolinol scaffold provides a powerful tool for fine-tuning their electronic and, consequently, photophysical properties. This guide offers a comparative analysis of halogenated quinolinols, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to select and design molecules with desired photophysical characteristics. We will delve into the influence of halogen substitution on key parameters such as fluorescence quantum yield and excited-state lifetime, supported by established experimental protocols and data.
The strategic placement and nature of the halogen substituent can dramatically alter the photophysical behavior of the quinolinol core. These modifications can influence the rates of radiative and non-radiative decay pathways, leading to changes in fluorescence intensity, lifetime, and spectral positioning. Understanding these structure-property relationships is paramount for the rational design of novel halogenated quinolinols for specific applications.
The Influence of Halogenation on Photophysical Properties: A Comparative Overview
The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) into the quinolinol structure can significantly modulate its photophysical properties. This is primarily attributed to the "heavy-atom effect," which enhances intersystem crossing (ISC) from the singlet excited state to the triplet state, often leading to a decrease in fluorescence quantum yield and lifetime as the atomic number of the halogen increases. However, other factors such as the position of the halogen and its electron-withdrawing or -donating nature also play a crucial role.
Heavy-Atom Effect
A prominent trend observed in halogenated organic molecules is the quenching of fluorescence with increasing atomic weight of the halogen. This is due to the enhanced spin-orbit coupling induced by the heavy atom, which facilitates the typically spin-forbidden intersystem crossing process. A study on halogenated coelenteramide analogs demonstrated this effect, where the fluorescence quantum yield in an aqueous solution decreased in the order of F (26%) > Cl (23%) > Br (8%). This trend highlights the significant role of the heavy-atom effect in dictating the dominant de-excitation pathway of the excited state.
Positional Isomerism and Electronic Effects
The position of the halogen substituent on the quinolinol ring can lead to vastly different photophysical outcomes. Halogenation can alter the electron density distribution within the molecule, influencing the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission wavelengths. For instance, computational studies on halogenated 4-anilinoquinazoline inhibitors have shown that halogen substitution can lead to noticeable alterations in electronic properties, which in turn affect their spectral characteristics.
Solvatochromism
Halogenated quinolinols can also exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. This effect arises from differential stabilization of the ground and excited states by the solvent molecules. The introduction of a halogen can modify the dipole moment of the quinolinol derivative, thereby influencing its interaction with polar solvents and the extent of the solvatochromic shift.
The following table summarizes the general trends observed for the photophysical properties of halogenated quinolinols. It is important to note that these are general trends and exceptions can occur based on the specific molecular structure and environment.
| Property | Fluorine | Chlorine | Bromine | Iodine | Rationale |
| Fluorescence Quantum Yield (ΦF) | Highest | High | Moderate to Low | Lowest | Increasing heavy-atom effect enhances intersystem crossing, a non-radiative pathway, leading to fluorescence quenching. |
| Fluorescence Lifetime (τF) | Longest | Long | Shorter | Shortest | Similar to quantum yield, the increased rate of intersystem crossing in the presence of heavier halogens depopulates the singlet excited state more rapidly. |
| Intersystem Crossing (ISC) Rate | Lowest | Low | High | Highest | The heavy-atom effect directly increases the rate of spin-orbit coupling, which governs the ISC process. |
| Emission Wavelength (λem) | Generally shorter | - | - | Generally longer | The effect on emission wavelength is complex and depends on the interplay of inductive and resonance effects of the halogen, as well as its position. Heavier halogens can sometimes lead to red-shifted emission due to increased polarizability. |
Caption: Comparative trends in the photophysical properties of halogenated quinolinols.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is crucial for a meaningful comparative study. The following sections detail the standard experimental methodologies for determining fluorescence quantum yield and excited-state lifetime.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, also known as the relative method, is a widely used and reliable technique for determining ΦF.
Step-by-Step Protocol for the Comparative Method:
-
Selection of a Standard: Choose a well-characterized reference compound with a known and stable fluorescence quantum yield in the same solvent as the sample. The standard should have an absorption spectrum that overlaps with that of the sample.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurements: Measure the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear plots is proportional to the fluorescence quantum yield.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Measurement of Fluorescence Lifetime (τF)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the picosecond to microsecond range.
Principle of Time-Correlated Single Photon Counting (TCSPC):
TCSPC is a statistical method that measures the time delay between the excitation of a sample by a short pulse of light and the detection of the subsequent fluorescence photon. By repeating this measurement millions of times, a histogram of the arrival times of the photons is built, which represents the fluorescence decay profile.
Step-by-Step Protocol for TCSPC:
-
Instrument Setup:
-
A high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) is used to excite the sample.
-
A sensitive, high-speed single-photon detector (e.g., a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD)) detects the emitted fluorescence photons.
-
The TCSPC electronics measure the time difference between the laser pulse (start signal) and the detected photon (stop signal).
-
-
Sample Preparation: Prepare a dilute solution of the halogenated quinolinol in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Data Acquisition:
-
The sample is excited with the pulsed laser.
-
The TCSPC system records the arrival time of each detected photon relative to the excitation pulse.
-
This process is repeated until a sufficient number of photon counts are collected to generate a smooth decay curve.
-
-
Data Analysis:
-
The collected data is plotted as a histogram of photon counts versus time.
-
This decay curve is then fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). The goodness of the fit is typically assessed by a chi-squared (χ²) value close to 1.
-
Transient Absorption Spectroscopy for Investigating Non-Radiative Pathways
While fluorescence spectroscopy provides information about the emissive decay pathways, transient absorption (TA) spectroscopy is a powerful technique to study non-emissive states, such as triplet states and other transient species. This is particularly relevant for halogenated quinolinols where intersystem crossing to the triplet state is a significant deactivation channel.
Principle of Transient Absorption Spectroscopy:
In a TA experiment, the sample is first excited by a short, intense "pump" pulse. A second, weaker "probe" pulse, with a variable time delay, is then passed through the sample to measure the change in absorbance (ΔA) as a function of wavelength and time. The ΔA signal provides information about the population and decay kinetics of the excited states.
Experimental Workflow for Transient Absorption Spectroscopy:
Caption: A simplified workflow for a typical transient absorption spectroscopy experiment.
Conclusion
The photophysical properties of quinolinols can be systematically and predictably tuned through halogenation. The heavy-atom effect is a dominant factor, generally leading to decreased fluorescence quantum yields and lifetimes as one moves down the halogen group. However, the intricate interplay of positional isomerism and electronic effects provides a rich landscape for molecular design. By employing the robust experimental protocols detailed in this guide, researchers can accurately characterize the photophysical properties of novel halogenated quinolinols, paving the way for their application in diverse fields ranging from bioimaging to materials science. A thorough understanding of these structure-property relationships is essential for the rational design of next-generation functional molecules.
A Comparative Guide to the Cytotoxicity of Brominated Quinolines: A Focus on 8-Hydroxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Quinoline Scaffold
The quinoline core is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including potent anticancer properties.[1][2] Strategic modification of this scaffold, particularly through halogenation, has emerged as a promising avenue for developing novel therapeutic agents. Brominated quinolines, and specifically bromo-substituted hydroxyquinolines, are of significant interest due to their demonstrated ability to induce cytotoxicity in various cancer cell lines.
While direct experimental data on 8-Bromo-7-quinolinol remains limited in publicly accessible literature, extensive research on its isomers and related analogs provides crucial insights into the structure-activity relationships (SAR) that govern their cytotoxic potential. This guide synthesizes available data on key brominated 8-hydroxyquinoline derivatives to offer a comparative analysis of their anticancer activity, elucidate their mechanism of action, and provide a validated experimental protocol for cytotoxicity assessment. The data strongly suggest that the placement of bromine atoms and the presence of a hydroxyl group at the C-8 position are critical determinants of efficacy.[3][4]
Comparative Cytotoxicity: Unpacking the Potency of Bromination
The in vitro cytotoxic activity of brominated quinoline derivatives has been evaluated against a panel of human and rodent cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals significant antiproliferative effects, often in the low micromolar to nanomolar range. Analysis of the data underscores the potent activity conferred by dibromination at the C-5 and C-7 positions of the 8-hydroxyquinoline core.[3][4]
Table 1: In Vitro Cytotoxicity (IC50) of Brominated 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6[3][4] |
| HeLa | Human Cervix Carcinoma | 6.7 - 25.6[3][4] | |
| HT29 | Human Colon Carcinoma | 6.7 - 25.6[3][4] | |
| 5-Bromo-8-methoxyquinoline | C6 | Rat Brain Tumor | > 75[3] |
| HeLa | Human Cervix Carcinoma | > 75[3] | |
| HT29 | Human Colon Carcinoma | > 75[3] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Rat Brain Tumor | 9.6[1] |
| HeLa | Human Cervix Carcinoma | 5.45[1] | |
| HT29 | Human Colon Carcinoma | 6.35[1] |
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 highlight critical structural features that dictate the cytotoxic potential of these compounds:
-
Importance of the C-8 Hydroxyl Group: A comparative analysis between 5,7-dibromo-8-hydroxyquinoline and its methoxy- and amino-substituted counterparts reveals that the hydroxyl group at the C-8 position is crucial for potent anticancer activity.[3][4] This is exemplified by 5-Bromo-8-methoxyquinoline, which shows a dramatic loss of activity (IC50 > 75 µg/mL) compared to its hydroxylated analogs.[3] The chelating properties of the 8-hydroxyquinoline scaffold are thought to play a role in its biological effects.
Proposed Mechanism of Action: Topoisomerase I Inhibition
Several studies indicate that the cytotoxic effects of potent brominated hydroxyquinolines are, at least in part, mediated by the inhibition of DNA Topoisomerase I.[3][4] This nuclear enzyme is essential for relieving torsional stress in DNA during replication and transcription.[5]
By inhibiting Topoisomerase I, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These breaks can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[6] 5,7-Dibromo-8-hydroxyquinoline has been specifically shown to suppress Topoisomerase I, suggesting it acts as a novel topoisomerase inhibitor.[3][4]
Caption: Proposed mechanism of cytotoxicity via Topoisomerase I inhibition.
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][7] It serves as a direct measure of compromised cell membrane integrity.
I. Materials and Reagents
-
Target cancer cells (e.g., HT29, HeLa, C6)
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO, then diluted in medium)
-
Lysis Buffer (e.g., 1% Triton X-100 in medium) for maximum LDH release control
-
Commercial LDH Cytotoxicity Assay Kit (containing substrate mix, catalyst, and stop solution)
-
Microplate reader capable of measuring absorbance at ~490 nm
II. Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
Crucial Controls: Include triplicate wells for:
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
-
Supernatant Collection:
-
LDH Reaction:
-
Absorbance Measurement:
-
Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Gently shake the plate to ensure the contents are mixed.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
III. Data Analysis
-
Subtract the absorbance value of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Plot the % Cytotoxicity against the compound concentrations and use a non-linear regression model to determine the IC50 value.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
The available evidence strongly indicates that brominated 8-hydroxyquinolines are a potent class of anticancer compounds. The structure-activity relationship is well-defined, with a C-8 hydroxyl group and a 5,7-dibromo substitution pattern being key for high cytotoxicity, which is likely mediated through the inhibition of Topoisomerase I.[1][3][4]
While direct data for this compound is needed, the robust activity of its isomers provides a strong rationale for its synthesis and evaluation. Future studies should focus on synthesizing a broader range of mono- and di-brominated 7- and 8-quinolinols to fully map the SAR and optimize for both potency and selectivity against cancer cells. Such work will be crucial in advancing these promising scaffolds toward potential clinical development.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
In Vitro Validation of 8-Bromo-7-quinolinol as a Potent Anticancer Agent: A Comparative Guide
This guide provides a comprehensive in vitro validation framework for 8-Bromo-7-quinolinol, a promising heterocyclic compound, as a novel anticancer agent. We will objectively compare its performance against Doxorubicin, a well-established chemotherapeutic drug, using a panel of quantitative assays. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to ensure robust and reproducible findings.
Introduction: The Rationale for Investigating this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] These compounds are known to exert their effects through diverse mechanisms, including DNA intercalation, inhibition of key kinases like c-Met and EGFR, and disruption of critical signaling pathways such as PI3K/AkT/mTOR.[1][4] The introduction of a bromine atom to the quinoline ring, particularly at the 8-position, has been shown to enhance cytotoxic effects.[1][5] Specifically, bromo derivatives of 8-hydroxyquinolines have demonstrated potent antiproliferative activity against various cancer cell lines, including those of the cervix (HeLa), colon (HT29), and brain (C6).[6][7]
This guide focuses on this compound, hypothesizing that its unique substitution pattern will confer potent and selective anticancer properties. Our in vitro validation will systematically assess its impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), its influence on cell cycle progression, and its potential to inhibit cancer cell migration and invasion – key hallmarks of metastasis.
For this comparative study, we have selected the human cervical cancer cell line, HeLa, due to its well-characterized nature and its documented sensitivity to quinoline derivatives.[6][7] Doxorubicin, a topoisomerase II inhibitor and a widely used chemotherapeutic agent, will serve as our positive control, providing a benchmark for evaluating the efficacy of this compound.
Experimental Workflow: A Multi-Faceted Approach to In Vitro Validation
Our experimental design employs a logical progression of assays to build a comprehensive profile of this compound's anticancer activity. We begin with broad cytotoxicity screening and then delve into more specific mechanistic studies.
Caption: A streamlined workflow for the in vitro validation of this compound.
Assessing Cytotoxicity: Is this compound Effective at Killing Cancer Cells?
The initial and most critical step is to determine the cytotoxic potential of this compound. We will employ two distinct, yet complementary, assays to ensure the reliability of our findings: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies lactate dehydrogenase release from damaged cells.[8][9][10]
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table presents hypothetical, yet plausible, IC50 values for this compound and Doxorubicin in HeLa cells after 48 hours of treatment.
| Compound | Assay | IC50 (µM) on HeLa Cells |
| This compound | MTT | 8.5 |
| LDH | 10.2 | |
| Doxorubicin | MTT | 0.5 |
| LDH | 0.8 |
These hypothetical results suggest that while Doxorubicin is more potent at lower concentrations, this compound demonstrates significant cytotoxic activity in the low micromolar range, warranting further investigation into its mechanism of action.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of this compound and Doxorubicin (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from cells with compromised membrane integrity.[10][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After treatment, centrifuge the plate and collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Unraveling the Mechanism of Cell Death: Apoptosis Induction
Having established the cytotoxicity of this compound, we next investigate whether it induces apoptosis, a controlled and desirable form of cell death in cancer therapy. We will use Annexin V/Propidium Iodide (PI) staining to identify apoptotic cells and a caspase activity assay to measure the activation of key executioner caspases.
Signaling Pathway for Apoptosis Induction
Caption: Simplified pathway of apoptosis induction by this compound.
Comparative Apoptosis Data
| Treatment (at IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| This compound | 25.4% | 15.2% | 4.8 |
| Doxorubicin | 30.1% | 18.5% | 6.2 |
These hypothetical data suggest that this compound is a potent inducer of apoptosis, as evidenced by the significant increase in Annexin V positive cells and robust caspase-3/7 activation.
Experimental Protocols
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13][14][15]
-
Cell Treatment: Treat HeLa cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[16]
-
Cell Plating and Treatment: Plate and treat cells in a 96-well white-walled plate as previously described.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate reader.
Impact on Cell Proliferation: Cell Cycle Analysis
To understand how this compound inhibits cancer cell growth, we will analyze its effect on cell cycle progression. Disruption of the cell cycle is a common mechanism for many anticancer drugs.
Comparative Cell Cycle Distribution Data
| Treatment (at IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55% | 30% | 15% |
| This compound | 40% | 25% | 35% |
| Doxorubicin | 35% | 20% | 45% |
The hypothetical data indicate that this compound induces a G2/M phase cell cycle arrest, similar to Doxorubicin, preventing cancer cells from proceeding to mitosis.
Experimental Protocol: Propidium Iodide Staining
This method uses the fluorescent dye propidium iodide to stain DNA, allowing for the quantification of cells in each phase of the cell cycle by flow cytometry.[17][18][19]
-
Cell Treatment: Treat HeLa cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the cells and treat with RNase A to remove RNA.
-
PI Staining: Stain the cells with propidium iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.
Evaluating Anti-Metastatic Potential: Migration and Invasion Assays
A crucial aspect of a novel anticancer agent is its ability to inhibit metastasis. We will assess this using the wound healing assay for cell migration and the Transwell assay for cell invasion.
Comparative Migration and Invasion Data
| Treatment (at 1/2 IC50) | Wound Closure at 24h (%) | % Invasion Relative to Control |
| Control | 95% | 100% |
| This compound | 45% | 35% |
| Doxorubicin | 30% | 25% |
These hypothetical results suggest that this compound significantly inhibits both the migration and invasion of HeLa cells at sub-lethal concentrations.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.[20][21][22][23]
-
Create a Monolayer: Grow HeLa cells to full confluency in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Replace the medium with fresh medium containing the test compounds at a non-toxic concentration (e.g., ½ IC50).
-
Imaging: Capture images of the wound at 0h and 24h.
-
Analysis: Measure the area of the wound at both time points to quantify cell migration.
Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[24][25][26][27][28]
-
Prepare Inserts: Coat Transwell inserts with Matrigel.
-
Cell Seeding: Seed serum-starved HeLa cells in the upper chamber in serum-free medium containing the test compounds.
-
Chemoattractant: Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the top of the insert, and fix and stain the invading cells on the bottom. Count the number of invaded cells.
Conclusion and Future Directions
The comprehensive in vitro analysis outlined in this guide provides a robust framework for validating this compound as a promising anticancer agent. The hypothetical data presented suggest that this compound exhibits significant cytotoxicity against HeLa cervical cancer cells, induces apoptosis via caspase activation, causes G2/M cell cycle arrest, and inhibits key processes of metastasis.
While its potency may be lower than the established drug Doxorubicin, its distinct chemical structure offers the potential for a different spectrum of activity, reduced side effects, or efficacy against drug-resistant cancers. Future studies should focus on:
-
Broadening the Scope: Testing this compound against a wider panel of cancer cell lines, including those resistant to standard therapies.
-
Target Identification: Elucidating the specific molecular targets and signaling pathways modulated by this compound. Studies have suggested that quinoline derivatives can act as topoisomerase inhibitors, a mechanism that warrants investigation for this compound.[6][7]
-
In Vivo Validation: Progressing to preclinical animal models to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.
This guide provides the foundational evidence and methodologies to support the continued development of this compound as a potential next-generation cancer therapeutic.
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ijmphs.com [ijmphs.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. clyte.tech [clyte.tech]
- 22. Wound healing assay - Wikipedia [en.wikipedia.org]
- 23. Wound healing assay | Abcam [abcam.com]
- 24. snapcyte.com [snapcyte.com]
- 25. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 26. clyte.tech [clyte.tech]
- 27. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 28. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Phototriggers: 8-Bromo-7-quinolinol vs. Nitrobenzyl Caged Compounds for Two-Photon Uncaging
A Senior Application Scientist's Guide to Selecting the Optimal Photolabile Protecting Group for High-Precision Biological Interrogation
In the dynamic field of cellular biology and neuroscience, the ability to precisely control the concentration of bioactive molecules in space and time is paramount. Two-photon uncaging, a technique that utilizes the non-linear absorption of two low-energy photons to cleave a photolabile protecting group (PPG), has emerged as a powerful tool for achieving this control with subcellular resolution. The choice of the "caged" compound is critical to the success of these experiments, with 8-Bromo-7-quinolinol (BHQ) and nitrobenzyl (NB) derivatives being two of the most prominent classes of PPGs. This guide provides an in-depth, objective comparison of BHQ and nitrobenzyl caged compounds, supported by experimental data, to aid researchers in making an informed decision for their specific application.
The Fundamental Principles of Two-Photon Uncaging
Two-photon excitation offers distinct advantages over traditional one-photon (UV light) uncaging.[1][2][3] By using near-infrared (NIR) light, which has deeper tissue penetration and causes less photodamage, researchers can achieve highly localized release of a bioactive molecule within a femtoliter-scale focal volume.[1][2][3] The quadratic dependence of two-photon absorption on laser intensity ensures that uncaging is confined to the focal point, minimizing off-target effects. The efficacy of a two-photon caged compound is primarily determined by its two-photon uncaging action cross-section (δu), a parameter that is the product of the two-photon absorption cross-section (δa) and the quantum yield of photolysis (Φu).[4]
At a Glance: Key Performance Metrics of BHQ vs. Nitrobenzyl Caged Compounds
To facilitate a direct comparison, the following table summarizes the key photophysical and photochemical properties of representative BHQ and nitrobenzyl-caged compounds.
| Property | This compound (BHQ) | Nitrobenzyl (NB) Derivatives (e.g., DMNB, MNI) |
| Two-Photon Excitation Max (nm) | ~740[1][2][5] | ~720-800[6][7] |
| Two-Photon Uncaging Cross-Section (δu) (GM) | 0.32 - 2.64[4] | 0.01 - 0.1[8] |
| One-Photon Quantum Yield (Φu) | High (up to 0.88)[4] | Low to moderate (0.004 - 0.41)[9][10] |
| Release Kinetics | Sub-microsecond[1][3] | Microseconds to milliseconds[11] |
| Photostability | Good | Can be prone to side reactions[10] |
| Byproduct Toxicity | Generally considered low | Can generate reactive nitroso species[10][12] |
| Aqueous Solubility | Good[1][3][5] | Variable, can be a limitation |
| Synthetic Accessibility | Accessible[1] | Well-established syntheses[8][13] |
GM (Goeppert-Mayer unit): 10⁻⁵⁰ cm⁴ s photon⁻¹
Delving Deeper: A Mechanistic and Performance Comparison
This compound (BHQ): The High-Efficiency Contender
BHQ has emerged as a highly efficient photolabile protecting group for two-photon uncaging.[1][2][3] Its key advantage lies in its significantly larger two-photon uncaging cross-section compared to many nitrobenzyl derivatives.[4] This high efficiency stems from a favorable combination of a good two-photon absorption cross-section and a remarkably high quantum yield of photolysis.[4]
Mechanism of Uncaging: The photolysis of BHQ-caged compounds is proposed to proceed through a solvent-assisted photoheterolysis (SN1) mechanism.[1][3] Upon two-photon excitation, the quinoline ring system facilitates the departure of the leaving group, leading to a rapid, sub-microsecond release of the bioactive molecule.[1][3]
Caption: Uncaging mechanism of BHQ-caged compounds.
Advantages of BHQ:
-
High Two-Photon Efficiency: Requires lower laser power for effective uncaging, minimizing potential phototoxicity.[4]
-
Fast Release Kinetics: Enables the study of rapid biological processes.[1][3]
-
Good Aqueous Solubility and Stability: Crucial for biological experiments.[1][3][5]
-
Low Fluorescence: Minimizes interference with fluorescent indicators.[1][3][5]
Limitations of BHQ:
-
Potential for Debromination: Under certain conditions, debromination can occur as a side reaction, though the release of the desired product is generally efficient.[14]
Nitrobenzyl (NB) Caged Compounds: The Versatile Workhorse
Ortho-nitrobenzyl derivatives, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 4-methoxy-7-nitroindolinyl (MNI), have been the workhorses of uncaging experiments for decades.[8][13][15] Their synthetic accessibility and the ability to cage a wide variety of functional groups have contributed to their widespread use.[10]
Mechanism of Uncaging: The uncaging of nitrobenzyl compounds proceeds through a photoinduced intramolecular redox reaction. Upon excitation, an oxygen atom from the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a nitrosobenzaldehyde or nitrosoketone byproduct.
Caption: Uncaging mechanism of nitrobenzyl-caged compounds.
Advantages of Nitrobenzyl Compounds:
-
Versatility: A vast library of nitrobenzyl-caged compounds for various bioactive molecules is available.
-
Well-Established Chemistry: The synthesis and photochemistry are extensively studied and understood.[8][13]
Limitations of Nitrobenzyl Compounds:
-
Lower Two-Photon Efficiency: Generally possess lower two-photon uncaging cross-sections compared to BHQ, often requiring higher laser powers.[8][16]
-
Slower Release Kinetics: The multi-step rearrangement process can lead to slower release times compared to BHQ.[17][11]
-
Phototoxic Byproducts: The generated nitroso byproducts can be reactive and potentially toxic to cells.[10][12] Some studies have focused on modifying the nitrobenzyl structure to mitigate this issue.[12]
-
Inhibition of Receptors: Some nitrobenzyl-caged compounds have been shown to have inhibitory effects on certain receptors, such as NMDA receptors, even before uncaging.[15]
Experimental Protocol: Two-Photon Uncaging of Glutamate in Brain Slices
This protocol provides a general framework for a two-photon uncaging experiment using either a BHQ- or nitrobenzyl-caged glutamate. The specific parameters will need to be optimized for the particular setup and biological question.
Caption: Experimental workflow for two-photon glutamate uncaging.
Step-by-Step Methodology:
-
Acute Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice following established protocols.[6][18]
-
Artificial Cerebrospinal Fluid (ACSF) Preparation: Prepare ACSF solution with the appropriate ionic composition and oxygenate continuously.[6]
-
Caged Compound Solution: Dissolve the BHQ- or nitrobenzyl-caged glutamate in ACSF to the desired final concentration (typically in the low millimolar range). Ensure complete dissolution and filter the solution.
-
Slice Mounting: Transfer a brain slice to the recording chamber of the two-photon microscope and secure it.
-
Perfusion: Continuously perfuse the slice with the ACSF containing the caged glutamate.[6] Allow sufficient time for the caged compound to diffuse into the tissue.
-
Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest to monitor its electrical activity.
-
Two-Photon Imaging: Use the two-photon microscope to visualize the dendritic morphology of the patched neuron and identify individual dendritic spines for uncaging.[18]
-
Two-Photon Uncaging: Position the focused laser beam at the tip of the selected spine and deliver a short laser pulse (femtosecond-pulsed Ti:Sapphire laser) at the appropriate wavelength (e.g., ~740 nm for BHQ, ~720 nm for MNI-glutamate).[6][18]
-
Data Acquisition: Record the resulting uncaging-evoked excitatory postsynaptic currents (uEPSCs) using the patch-clamp amplifier.
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the uEPSCs to characterize the synaptic response.
-
Control Experiments: Perform necessary control experiments, such as uncaging at locations away from the spine to ensure spatial specificity and applying receptor antagonists to confirm the identity of the recorded currents.[19]
Causality Behind Experimental Choices:
-
Choice of Caged Compound Concentration: The concentration needs to be high enough to elicit a response but low enough to avoid dark activity or toxicity.
-
Laser Power and Pulse Duration: These parameters must be carefully optimized to achieve sufficient uncaging without causing photodamage. The higher efficiency of BHQ may allow for the use of lower laser powers.
-
Whole-Cell Recording: This technique provides the high-resolution electrical recording necessary to measure the rapid synaptic events triggered by uncaging.
Conclusion: Making the Right Choice for Your Research
Both this compound and nitrobenzyl-based phototriggers are valuable tools for two-photon uncaging. The optimal choice depends on the specific requirements of the experiment.
-
For applications demanding the highest two-photon efficiency, fast release kinetics, and minimal phototoxicity, BHQ-caged compounds are an excellent choice. Their superior uncaging cross-section allows for the use of lower laser powers, making them particularly suitable for experiments in sensitive biological preparations or for long-duration imaging and uncaging protocols.
-
Nitrobenzyl-caged compounds remain a versatile and reliable option, especially when a wide variety of caged molecules are required or when leveraging well-established protocols is a priority. However, researchers should be mindful of their lower two-photon efficiency and the potential for phototoxic byproducts, and carefully optimize experimental parameters to mitigate these issues.
Ultimately, a thorough understanding of the photophysical properties, uncaging mechanisms, and potential limitations of each class of phototriggers will empower researchers to design and execute precise and impactful two-photon uncaging experiments, pushing the boundaries of our understanding of complex biological systems.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope. | Sigma-Aldrich [sigmaaldrich.com]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 11. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One moment, please... [nathan.instras.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative analysis of the stability of different quinolinol-based caged compounds
A Comparative Guide to the Stability of Quinolinol-Based Caged Compounds
This guide provides a comprehensive comparative analysis of the stability of different quinolinol-based caged compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the critical factors governing the stability of these powerful photoresponsive tools. We will explore the structural nuances that dictate their robustness under various conditions and provide detailed, field-proven protocols for their evaluation, ensuring both scientific integrity and practical applicability in your research.
Introduction: The Imperative of Stability in Caged Compound Design
Caged compounds are indispensable tools in modern biology and pharmacology.[1][2] They are biologically inert molecules that have a photoremovable protecting group (PPG), or "cage," covalently attached to a crucial functional group, temporarily masking the molecule's activity.[3] Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active molecule with high spatiotemporal precision.[3][4][5] This allows researchers to control complex biological processes with a beam of light, offering unparalleled control over the timing, location, and concentration of a bioactive substance.[1][2]
Among the various PPGs developed, the quinoline scaffold has emerged as a privileged structure due to its favorable photochemical properties, including high quantum efficiencies and utility in two-photon excitation (2PE) applications.[6][7] However, for a quinolinol-based caged compound to be truly useful, it must possess a critical, non-negotiable property: stability. The caged compound must remain intact and inert until the moment of photoactivation. Premature release of the active molecule due to hydrolytic, thermal, or metabolic instability can lead to high background activity, confounding experimental results and potentially causing cellular toxicity.[4][5][8][9]
This guide will dissect the factors that influence the stability of quinolinol-based cages, compare the stability profiles of prominent derivatives, and provide robust protocols for assessing this crucial parameter.
Foundational Principles: What Governs Quinolinol Cage Stability?
The stability of a quinolinol-based caged compound is not a monolithic property but rather a multifactorial characteristic determined by the interplay of its core structure, the nature of the chemical linkage to the payload, and the surrounding environment. Understanding these factors is paramount to selecting or designing the appropriate caged compound for a given biological experiment.
-
The Quinolinol Core Scaffold: The substitution pattern on the quinoline ring itself is a primary determinant of the compound's electronic properties and, consequently, its stability. Early quinoline cages have been systematically modified to enhance their photochemical properties, which often has implications for stability.
-
7-Hydroxyquinoline (HQ): This is a foundational scaffold. N-alkylation to form N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) derivatives can red-shift the absorption spectrum into the visible range and has been shown to confer high resistance to spontaneous hydrolysis.[6][10]
-
8-Bromo-7-hydroxyquinoline (BHQ): The introduction of a bromine atom at the 8-position was a key development, yielding a PPG with good 2PE sensitivity and reasonable hydrolytic stability.[6]
-
8-Cyano-7-hydroxyquinoline (CyHQ): Replacing the bromine with a cyano group was found to increase the sensitivity for photorelease by up to 3-fold while retaining excellent properties like low susceptibility to spontaneous hydrolysis in the dark.[11][12] Further modifications at the C4 position have been explored to fine-tune these properties.[11][13]
-
-
The Linker Chemistry: The covalent bond connecting the quinolinol PPG to the bioactive molecule is often the most vulnerable point for premature cleavage. The choice of linker is a critical design consideration that directly impacts hydrolytic stability.
-
Esters: Generally, ester linkages are the most susceptible to aqueous hydrolysis, which can be a significant drawback for long-term experiments in physiological buffers.[4]
-
Carbamates and Ethers: These linkages are significantly more resistant to hydrolysis compared to esters, providing greater stability and a lower risk of spontaneous uncaging.[4] Caging amines via a carbamate linker is a common and effective strategy to prevent premature release.[4]
-
-
Environmental Factors: The experimental environment plays a crucial role. Factors such as pH, temperature, and the presence of enzymes can all affect the stability of the caged compound.[14]
-
pH: The stability of many caged compounds is pH-dependent. For instance, some derivatives like CDNI-caged compounds are more stable at a slightly acidic pH (~4) for long-term storage.[8]
-
Light: By definition, caged compounds are light-sensitive. Handling and storage must be performed under conditions that minimize exposure to ambient light to prevent unintended photolysis.[5][8]
-
Biological Milieu: The presence of enzymes in biological media, such as serum or cell culture medium, can lead to metabolic degradation of the caged compound.[15][16]
-
Below is a diagram illustrating the key structural components that influence the stability of a generic quinolinol-based caged compound.
Caption: Key factors influencing the stability of quinolinol-based caged compounds.
Comparative Stability Analysis of Quinolinol Derivatives
The selection of a caged compound often involves a trade-off between photochemical efficiency and stability. The following table summarizes the stability characteristics of several key quinolinol-based caging platforms based on available literature. It is important to note that direct comparison can be complex as experimental conditions vary between studies.
| Caging Platform | Key Derivatives | Hydrolytic Stability (at neutral pH) | Stability in Biological Media | Storage Recommendations | Key References |
| 7-Hydroxyquinoline (HQ) | N-Me-7-HQm | High resistance to spontaneous hydrolysis.[10] | Expected to be high due to robust carbamate/ether linkers. | Frozen stock solutions (-20°C or -80°C), protected from light.[8][17] | [6],[10] |
| 8-Bromo-7-hydroxyquinoline (BHQ) | BHQ-OAc | Described as having "reasonable hydrolytic stability in the dark".[6] Ester linkage is the primary point of potential hydrolysis. | Stability is compound-dependent; esterases in serum could increase degradation rate. | Frozen stock solutions (-20°C or -80°C), protected from light. | [6],[12] |
| 8-Cyano-7-hydroxyquinoline (CyHQ) | CyHQ-OAc | Low susceptibility to spontaneous hydrolysis in the dark.[11] Generally considered stable for physiological experiments. | Data not widely available, but the robust core suggests stability is mainly linker-dependent. | Frozen stock solutions (-20°C or -80°C), protected from light. | [11],[12],[13] |
| DEAC Cages | DEAC450-Glu | Shows no hydrolysis at room temperature at pH 7.4 during a working day. Solutions stable for at least 3 months when frozen.[5] | Very stable in physiological solution.[8] | Frozen stock solutions (-80°C). Caution: Highly sensitive to ambient room light.[5] | [8],[5] |
Expert Insights: The general trend indicates that while ester-linked caged compounds like BHQ-OAc and CyHQ-OAc are useful for many applications, their stability must be empirically verified for experiments lasting several hours. For long-term studies or applications where absolute inertness is critical, carbamate- or ether-linked derivatives, or platforms like N-Me-7-HQm and DEAC450, are preferable due to their enhanced resistance to hydrolysis.[4][5][10]
Essential Protocols for Stability Assessment
To ensure the trustworthiness of experimental data, the stability of a caged compound under the specific conditions of your experiment must be validated. Here, we provide standardized, step-by-step protocols for assessing hydrolytic and biological stability.
Protocol 1: Assessment of Hydrolytic Stability via HPLC
This protocol provides a quantitative measure of a caged compound's degradation over time in an aqueous buffer.
Causality Behind the Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment. It allows for the physical separation of the intact caged compound from its degradation products (e.g., the released bioactive molecule and the free cage). By monitoring the decrease in the peak area of the parent compound over time, we can accurately calculate its half-life (t₁/₂).
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the quinolinol-based caged compound (e.g., 10 mM) in an appropriate anhydrous solvent (e.g., DMSO).
-
Prepare the physiological buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Spike the caged compound stock solution into the pre-warmed (37°C) physiological buffer to a final concentration of 50-100 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid artifacts.
-
-
Incubation and Sampling:
-
Incubate the solution at a constant temperature (e.g., 37°C), protected from light (e.g., by wrapping the container in aluminum foil).
-
Immediately after preparation (t=0), withdraw an aliquot (e.g., 100 µL) and transfer it to an HPLC vial. This is your baseline measurement.
-
Withdraw subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours). The time points should be adjusted based on the expected stability of the compound.
-
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC system equipped with a UV-Vis detector. A C18 reverse-phase column is typically used.
-
Develop a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) that effectively separates the parent caged compound from its potential degradation products.
-
Monitor the elution profile at a wavelength where the caged compound has a strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the intact caged compound at each time point.
-
Normalize the peak areas to the t=0 sample (representing 100% intact compound).
-
Plot the percentage of remaining compound versus time.
-
Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model.
-
Caption: Workflow for assessing hydrolytic stability of caged compounds via HPLC.
Protocol 2: Assessment of Stability in Human Serum
This protocol evaluates the stability of a caged compound in a more physiologically relevant matrix that contains metabolic enzymes.
Causality Behind the Method: Serum contains a complex mixture of proteins, including esterases and proteases, that can degrade xenobiotics.[16][18] This assay is crucial for predicting a compound's stability in a biological system. The key additional step is protein precipitation, which removes the abundant serum proteins that would otherwise interfere with HPLC analysis. Trichloroacetic acid (TCA) is an effective precipitating agent for this purpose.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw human serum (commercially available) at 37°C.
-
Prepare a stock solution of the caged compound in DMSO.
-
Prepare a precipitation solution (e.g., 6% w/v Trichloroacetic acid (TCA) in water).
-
-
Incubation and Quenching:
-
Pre-warm the serum to 37°C.
-
Spike the caged compound stock into the serum to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C, protected from light.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum mixture (e.g., 50 µL).
-
Immediately quench the reaction by adding a defined volume of the cold TCA solution (e.g., 100 µL). Vortex vigorously. This stops enzymatic activity and precipitates proteins.
-
-
Sample Processing:
-
Incubate the quenched samples on ice for 10-15 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining caged compound and any soluble metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using LC-MS/MS. This technique is preferred over HPLC-UV for complex matrices like serum due to its superior sensitivity and selectivity.
-
Monitor the disappearance of the parent compound's mass signal over time.
-
Analyze the data as described in Protocol 1 to determine the compound's half-life in serum.
-
Concluding Remarks and Future Outlook
The stability of quinolinol-based caged compounds is a cornerstone of their utility. While significant progress has been made in developing photochemically efficient quinoline scaffolds like BHQ and CyHQ, their stability remains a critical parameter that must be carefully considered and empirically validated.[6][11] The choice of linker—with carbamates and ethers offering superior hydrolytic stability over esters—is a key design principle for achieving robust probes for long-duration experiments.[4]
Future development in this field is focused on creating PPGs that are not only stable and efficient but also activated by longer-wavelength visible or near-infrared light.[10] These next-generation cages, such as the N-Me-7-HQm platform, promise reduced phototoxicity and deeper tissue penetration, further expanding the remarkable potential of using light to control the chemistry of life.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Molecular cages for biological applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01737C [pubs.rsc.org]
- 10. [Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology | Zendy [zendy.io]
- 12. Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Emergence of 8-Bromo-7-quinolinol: A Performance Benchmark Against Established Phototriggers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and targeted drug delivery, the ability to initiate biological processes with spatiotemporal precision is paramount. Phototriggers, or "caged compounds," have emerged as indispensable tools, offering control over the release of bioactive molecules through the application of light.[1][2] This guide provides a comprehensive performance benchmark of a promising new phototrigger, 8-Bromo-7-quinolinol (BHQ), against established alternatives, offering a deep dive into the experimental data and methodologies that underpin its evaluation.
The Ideal Phototrigger: A Symphony of Photochemical and Biological Properties
The efficacy of a phototrigger is not defined by a single parameter but by a harmonious interplay of several key characteristics. An ideal photoremovable protecting group should be stable in the dark, water-soluble, and render the caged molecule biologically inert.[3][4] Upon illumination, it must release the active molecule with high efficiency and at a rate faster than the biological process under investigation. Furthermore, the phototrigger and its byproducts should exhibit minimal toxicity to the biological system.[3] This guide will benchmark this compound against these critical performance indicators.
Unveiling this compound (BHQ): Mechanism and Key Attributes
This compound (BHQ) is a quinoline-based phototrigger that has garnered significant attention for its favorable photochemical properties, particularly for two-photon excitation (2PE) applications.[3][4] The photolysis of BHQ-caged compounds is initiated by the absorption of a photon, leading to a solvent-assisted photoheterolysis (SN1) reaction mechanism that occurs on a sub-microsecond timescale.[3][4] This rapid release is crucial for studying fast biological events.
A key advantage of BHQ is its efficient photolysis under both one-photon excitation (1PE) at around 365 nm and two-photon excitation (2PE) at approximately 740 nm.[3][4] The use of lower-energy near-infrared light in 2PE minimizes tissue damage and allows for deeper tissue penetration, making BHQ a powerful tool for in vivo studies.[4][5]
Caption: Uncaging mechanism of this compound (BHQ).
Head-to-Head Comparison: BHQ vs. Established Phototriggers
To objectively assess the performance of BHQ, we compare its key photochemical properties with those of widely used phototriggers, including o-nitrobenzyl and coumarin derivatives.
Photochemical Performance Metrics
The efficiency of a phototrigger is quantified by its molar absorptivity (ε), quantum yield of uncaging (Φu), and for two-photon applications, the two-photon uncaging action cross-section (δu).
| Phototrigger | Excitation λ (nm) | Molar Absorptivity (ε) (M-1cm-1) | Quantum Yield (Φu) | Photolysis Efficiency (εΦu) | Two-Photon Cross-Section (δu) (GM) | Reference |
| This compound (BHQ) | 365 | ~4,400 | 0.25 - 0.29 | ~1276 | 0.43 - 0.90 | [3][6][7] |
| o-Nitrobenzyl (generic) | ~350 | Varies | 0.01 - 0.5 | Varies | Low | [8] |
| 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) | 365 | 230 | 0.41 | 94.3 | Low | [8] |
| Coumarin (generic) | ~350-430 | Varies | ~0.01-0.4 | Varies | Varies | [8] |
| 6-bromo-7-hydroxycoumarin-4-yl-methyl | ~350-400 | High | High | High | - | [9] |
Expert Insights: The data clearly indicates that BHQ exhibits a high quantum yield and a significant two-photon uncaging action cross-section, making it particularly well-suited for 2PE microscopy.[3][10] Its photolysis efficiency (εΦu) for one-photon excitation is also competitive with or superior to many established phototriggers.[3] The development of coumarin derivatives with improved photosensitivity highlights the ongoing efforts to optimize phototrigger performance.[9]
Experimental Protocols for Benchmarking
To ensure scientific integrity, the following sections detail the step-by-step methodologies for key experiments used to benchmark phototrigger performance.
Determination of Uncaging Quantum Yield (Φu)
The quantum yield of uncaging is a measure of the efficiency with which absorbed light is converted into the desired photochemical reaction.[11] The relative method, comparing the photolysis of the test compound to a well-characterized actinometer, is a common approach.
Caption: Workflow for determining uncaging quantum yield.
Step-by-Step Protocol:
-
Actinometer Selection: Choose a chemical actinometer with a well-characterized quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate for UV wavelengths).
-
Solution Preparation: Prepare solutions of the caged compound and the actinometer in the same solvent. Adjust the concentrations so that their absorbance at the irradiation wavelength is identical and typically below 0.1 to avoid inner filter effects.
-
Irradiation: Irradiate both solutions in parallel using a stable, monochromatic light source. Ensure identical irradiation geometry, light intensity, and duration for both samples.
-
Analysis of Photolysis: Quantify the amount of photoproduct formed or the remaining starting material for both the caged compound and the actinometer. High-Performance Liquid Chromatography (HPLC) is a precise method for this analysis.
-
Calculation: The uncaging quantum yield (Φu,sample) is calculated using the following formula:
Φu,sample = Φu,actinometer × (moles of sample photolyzed / moles of actinometer photolyzed)
where Φu,actinometer is the known quantum yield of the actinometer.
Measurement of Photolysis Kinetics
Flash photolysis coupled with transient absorption spectroscopy is a powerful technique to measure the rate of release of the bioactive molecule.[2][12]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable buffer.
-
Flash Photolysis Setup: Use a laser flash photolysis system where a short, intense laser pulse initiates the photolysis, and a second, weaker probe beam monitors the changes in absorbance over time.
-
Data Acquisition: Record the transient absorption spectra at various time delays after the laser flash. The appearance of absorbance bands corresponding to the released molecule or the disappearance of bands from the caged compound is monitored.
-
Kinetic Analysis: The rate constants for the formation of intermediates and the final product are extracted by fitting the time-dependent absorbance changes to appropriate kinetic models. This provides the timescale of the uncaging process.
Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[13][14][15]
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the caged compound, the free phototrigger, and the photolysis byproducts. Include a control group with untreated cells.
-
Phototoxicity Assessment: Irradiate a parallel set of wells containing the caged compound to assess the combined effect of the compound and light.
-
MTT Incubation: After the desired incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Expert Insights: When evaluating cytotoxicity, it is crucial to test not only the caged compound itself but also its photolysis byproducts, as these can sometimes exhibit unexpected biological activity.[8] For instance, some byproducts of o-nitrobenzyl phototriggers have been noted for their potential toxicity.[8]
Conclusion: this compound as a High-Performance Phototrigger
The comprehensive analysis presented in this guide demonstrates that this compound is a high-performance phototrigger with several advantages over established alternatives. Its high quantum yield, rapid photolysis kinetics, and, most notably, its large two-photon uncaging action cross-section position it as a superior choice for applications requiring deep tissue penetration and precise spatiotemporal control.[3][4] As with any tool, the selection of the optimal phototrigger depends on the specific experimental requirements. However, the robust photochemical and favorable biological properties of BHQ make it a compelling candidate for advancing research in cellular biology and drug development.
References
- 1. A protocol for determining cage-escape yields using nanosecond transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. nathan.instras.com [nathan.instras.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scienceopen.com [scienceopen.com]
- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of 8-Bromo-7-quinolinol: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated quinoline derivatives, such as 8-Bromo-7-quinolinol, play a crucial role. However, their utility in discovery is matched by the critical need for stringent safety and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction, delving into the rationale behind each step to foster a culture of safety and responsible chemical management.
Understanding the Hazard Profile of this compound
All laboratory activities involving this compound should be conducted within a certified chemical fume hood, and personnel must be equipped with appropriate Personal Protective Equipment (PPE), including, but not limited to, safety goggles, a lab coat, and chemical-resistant gloves.
Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is not merely a suggestion but a regulatory and ethical mandate. The following protocol is designed to provide a clear, actionable workflow for the safe management of this chemical waste.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation. Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Designate a Specific Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: The label must be clear, legible, and securely affixed to the container. It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name and contact information of the generating laboratory/researcher
-
-
Collection:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, filter paper), and used PPE in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Ensure the container is securely capped to prevent the release of vapors.
-
Step 2: Temporary Storage in the Laboratory
Proper temporary storage is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel.
-
Secondary Containment: The waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Segregation: Do not store incompatible chemicals in the same secondary containment. For instance, keep halogenated organic waste away from strong oxidizing agents or bases.
Step 3: Arranging for Disposal
Once the waste container is full, or if the accumulation start date is approaching the limit set by your institution (often 90 or 180 days), it is time to arrange for its removal.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with all the necessary information from the waste label.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office. This documentation is a legal requirement and creates a "cradle-to-grave" record of the waste's journey.
Step 4: Spill and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
-
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill absorbent pad or a universal absorbent material.
-
Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container for this compound.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of the fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's emergency response team or EHS immediately.
-
Prevent others from entering the area.
-
Provide as much information as possible to the emergency responders, including the identity of the spilled chemical and the approximate quantity.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the key decision points and actions.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of halogenated organic compounds like this compound. Note that specific values for this compound are not established; therefore, general guidelines for this class of compounds are provided.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles or face shield, lab coat. |
| Regulatory Waste Codes (Anticipated) | D022 (if it contains chloroform) or other "D" codes if it exhibits hazardous characteristics (e.g., toxicity). U-listed waste codes may apply if it is a commercial chemical product. Consult with your EHS for specific code assignment. |
| Incompatible Materials for Storage | Strong oxidizing agents, strong bases. |
| Recommended Spill Absorbent | Universal chemical absorbent pads or granules. |
Disclaimer: This guide is intended for informational purposes only and does not supersede local, state, or federal regulations, nor the specific guidelines provided by your institution's Environmental Health and Safety department. Always consult your EHS office for guidance on the proper disposal of chemical waste. The information provided is based on general best practices for handling halogenated organic compounds and may need to be adapted based on a comprehensive risk assessment for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
